molecular formula C7H13NO3 B1235909 Turicine CAS No. 515-24-2

Turicine

Katalognummer: B1235909
CAS-Nummer: 515-24-2
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: MUNWAHDYFVYIKH-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Turicine, also known as combretin a, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Cis-4-hydroxy-D-proline betaine is an amino-acid betaine that is trans-4-hydroxy-D-proline zwitterion in which both of the hydrogens attached to the nitrogen have been replaced by methyl groups. It has a role as a plant metabolite. It is an amino-acid betaine, a secondary alcohol and a pyrrolidine alkaloid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNWAHDYFVYIKH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(CC1C(=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155403
Record name Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Turicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

515-24-2
Record name Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TURICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3FY9NSMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Turicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 °C
Record name Turicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An Inquiry into the Mechanism of Action of Turicine (cis-4-hydroxy-D-proline betaine)

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document addresses the inquiry into the mechanism of action of the compound known as Turicine. Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of detailed experimental data regarding the specific biological activities and mechanism of action of this molecule.

"this compound" is identified in chemical databases as a synonym for cis-4-hydroxy-D-proline betaine, a pyrrolidine alkaloid found as a plant metabolite. While the chemical structure and basic properties of this compound are known, extensive studies detailing its pharmacological effects, signaling pathways, and cellular targets are not present in the currently accessible scientific literature.

Our investigation sought to provide an in-depth technical guide, including quantitative data, experimental protocols, and visual diagrams of its mechanism of action. However, the foundational research required to construct such a guide appears to be largely unpublished or not yet undertaken.

What is Known About this compound?

  • Chemical Identity: this compound is a betaine derivative of cis-4-hydroxy-D-proline. Betaines are a class of modified amino acids.

  • Classification: It is classified as a pyrrolidine alkaloid and is known to be a plant metabolite. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.

  • Contextual Information: The broader class of pyrrolidine alkaloids has been studied for various biological activities, though specific data for this compound is scarce. Research on the related but distinct compound, cis-4-hydroxy-D-proline, indicates its use in biochemical studies, particularly in the synthesis of peptides and as a tool to study protein structure and collagen metabolism. However, this information does not directly translate to the mechanism of action of this compound.

Limitations in the Available Data

The core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of specific research on this compound's bioactivity. Searches for pharmacological studies, cellular effects, and involvement in signaling pathways for "this compound" or "cis-4-hydroxy-D-proline betaine" did not yield the specific experimental results necessary for a detailed analysis.

Conclusion

At present, a detailed technical guide on the mechanism of action of this compound cannot be constructed. The scientific community has not yet published in-depth studies on its pharmacological properties. For researchers interested in this molecule, this represents an open area for investigation. Future studies would need to be conducted to determine its biological targets, elucidate its effects on cellular signaling, and quantify its activity through rigorous experimental protocols.

We recommend that any research into this compound begin with foundational in vitro assays to screen for biological activity, followed by more targeted studies to identify its mechanism of action.

This document serves to clarify the current state of knowledge and to highlight the need for further research into the potential biological effects of this plant-derived alkaloid.

Turicine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turicine, chemically known as cis-4-hydroxy-D-proline betaine, is a naturally occurring pyrrolidine alkaloid. This technical guide provides an in-depth overview of the discovery, natural sources, and biological properties of this compound. It includes a compilation of its known occurrences in the plant kingdom, detailed methodologies for its isolation and characterization, and a summary of its biological activities. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a quaternary ammonium compound derived from the amino acid D-proline. Its chemical structure, featuring a pyrrolidine ring with a hydroxyl group and a betaine moiety, contributes to its physicochemical properties and potential biological functions. While its isomer, betonicine (cis-4-hydroxy-L-proline betaine), has been more extensively studied, this compound is increasingly recognized for its presence in various plant species and its potential as a bioactive molecule.

Discovery and Chemical Profile

The precise historical details of the initial discovery and characterization of this compound are not extensively documented in readily available literature. However, it is understood to have been identified along with its isomer, betonicine, during phytochemical investigations of various plants.

Chemical Structure:

  • IUPAC Name: (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate

  • Molecular Formula: C₇H₁₃NO₃

  • Molecular Weight: 159.18 g/mol

  • Synonyms: cis-4-hydroxy-D-proline betaine, D-Turicine

Natural Sources

This compound has been identified in a variety of plant species, often co-occurring with its L-isomer, betonicine. The primary known natural sources are detailed in Table 1.

Table 1: Natural Sources of this compound
Plant SpeciesFamilyPlant Part(s)Reference(s)
Achillea millefolium (Yarrow)AsteraceaeAerial parts[1]
Marrubium vulgare (Horehound)LamiaceaeAerial parts[2]
Citrus species (e.g., Orange, Tangerine)RutaceaeFruit juice[2]
Ahnfeltiopsis flabelliformis (Red Alga)AhnfeltiopsidaceaeWhole organism

Experimental Protocols

Isolation of this compound from Achillea millefolium

The following protocol is a generalized procedure for the isolation of pyrrolidine alkaloids like this compound from plant material.

4.1.1. Extraction

  • Maceration: Air-dried and powdered aerial parts of Achillea millefolium (1 kg) are macerated with 80% methanol (5 L) at room temperature for 72 hours.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 0.5 M HCl (500 mL) and partitioned with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. The acidic aqueous layer is then basified to pH 9-10 with concentrated NH₄OH and extracted with chloroform-methanol (3:1, v/v; 5 x 500 mL).

  • Final Extract: The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude alkaloid fraction.

4.1.2. Chromatographic Separation

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (85:14:1, v/v/v) solvent system and visualized with Dragendorff's reagent.

  • Preparative TLC: Fractions containing compounds with similar Rf values to standard this compound are pooled and further purified by preparative TLC to yield pure this compound.

Characterization of this compound

The structure of the isolated this compound can be confirmed by the following spectroscopic methods:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Analysis of this compound in Citrus Juice by HPLC

4.3.1. Sample Preparation

  • Centrifuge fresh citrus juice at 10,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter.

4.3.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Standard: A certified reference standard of this compound is used for quantification.

Biological Activities

The biological activities of this compound are not as extensively studied as those of other alkaloids. However, preliminary research suggests potential roles as a cell protectant and osmoprotectant.

Osmoprotectant and Cell Protectant Activity

This compound is considered a metabolically inert cell protectant. As a betaine, it can accumulate in cells and help to stabilize proteins and membranes against stress from high osmolarity and temperature. Quantitative data on this activity is currently limited in the public domain.

Potential Interaction with Serotonin Receptors

A study on a bromopyrrole alkaloid from the sponge Axinella damicornis, which contains a D-turicine moiety, showed a modulating effect on serotonin receptor activity in vitro. This suggests that this compound itself may have some affinity for these receptors, although further research with the isolated compound is required to confirm this.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of detailed information on the specific signaling pathways modulated by this compound. The potential interaction with G protein-coupled serotonin receptors suggests a possible involvement in downstream signaling cascades, but this remains to be experimentally validated.

Diagram 1: Hypothetical Serotonin Receptor Interaction Workflow

This diagram illustrates a general workflow for investigating the potential interaction of this compound with serotonin receptors.

G This compound This compound (Test Compound) Assay Radioligand Binding Assay This compound->Assay Receptor Serotonin Receptor (e.g., 5-HT2A) Receptor->Assay Data IC50 Determination Assay->Data Functional_Assay Functional Assay (e.g., Calcium Flux) Data->Functional_Assay EC50 EC50/IC50 Determination Functional_Assay->EC50 Pathway Downstream Signaling Pathway Analysis EC50->Pathway

Caption: Workflow for assessing this compound's serotonin receptor activity.

Conclusion and Future Directions

This compound is a pyrrolidine alkaloid with a growing number of identified natural sources. While its biological activities are not yet fully elucidated, its structural similarity to other bioactive betaines and preliminary findings suggest potential as an osmoprotectant and neuromodulatory agent. Further research is warranted to isolate and purify this compound in larger quantities, perform comprehensive pharmacological screening to determine its bioactivities and mechanisms of action, and explore its potential for therapeutic applications. Detailed quantitative studies and investigation into its effects on specific signaling pathways will be crucial in uncovering the full potential of this natural compound.

References

physical and chemical properties of L-Turicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Turicine, also known as cis-Betonicine, is a proline betaine derivative with the chemical formula C7H13NO3.[1] As a member of the betaine family, it is a zwitterionic quaternary ammonium compound. This technical guide provides a comprehensive overview of the known physical and chemical properties of L-Turicine. Due to a lack of specific published research on L-Turicine's biological activity, this document also explores the potential pharmacological relevance by examining related compounds such as proline betaines and its synonym, cis-Betonicine. This guide aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available data and outlining general experimental methodologies for its characterization.

Chemical and Physical Properties

The chemical and physical properties of L-Turicine have been primarily derived from computational models and data available in public chemical databases. Experimental data is limited but provides valuable insight into its physical state and behavior.

Chemical Identifiers and Synonyms
Identifier/SynonymValueReference
IUPAC Name (2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate[1]
Molecular Formula C7H13NO3[1]
CAS Number 174851-67-3[1]
Synonyms cis-Betonicine, L-(-)-Turicine, (-)-Turicine, Allohydroxy-L-proline betaine[1]
Physicochemical Properties
PropertyValueMethodReference
Molecular Weight 159.18 g/mol Computed[1]
Monoisotopic Mass 159.08954328 DaComputed[1]
Melting Point 252-254 °CExperimental
Optical Rotation [α]D20 -39.0° (c=1 in water)Experimental
XLogP3 -3.4Computed[1]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 3Computed[1]
Rotatable Bond Count 1Computed[1]
Topological Polar Surface Area 60.4 ŲComputed[1]
Heavy Atom Count 11Computed[1]
Formal Charge 0Computed[1]

Experimental Protocols

Detailed experimental protocols for the characterization of L-Turicine are not extensively available in the public domain. However, standard methodologies for determining the physical and chemical properties of similar compounds, such as amino acid betaines, can be applied.

Determination of Melting Point

The melting point of a solid crystalline substance like L-Turicine can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of L-Turicine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Measurement of Optical Rotation

As a chiral molecule, L-Turicine exhibits optical activity, which can be measured using a polarimeter.

Methodology:

  • A solution of L-Turicine of a known concentration (c) is prepared in a suitable solvent (e.g., water).

  • The polarimeter tube of a known path length (l) is filled with the solution.

  • A beam of plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the solution.

  • The angle of rotation (α) of the plane of polarized light is measured by the polarimeter.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Potential Biological Activity and Signaling Pathways

Direct research on the biological activity and signaling pathways of L-Turicine is scarce. However, its structural similarity to other proline betaines and its synonymy with cis-Betonicine suggest potential areas of pharmacological interest.

Proline betaines are known to act as osmoprotectants in various organisms. The biological activities of the related compound cis-Betonicine have been reported to include anti-inflammatory, antioxidant, and anti-cancer properties. It is plausible that L-Turicine may exhibit similar activities.

dot

Potential_Biological_Activities Potential Biological Activities of L-Turicine cluster_activities Potential Pharmacological Effects LT L-Turicine (cis-Betonicine) AntiInflammatory Anti-inflammatory Activity LT->AntiInflammatory Inhibition of pro-inflammatory mediators Antioxidant Antioxidant Activity LT->Antioxidant Scavenging of reactive oxygen species Anticancer Anti-cancer Activity LT->Anticancer Induction of apoptosis in cancer cells Osmoprotectant Osmoprotectant Activity LT->Osmoprotectant Stabilization of cellular structures under osmotic stress

Caption: Conceptual diagram of the potential biological activities of L-Turicine.

Experimental and Analytical Workflow

The characterization and investigation of a compound like L-Turicine typically follow a structured workflow, from initial isolation or synthesis to detailed biological evaluation.

dot

Experimental_Workflow General Experimental Workflow for L-Turicine Characterization cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthesis->Spectroscopy Isolation Isolation from Natural Source Isolation->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Spectroscopy->Chromatography Physical Physical Property Measurement (Melting Point, Optical Rotation) Chromatography->Physical InVitro In Vitro Assays (Cell culture studies) Physical->InVitro InVivo In Vivo Models (Animal studies) InVitro->InVivo Mechanism Mechanism of Action Studies InVivo->Mechanism

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of L-Turicine.

Conclusion

L-Turicine is a chiral proline betaine with defined chemical and physical properties. While experimental data on its biological functions are limited, its structural relationship to other bioactive betaines suggests that it may hold potential as a pharmacologically active compound. Further research is warranted to elucidate its biological activities, mechanisms of action, and potential therapeutic applications. This guide provides a foundational summary to aid future investigations into this intriguing molecule.

References

The Enigmatic Role of Turicine: A Look into its Limitedly Explored Biological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a naturally occurring compound, a comprehensive understanding of the biological activity and function of turicine, also known as L-turicine or cis-4-hydroxy-D-proline betaine, remains largely elusive within the scientific community. Current research provides a fragmented glimpse into its potential role as a compatible solute, particularly in microorganisms, but a detailed map of its mechanism of action, associated signaling pathways, and quantitative effects in broader biological systems is yet to be charted.

This compound is a derivative of the amino acid proline and is classified as a quaternary ammonium compound. Its chemical structure and properties suggest a potential function as an osmoprotectant, a small organic molecule that helps organisms survive osmotic stress. Compatible solutes accumulate in the cytoplasm to balance the osmotic pressure of the environment without interfering with normal cellular processes.

A Glimpse into Microbial Metabolism

The most specific functional insight into this compound comes from studies of the marine bacterium Salipiger bermudensis. Research has identified an enzyme, 4-hydroxyproline betaine 2-epimerase, that catalyzes the conversion of trans-4-hydroxy-L-proline betaine to cis-4-hydroxy-D-proline betaine (this compound). This enzymatic step is part of a catabolic pathway that ultimately degrades this compound to alpha-ketoglutarate, a key intermediate in the citric acid cycle. This suggests that under conditions where osmotic stress is not a concern, S. bermudensis can utilize this compound as a source of carbon and nitrogen.

Experimental Workflow for Enzyme Characterization in Salipiger bermudensis

The characterization of 4-hydroxyproline betaine 2-epimerase likely involved a series of standard biochemical and molecular biology techniques. A generalized workflow for such an experiment is outlined below.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay cloning_steps 1. Isolate genomic DNA from S. bermudensis 2. PCR amplify the putative epimerase gene 3. Ligate gene into an expression vector 4. Transform vector into a suitable host (e.g., E. coli) purification_steps 1. Induce protein expression in the host 2. Lyse cells to release the protein 3. Purify the enzyme using chromatography (e.g., affinity, size-exclusion) cloning_steps->purification_steps Expressed Protein assay_steps 1. Incubate the purified enzyme with the substrate (trans-4-hydroxy-L-proline betaine) 2. Monitor the formation of the product (this compound) over time using techniques like HPLC or mass spectrometry purification_steps->assay_steps Purified Enzyme

Figure 1. A generalized experimental workflow for the cloning, expression, and characterization of an enzyme like 4-hydroxyproline betaine 2-epimerase.

The Broader Context of Compatible Solutes

While direct experimental data on this compound's biological activity is sparse, the broader class of compounds to which it belongs, betaines, are well-documented for their roles in mitigating abiotic stress in a variety of organisms, from bacteria to plants and animals. Glycine betaine, a structurally similar compound, is one of the most studied compatible solutes. It is known to:

  • Stabilize proteins and membranes: By interacting with water molecules, betaines can help maintain the hydration layer around macromolecules, preventing their denaturation under stress conditions such as high salinity or temperature.

  • Act as a methyl donor: In some metabolic pathways, betaines can donate a methyl group, which is crucial for various biochemical reactions.

It is plausible that this compound shares some of these general functions, but specific experimental validation is currently lacking in the public domain.

Unanswered Questions and Future Directions

The current body of scientific literature does not provide sufficient data to construct a detailed technical guide on this compound's biological activity. Key areas that remain to be investigated include:

  • Quantitative Effects: There is a lack of dose-response studies, IC50 values, or other quantitative data that would be essential for understanding the potency and efficacy of this compound in any biological system.

  • Signaling Pathways: No signaling pathways have been identified that are modulated by this compound. It is unknown if it interacts with specific receptors or if its effects are primarily biophysical.

  • Pharmacological Activity: While a related compound, betonicine, has been reported to have anti-inflammatory and antioxidant properties, it is unclear if this compound possesses similar activities. Rigorous pharmacological screening is required to determine its potential therapeutic effects.

  • Biosynthesis: While a catabolic pathway is partially understood in one bacterial species, the complete biosynthetic pathway of this compound across different organisms is not well-defined.

The Metabolic Crossroads of cis-4-Hydroxy-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-hydroxy-D-proline, a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, occupies a unique and increasingly recognized position in various metabolic pathways. While not a direct component of mammalian proteins, its presence and metabolism in microorganisms and its potential synthesis in mammals highlight its significance in cellular biochemistry. This technical guide provides an in-depth exploration of the metabolic roles of cis-4-hydroxy-D-proline, detailing its involvement in bacterial degradation pathways and potential biosynthetic routes. Quantitative data on key enzymes are presented, along with detailed experimental protocols for their characterization and the quantification of cis-4-hydroxy-D-proline. This document aims to serve as a comprehensive resource for researchers investigating proline metabolism, microbial enzymology, and the development of novel therapeutic agents.

Introduction

Hydroxyprolines are a class of non-proteinogenic amino acids that play crucial roles in the structure of collagen and other proteins. While trans-4-hydroxy-L-proline is the most abundant isomer in mammals, other stereoisomers, including cis-4-hydroxy-D-proline, are found in nature, particularly in bacteria and plants. The metabolic pathways involving cis-4-hydroxy-D-proline are of growing interest due to their implications in microbial physiology and potential interactions with host metabolism. This guide will elucidate the known metabolic fates of cis-4-hydroxy-D-proline, focusing on the enzymatic reactions and pathways that govern its synthesis and degradation.

Metabolic Pathways Involving cis-4-Hydroxy-D-proline

Cis-4-hydroxy-D-proline is a key intermediate in the bacterial degradation of trans-4-hydroxy-L-proline, a component of collagen that can be utilized as a carbon and nitrogen source by various microorganisms.[1][2][3] Additionally, evidence suggests a potential for its biosynthesis in mammals.

Bacterial Degradation of Hydroxyproline

In bacteria such as Sinorhizobium meliloti and Pseudomonas species, the degradation of trans-4-hydroxy-L-proline to α-ketoglutarate, a central metabolite in the citric acid cycle, proceeds through a pathway involving cis-4-hydroxy-D-proline as an intermediate.[1][2][3][4]

The pathway can be summarized as follows:

  • Epimerization: Trans-4-hydroxy-L-proline is converted to cis-4-hydroxy-D-proline by the enzyme hydroxyproline 2-epimerase.[2]

  • Dehydrogenation: Cis-4-hydroxy-D-proline is then oxidized to Δ¹-pyrroline-4-hydroxy-2-carboxylate by cis-4-hydroxy-D-proline dehydrogenase.[1][2][4]

  • Deamination: Δ¹-pyrroline-4-hydroxy-2-carboxylate is deaminated to α-ketoglutarate semialdehyde.[2]

  • Oxidation: Finally, α-ketoglutarate semialdehyde is oxidized to α-ketoglutarate.[2]

bacterial_degradation cluster_pathway Bacterial Degradation of trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline cis-4-Hydroxy-D-proline cis-4-Hydroxy-D-proline trans-4-Hydroxy-L-proline->cis-4-Hydroxy-D-proline Hydroxyproline 2-epimerase delta1-Pyrroline-4-hydroxy-2-carboxylate delta1-Pyrroline-4-hydroxy-2-carboxylate cis-4-Hydroxy-D-proline->delta1-Pyrroline-4-hydroxy-2-carboxylate cis-4-Hydroxy-D-proline dehydrogenase alpha-Ketoglutarate_semialdehyde alpha-Ketoglutarate semialdehyde delta1-Pyrroline-4-hydroxy-2-carboxylate->alpha-Ketoglutarate_semialdehyde Deaminase alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate_semialdehyde->alpha-Ketoglutarate Dehydrogenase

Bacterial degradation of trans-4-hydroxy-L-proline.
Potential Biosynthesis in Mammals

Recent studies have identified a mammalian enzyme, 4-oxo-L-proline reductase (also known as BDH2), that can catalyze the NADH-dependent reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline.[5][6] This finding suggests a potential biosynthetic pathway for cis-4-hydroxy-L-proline in mammals, which was previously thought to be exclusively of microbial or plant origin.

mammalian_biosynthesis 4-Oxo-L-proline 4-Oxo-L-proline cis-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline 4-Oxo-L-proline->cis-4-Hydroxy-L-proline 4-Oxo-L-proline reductase (BDH2) NAD+ NAD+ NADH NADH NADH->NAD+

Potential mammalian biosynthesis of cis-4-hydroxy-L-proline.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of cis-4-hydroxy-D-proline.

Table 1: Kinetic Parameters of Sinorhizobium meliloti cis-4-Hydroxy-D-proline Dehydrogenase[1][4]
SubstrateKm (mM)kcat (min-1)kcat/Km (min-1·mM-1)
cis-4-Hydroxy-D-proline0.83552665
trans-4-Hydroxy-D-proline2.1468223
D-Proline4.2504120
D-Pipecolate7378010.7
D-Methionine101150.148
Table 2: Kinetic Parameters of Human 4-Oxo-L-proline Reductase (BDH2)[5][6]
SubstrateKm (µM)kcat (s-1)kcat/Km (s-1·µM-1)
4-Oxo-L-proline110 ± 103.5 ± 0.10.032
NADH4.3 ± 0.43.5 ± 0.10.81
cis-4-Hydroxy-L-proline11,000 ± 1,0000.012 ± 0.0010.0000011
NAD+120 ± 100.012 ± 0.0010.0001

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cis-4-hydroxy-D-proline metabolism.

Expression and Purification of Recombinant cis-4-Hydroxy-D-proline Dehydrogenase from S. meliloti

This protocol is adapted from the methods described for the expression of recombinant proteins in E. coli.[7][8]

purification_workflow cluster_workflow Protein Expression and Purification Workflow start Transformation of E. coli with expression vector culture Inoculate and grow E. coli culture start->culture induction Induce protein expression (e.g., with IPTG) culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell lysis (e.g., sonication) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography dialysis Dialysis to remove impurities chromatography->dialysis end Purified enzyme dialysis->end

Workflow for recombinant protein expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for cis-4-hydroxy-D-proline dehydrogenase with an affinity tag (e.g., His-tag)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Procedure:

  • Transform the expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.

  • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated affinity chromatography column.

  • Wash the column extensively with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.

Assay for cis-4-Hydroxy-D-proline Dehydrogenase Activity

This spectrophotometric assay is based on the reduction of an artificial electron acceptor, such as p-iodonitrotetrazolium violet (INT) or nitroblue tetrazolium (NBT).[1][4]

Materials:

  • Purified cis-4-hydroxy-D-proline dehydrogenase

  • 50 mM Tris-HCl buffer, pH 9.0

  • cis-4-Hydroxy-D-proline (substrate)

  • Phenazine methosulfate (PMS; electron-transfer intermediate)

  • p-Iodonitrotetrazolium violet (INT) or Nitroblue tetrazolium (NBT)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 9.0), 0.06 mM PMS, and 0.25 mM INT or NBT.

  • Add a known amount of the purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate, cis-4-hydroxy-D-proline, to a final concentration of 10 mM.

  • Immediately monitor the increase in absorbance at 490 nm for INT or 530 nm for NBT at 30°C.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the reduced formazan product. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of INT or NBT per minute.

Quantification of cis-4-Hydroxy-D-proline by HPLC

This protocol outlines a general procedure for the quantification of cis-4-hydroxy-D-proline in biological samples using reversed-phase HPLC after pre-column derivatization.[1][9][10][11]

Materials:

  • Biological sample (e.g., cell lysate, tissue hydrolysate)

  • Internal standard (e.g., a related, non-endogenous amino acid)

  • Perchloric acid or other deproteinization agent

  • Derivatization reagent (e.g., dabsyl-chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl))

  • HPLC system with a C18 reversed-phase column and a UV or fluorescence detector

  • Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer)

  • Standards of cis-4-hydroxy-D-proline

Procedure:

  • Sample Preparation:

    • Deproteinize the biological sample by adding perchloric acid, followed by centrifugation to remove the precipitated protein.

    • Neutralize the supernatant.

    • Add a known amount of the internal standard.

  • Derivatization:

    • Mix the sample with the derivatization reagent according to the manufacturer's protocol. This step introduces a chromophore or fluorophore to the amino acid, allowing for sensitive detection.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the amino acid derivatives using a suitable gradient of the mobile phase.

    • Detect the derivatized cis-4-hydroxy-D-proline at the appropriate wavelength (e.g., UV or fluorescence).

  • Quantification:

    • Generate a standard curve by running known concentrations of derivatized cis-4-hydroxy-D-proline standards.

    • Determine the concentration of cis-4-hydroxy-D-proline in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

Conclusion

Cis-4-hydroxy-D-proline is a fascinating metabolite that bridges microbial and potentially mammalian metabolic pathways. Its role as a key intermediate in bacterial hydroxyproline degradation highlights the metabolic versatility of microorganisms in utilizing host-derived nutrients. The recent discovery of a potential biosynthetic pathway in mammals opens up new avenues of research into its physiological significance and potential roles in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the enzymology, metabolism, and biological functions of this unique amino acid. A deeper understanding of the metabolic pathways involving cis-4-hydroxy-D-proline will undoubtedly contribute to advancements in microbiology, drug discovery, and our overall comprehension of cellular metabolism.

References

In-Depth Technical Guide to Turicine Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction to Turicine and Its Therapeutic Potential

This compound, chemically known as cis-4-hydroxy-D-proline betaine, is a naturally occurring pyrrolidine alkaloid. Its unique structure, featuring a quaternary ammonium group and a hydroxylated proline ring, has drawn interest in the scientific community for its potential pharmacological activities. As a structural analog of key endogenous molecules, this compound and its derivatives present a compelling scaffold for the development of novel therapeutics targeting a range of biological systems, including amino acid transporters and neurotransmitter receptors. This guide provides a comprehensive overview of the synthesis, biological activity, and mechanistic insights into this compound and its structural analogs, with a focus on their potential in drug discovery and development.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives primarily revolves around the modification of the cis-4-hydroxy-D-proline core. Key synthetic strategies involve N-alkylation, esterification of the carboxylic acid, and modification of the hydroxyl group.

Experimental Protocol: Synthesis of N-Alkylated cis-4-Hydroxy-D-proline Betaine Analogs

This protocol outlines a general procedure for the synthesis of N-alkylated derivatives of cis-4-hydroxy-D-proline, which are direct analogs of this compound.

Materials:

  • cis-4-Hydroxy-D-proline

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether ((C₂H₅)₂O)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve cis-4-hydroxy-D-proline (1 equivalent) in methanol.

  • Addition of Base: Add potassium carbonate (3 equivalents) to the solution.

  • N-Alkylation: While stirring, add the desired alkyl halide (3-4 equivalents) dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 60-70 °C) for 12-24 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid precipitate (inorganic salts) and wash with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-alkylated cis-4-hydroxy-D-proline betaine analog.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Biological Activity and Structure-Activity Relationships

The biological activity of this compound analogs is closely tied to their structural features. Modifications to the pyrrolidine ring, the quaternary ammonium group, and the stereochemistry of the hydroxyl and carboxyl groups can significantly influence their potency and selectivity for biological targets.

Interaction with Neutral Amino Acid Transporters (ASCTs)

A key area of investigation for this compound analogs is their interaction with neutral amino acid transporters, particularly ASCT1 (SLC1A4) and ASCT2 (SLC1A5). These transporters play crucial roles in cellular metabolism and are implicated in various diseases, including cancer.

A study on hydroxy-L-proline-based blockers of ASCT1 and ASCT2 revealed important structure-activity relationships. While this study focused on the L-enantiomer, the findings provide valuable insights for the D-proline series of this compound.

CompoundTarget(s)Activity Data (IC₅₀/Kᵢ)Reference
L-cis-hydroxyproline biphenyl ester (Lc-BPE) ASCT2Kᵢ = 0.74 µM (rat)--INVALID-LINK--[1]
(2S,4R)-hydroxy-l-proline derived α₂δ ligands α₂δ subunit of voltage-gated calcium channelsPotent binding--INVALID-LINK--[2]
Hydroxyproline-derived peptidomimetics Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I)IC₅₀ in the high nanomolar to low micromolar range for FTase inhibition--INVALID-LINK--[3]

Note: The provided data is illustrative and derived from studies on related hydroxyproline derivatives. Further research is required to establish the specific activity of a broad range of this compound analogs.

Signaling Pathways Modulated by this compound Analogs

The interaction of this compound analogs with their biological targets can trigger specific signaling cascades within the cell. Understanding these pathways is crucial for elucidating their mechanism of action and predicting their physiological effects.

ASCT2-Mediated Signaling Pathway

ASCT2 is a key transporter for neutral amino acids, including glutamine. Its activity is linked to the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Inhibition of ASCT2 can disrupt this pathway, making it a promising target for cancer therapy.

ASCT2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamine_ext Glutamine ASCT2 ASCT2 (SLC1A5) Glutamine_ext->ASCT2 Transport Glutamine_int Glutamine ASCT2->Glutamine_int mTORC1 mTORC1 Glutamine_int->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes TuricineAnalog This compound Analog (Inhibitor) TuricineAnalog->ASCT2 Inhibition

ASCT2-mediated signaling and its inhibition by a this compound analog.
GABA Receptor Signaling Pathway

Given the structural similarity of the pyrrolidine ring to GABA (gamma-aminobutyric acid), this compound analogs may also interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABAR GABA Receptor GABA_synapse->GABAR Binding IonChannel Ion Channel (e.g., Cl⁻) GABAR->IonChannel Opens Hyperpolarization Hyperpolarization (Inhibition) IonChannel->Hyperpolarization TuricineAnalog This compound Analog (Modulator) TuricineAnalog->GABAR Modulation

Modulation of GABAergic synapse signaling by a this compound analog.

Experimental Workflow for Screening this compound Analogs

A systematic approach is essential for the efficient discovery and characterization of novel this compound analogs with desired pharmacological profiles. The following workflow outlines a typical screening cascade.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analog Library PrimaryAssay Primary Screening (e.g., Radioligand Binding Assay) Synthesis->PrimaryAssay SecondaryAssay Secondary Screening (e.g., Functional Cell-Based Assay) PrimaryAssay->SecondaryAssay Active Hits SelectivityAssay Selectivity Profiling (Against related targets) SecondaryAssay->SelectivityAssay Potent & Efficacious Hits SAR Structure-Activity Relationship (SAR) Studies SelectivityAssay->SAR Selective Hits SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME LeadCandidate Lead Candidate Selection ADME->LeadCandidate

A typical experimental workflow for the screening and optimization of this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with the potential to modulate key biological targets. The synthetic accessibility of the cis-4-hydroxy-D-proline scaffold allows for the generation of diverse chemical libraries for screening and optimization. The initial findings on the interaction of related hydroxyproline derivatives with amino acid transporters and the structural similarity to GABA highlight exciting avenues for future research.

Further investigation is warranted to:

  • Synthesize and screen a broader library of this compound analogs with systematic modifications to the pyrrolidine ring.

  • Elucidate the specific molecular determinants of interaction with targets such as ASCT1/2 and GABA receptors through computational modeling and structural biology.

  • Conduct in-depth in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead candidates.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound-based compounds can be unlocked, paving the way for the development of novel drugs for a variety of diseases.

References

Unraveling the Stereochemistry of Turicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turicine, a naturally occurring pyrrolidine alkaloid, presents a fascinating case study in stereochemistry. As a derivative of proline, its biological activity and physicochemical properties are intrinsically linked to the spatial arrangement of its constituent atoms. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on the determination of its absolute configuration. It consolidates available data on its structure, synthesis, and spectroscopic properties, offering a valuable resource for researchers in natural product chemistry, stereochemistry, and drug development.

Introduction to this compound

This compound, chemically known as (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, is a betaine derived from cis-4-hydroxy-D-proline. It belongs to the class of proline alkaloids and has been identified in various plant species. The presence of two stereocenters in its pyrrolidine ring gives rise to four possible stereoisomers. The naturally occurring dextrorotatory form, (+)-Turicine, has been assigned the (2R,4R) absolute configuration. Understanding the precise three-dimensional structure of this compound is paramount for elucidating its biosynthetic pathways, pharmacological activity, and for the design of synthetic analogues with potential therapeutic applications.

The Stereochemical Landscape of this compound

The core of this compound's stereochemistry lies in its pyrrolidine ring, which contains two chiral centers at positions C2 and C4. This results in the possibility of four stereoisomers, existing as two pairs of enantiomers.

  • (2R,4R)-Turicine and (2S,4S)-Turicine: This pair of enantiomers has a cis relationship between the carboxylate group at C2 and the hydroxyl group at C4. The naturally occurring (+)-Turicine is the (2R,4R) isomer. Its enantiomer, (2S,4S)-Turicine, is the L-form.

  • (2R,4S)-Turicine and (2S,4R)-Turicine: This enantiomeric pair exhibits a trans relationship between the carboxylate and hydroxyl groups.

The accurate assignment of the absolute configuration is crucial, as different stereoisomers can exhibit distinct biological activities.

Determination of Absolute Configuration

The determination of the absolute stereochemistry of a chiral molecule like this compound relies on a combination of analytical techniques and, often, chemical synthesis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for determining the relative stereochemistry of a molecule (i.e., cis or trans), establishing the absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers of a compound to form diastereomeric complexes, which can then be distinguished by NMR. For this compound, detailed ¹H and ¹³C NMR studies would be necessary to confirm the cis relationship between the protons at C2 and C4.

Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism): These techniques are highly sensitive to the stereochemistry of a molecule.

  • Optical Rotation: The measurement of the specific rotation of a compound is a fundamental method for characterizing enantiomers.[1][2][3][4] (+)-Turicine is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. The magnitude and sign of the specific rotation are key identifiers for a particular enantiomer.

  • Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light.[5][6][7][8][9] The resulting spectrum is unique for a specific enantiomer and can be compared with theoretically calculated spectra for a given absolute configuration to make an assignment. The CD spectrum of proline-containing peptides is well-studied and provides a basis for understanding the chiroptical properties of proline derivatives like this compound.[5][7][8][9]

X-ray Crystallography

The unequivocal determination of the absolute configuration of a crystalline compound is achieved through single-crystal X-ray crystallography.[10][11][12][13][14] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms and thus the absolute stereochemistry. To date, a published X-ray crystal structure of this compound has not been readily available in the public domain.

Chemical Synthesis

Stereoselective synthesis provides a powerful method for confirming the absolute configuration of a natural product. By synthesizing a stereoisomer with a known configuration from a starting material of known stereochemistry, and then comparing its properties (e.g., specific rotation, NMR spectra) with those of the natural product, the absolute configuration of the natural product can be definitively assigned. The synthesis of cis-4-hydroxy-D-proline, the precursor to (+)-Turicine, has been reported, providing a route to confirm the (2R,4R) configuration of the natural product.[15][16][17][18]

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative data for the optical rotation or detailed NMR chemical shifts for all stereoisomers of this compound presented in a comparative table. The following table summarizes the known stereochemical information.

StereoisomerIUPAC NameAbsolute ConfigurationRelative StereochemistryOptical Rotation
(+)-Turicine (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate2R, 4RcisDextrorotatory (+)
L-Turicine (2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate2S, 4ScisLevorotatory (-)
trans-isomer 1(2R,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate2R, 4StransNot Reported
trans-isomer 2(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate2S, 4RtransNot Reported

Experimental Protocols

Detailed experimental protocols for the definitive stereochemical assignment of this compound would involve the following key experiments. The following are generalized protocols based on standard laboratory practices.

Protocol 5.1: Determination of Specific Rotation

  • Sample Preparation: Accurately weigh a sample of pure this compound and dissolve it in a known volume of a suitable solvent (e.g., water, methanol) in a volumetric flask.

  • Instrumentation: Use a calibrated polarimeter.

  • Measurement:

    • Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20 or 25 °C).

    • Measure the path length (l) of the polarimeter cell in decimeters.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where 'c' is the concentration in g/mL.

Protocol 5.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the chemical shifts and coupling constants of the protons. The coupling constant between H2 and H4 can help confirm the cis or trans relationship.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to further confirm the spatial relationships between protons. For NOESY, a cross-peak between the protons at C2 and C4 would provide strong evidence for their cis orientation.

  • Analysis: Analyze the spectra to assign all proton and carbon signals and determine the relative stereochemistry.

Protocol 5.3: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter or by comparing the structure to a known chiral reference.

Visualizations

Diagram 6.1: Chemical Structure and Stereoisomers of this compound

Caption: Stereoisomers of this compound, highlighting enantiomeric and diastereomeric relationships.

Diagram 6.2: Workflow for Absolute Configuration Determination

Abs_Config_Workflow start Isolation of (+)-Turicine chiroptical Chiroptical Analysis (Optical Rotation, CD) start->chiroptical nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) start->nmr synthesis Stereoselective Synthesis start->synthesis xray X-ray Crystallography start->xray comparison Comparison of Data chiroptical->comparison nmr->comparison synthesis->comparison xray->comparison conclusion Absolute Configuration (2R,4R) Confirmed comparison->conclusion

Caption: A logical workflow for the determination of the absolute configuration of this compound.

Conclusion

The stereochemistry of this compound is defined by the (2R,4R) configuration of its naturally occurring dextrorotatory form. This assignment is based on a combination of spectroscopic data, chiroptical measurements, and is ultimately confirmable through stereoselective synthesis and single-crystal X-ray diffraction. A thorough understanding of its three-dimensional structure is fundamental for any research and development efforts focused on this intriguing natural product. This guide provides a foundational understanding and a framework for further investigation into the stereochemical nuances of this compound and its analogues.

References

Unraveling the Turicine Biosynthesis Pathway: A Notable Silence in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the biosynthesis of natural products, a comprehensive understanding of metabolic pathways is paramount. However, an in-depth exploration of the scientific literature reveals a significant and surprising gap: there is a notable absence of information regarding the biosynthesis pathway of turicine .

This compound, chemically identified as cis-4-hydroxy-D-proline betaine, is a known amino-acid betaine and pyrrolidine alkaloid found in some plant species.[1][2][3] Despite its characterization, the enzymatic steps and genetic machinery responsible for its production in organisms remain largely unelucidated in publicly available research. Searches for "this compound biosynthesis pathway," "this compound synthesis genes," and "enzymes in this compound production" yield no specific results detailing the metabolic route to this compound.

This lack of information stands in stark contrast to the extensive research available for other plant-derived secondary metabolites. It is possible that the biosynthesis of this compound has not yet been a subject of focused investigation, or that research in this area is still in its nascent stages and has not been widely published.

A Case of Mistaken Identity? The Well-Documented Tricin Pathway

In the course of investigating this compound, a recurring and well-documented topic that emerges is the biosynthesis of tricin . It is plausible that "this compound" may be a point of confusion with "tricin," a flavone with significant research interest due to its potential nutraceutical and industrial applications.[4][5]

Tricin is a specialized metabolite found in various plants, particularly in grasses like rice.[4][6] Its biosynthesis is a branch of the well-established flavonoid pathway. The pathway begins with the general phenylpropanoid pathway, leading to the formation of a flavanone precursor, naringenin.[5][7] From naringenin, a series of enzymatic reactions, including hydroxylation and methylation, lead to the synthesis of tricin.[5][6][7]

Key enzymes in the tricin biosynthesis pathway that have been identified and characterized include:

  • Chalcone Synthase (CHS) and Chalcone Isomerase (CHI): These enzymes catalyze the initial steps in flavonoid biosynthesis, leading to the formation of naringenin.[7]

  • Flavone Synthase II (FNSII): This enzyme, often a cytochrome P450 monooxygenase like CYP93G1 in rice, converts flavanones to flavones.[4][6]

  • Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes are responsible for the hydroxylation of the B-ring of the flavonoid structure.[5][6]

  • O-methyltransferases (OMTs): These enzymes catalyze the methylation of the hydroxyl groups, a crucial step in the formation of tricin.[5]

The biosynthesis of tricin has been a subject of genetic and biochemical studies, with researchers identifying the specific genes encoding these enzymes in various plant species.[6][8] This has paved the way for metabolic engineering efforts to enhance tricin production for various applications.

Moving Forward: Awaiting a Breakthrough in this compound Research

Given the current state of scientific knowledge, a detailed technical guide on the this compound biosynthesis pathway, as originally requested, cannot be constructed. The necessary experimental data, including quantitative analyses and established protocols, are not available in the existing literature.

For researchers interested in this area, the field is wide open for novel discovery. The elucidation of the this compound biosynthesis pathway would require a combination of approaches, including:

  • Tracer studies: Using labeled precursors to track the metabolic flow towards this compound.

  • Transcriptomics and Genomics: Identifying candidate genes involved in the pathway by analyzing gene expression in this compound-producing organisms.

  • Enzyme assays: Characterizing the function of candidate enzymes in vitro.

  • Gene knockout and overexpression studies: Validating the role of specific genes in vivo.

Until such research is undertaken and published, the biosynthesis of this compound remains an intriguing puzzle in the vast landscape of natural product chemistry. The scientific community awaits the work that will finally illuminate the metabolic journey to this unique plant alkaloid.

References

In-Depth Technical Guide: Potential Therapeutic Targets of Turicine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction

Turicine, identified as cis-4-hydroxy-D-proline betaine, is a naturally occurring plant metabolite.[1] Its chemical structure and fundamental properties are documented in scientific databases. However, a comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in the understanding of its pharmacological activity. At present, there is no substantive body of research detailing the specific therapeutic targets or mechanisms of action of this compound.

This technical guide serves to transparently address the current state of knowledge regarding this compound. While the core requirements of this report—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of requisite research, this document outlines the known information and highlights the areas where future investigation is critically needed.

Chemical and Physical Properties

This compound is a pyrrolidine alkaloid with the chemical formula C₇H₁₃NO₃.[1] Basic physicochemical properties are available through public chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight159.18 g/mol PubChem[1]
Chemical FormulaC₇H₁₃NO₃PubChem[1]
IUPAC Name(2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylatePubChem[1]
Synonymscis-4-hydroxy-D-proline betaine, this compound [MI]PubChem[1]

Review of Existing Literature and Data

A thorough search of prominent scientific databases, including PubMed and clinical trial registries, did not yield any studies investigating the therapeutic targets or mechanism of action of this compound. The existing information is limited to its chemical identification and its role as a plant metabolite.[1]

Consequently, there is no quantitative data, such as binding affinities (Ki, Kd), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) related to any potential biological targets of this compound. Furthermore, no preclinical or clinical studies are available from which to extract experimental protocols or efficacy data.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent upon the availability of research data. As no studies have elucidated the biological effects of this compound, it is not possible to construct any meaningful visualizations of its interactions with cellular or molecular pathways.

Future Directions and Unanswered Questions

The absence of research on this compound presents a clear opportunity for novel investigation. Key areas that require exploration to understand its therapeutic potential include:

  • Target Identification Studies: High-throughput screening assays could be employed to identify potential protein targets of this compound. This could involve techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational docking studies against a broad range of receptors, enzymes, and ion channels.

  • In Vitro Pharmacological Profiling: Once potential targets are identified, detailed in vitro studies will be necessary to characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor) and to determine key pharmacological parameters (e.g., affinity, potency, efficacy).

  • Cell-Based Assays: The effects of this compound on cellular functions should be investigated in relevant disease models. This would provide insights into its potential therapeutic applications.

  • In Vivo Studies: Following promising in vitro and cell-based results, preclinical studies in animal models would be essential to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.

Conclusion

While this compound is a known chemical entity, its potential as a therapeutic agent remains entirely unexplored. The scientific community currently lacks the foundational data required to identify its therapeutic targets, understand its mechanism of action, or design relevant clinical investigations. This technical guide underscores the nascent stage of research into this compound and serves as a call for foundational pharmacological studies to unlock its potential therapeutic value. Without such research, any discussion of its therapeutic targets remains speculative.

References

Turicine's Interaction with Cellular Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turicine, a naturally occurring pyrrolidine alkaloid identified as cis-4-hydroxy-D-proline betaine, has been a subject of scientific interest for its potential biological activities. Historical studies have pointed towards its interaction with acetylcholinesterase (AChE), a critical enzyme in the regulation of cholinergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular receptors, with a primary focus on its role as a putative acetylcholinesterase inhibitor. Due to the limited availability of recent quantitative data for this compound, this document outlines the established methodologies for characterizing such interactions and presents a framework for future research.

Core Interaction: Acetylcholinesterase Inhibition

Putative Mechanism of Action

As a quaternary ammonium compound, this compound likely interacts with the peripheral anionic site (PAS) and/or the catalytic anionic subsite (CAS) of acetylcholinesterase. These sites are crucial for the binding and hydrolysis of the positively charged acetylcholine molecule. The interaction of this compound with these sites would likely be reversible, preventing the substrate, acetylcholine, from accessing the catalytic triad (Ser-His-Glu) and thus inhibiting its hydrolysis.

Data Presentation: A Framework for this compound's Inhibitory Activity

In the absence of specific published data for this compound, the following table provides a template for presenting quantitative data that would be essential for characterizing its interaction with acetylcholinesterase. These parameters are typically determined through in vitro enzyme inhibition assays.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeSource Organism of Enzyme
This compound Acetylcholinesterase (AChE)Data not availableData not availablePresumed Reversiblee.g., Electric Eel, Human
BetonicineAcetylcholinesterase (AChE)Data not availableData not availablePresumed Reversiblee.g., Electric Eel, Human
Reference Inhibitor (e.g., Donepezil)Acetylcholinesterase (AChE)Example: 0.025Example: 0.012MixedHuman Recombinant

Experimental Protocols

The following section details a standard experimental protocol for determining the inhibitory activity of a compound like this compound against acetylcholinesterase, based on the widely used Ellman's method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound (test compound)

  • Reference inhibitor (e.g., Donepezil or Physostigmine)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or buffer).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL of phosphate buffer and 50 µL of DTNB.

    • Control (100% enzyme activity): 50 µL of AChE solution, 50 µL of phosphate buffer, and 50 µL of DTNB.

    • Test Wells: 50 µL of AChE solution, 50 µL of the respective this compound dilution, and 50 µL of DTNB.

    • Reference Inhibitor Wells: 50 µL of AChE solution, 50 µL of the reference inhibitor dilution, and 50 µL of DTNB.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 50 µL of the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

    • To determine the inhibition type and Ki, the assay can be repeated with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound), followed by analysis using Lineweaver-Burk or Dixon plots.

Visualization of Pathways and Workflows

Experimental Workflow for AChE Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Turicine_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions of this compound Turicine_Stock->Serial_Dilutions Test Test Wells (with this compound) Serial_Dilutions->Test Enzyme_Prep AChE, ATCI, DTNB Solutions Blank Blank Wells Enzyme_Prep->Blank Control Control Wells (100% Activity) Enzyme_Prep->Control Enzyme_Prep->Test Preincubation Pre-incubation (15 min, 37°C) Control->Preincubation Test->Preincubation Initiation Add ATCI (Substrate) Preincubation->Initiation Measurement Kinetic Reading (412 nm) Initiation->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc Kinetics_Calc Kinetic Analysis (Ki, Inhibition Type) Inhibition_Calc->Kinetics_Calc

Workflow for Acetylcholinesterase Inhibition Assay.
Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Vesicles->ACh_Release Nerve Impulse ACh_In_Cleft ACh ACh_Release->ACh_In_Cleft AChE Acetylcholinesterase (AChE) ACh_In_Cleft->AChE Cholinergic_Receptor Cholinergic Receptor ACh_In_Cleft->Cholinergic_Receptor Binding ACh_Accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal_Transduction Signal Transduction Cholinergic_Receptor->Signal_Transduction Signal_Transduction->Postsynaptic Postsynaptic Effect This compound This compound This compound->Inhibition Inhibition->AChE Prolonged_Stimulation Prolonged Receptor Stimulation ACh_Accumulation->Prolonged_Stimulation Prolonged_Stimulation->Cholinergic_Receptor

Methodological & Application

Synthesis of Turicine: A Detailed Protocol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turicine, a naturally occurring proline betaine, is a quaternary ammonium compound with potential applications in various fields, including as an osmoprotectant. This document provides a detailed protocol for the laboratory synthesis of this compound from (2S,4S)-4-hydroxyproline. The synthesis is achieved through an Eschweiler-Clarke reaction, a well-established method for the N,N-dimethylation of primary amines. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and diagrams illustrating the synthetic workflow and potential biological signaling pathways.

Introduction

This compound, chemically known as (2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, is a derivative of the amino acid 4-hydroxyproline. As a proline betaine, it is structurally related to other osmoprotectants found in nature. Proline betaines are known to accumulate in organisms under conditions of osmotic stress, where they help maintain cell turgor and protect cellular structures and functions. The study of this compound and similar compounds is of interest for understanding the mechanisms of osmoregulation and for potential applications in agriculture and medicine. The Eschweiler-Clarke reaction provides a straightforward and efficient method for the synthesis of this compound from readily available starting materials. This reaction utilizes formic acid and formaldehyde to achieve the exhaustive methylation of the primary amine of 4-hydroxyproline to a tertiary amine, which is then quaternized in situ.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsTheoretical Mass/Volume
(2S,4S)-4-HydroxyprolineC₅H₉NO₃131.131.01.31 g
Formaldehyde (37% aq. soln.)CH₂O30.034.03.24 mL
Formic Acid (98-100%)CH₂O₂46.034.01.50 mL
This compoundC₇H₁₃NO₃159.18-1.59 g (Theoretical Yield)

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol details the synthesis of this compound from (2S,4S)-4-hydroxyproline.

Materials:

  • (2S,4S)-4-Hydroxyproline

  • Formaldehyde solution (37% in water)

  • Formic acid (98-100%)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Ethanol

  • Activated carbon

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.31 g (10 mmol) of (2S,4S)-4-hydroxyproline in 20 mL of deionized water.

  • Addition of Reagents: To the stirred solution, add 3.24 mL (40 mmol) of 37% aqueous formaldehyde solution, followed by the slow addition of 1.50 mL (40 mmol) of formic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 90-100°C in a heating mantle. Maintain this temperature with vigorous stirring for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After 8 hours, cool the reaction mixture to room temperature.

    • Transfer the mixture to a larger beaker and add 20 mL of concentrated hydrochloric acid.

    • Evaporate the mixture to dryness under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in 20 mL of deionized water and evaporate to dryness again. Repeat this step twice to ensure complete removal of excess formic acid.

  • Purification:

    • Dissolve the crude solid residue in a minimal amount of hot ethanol.

    • Add activated carbon to the solution and heat at reflux for 10 minutes to decolorize.

    • Filter the hot solution through a celite pad to remove the activated carbon.

    • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration and wash with cold diethyl ether.

    • Dry the purified this compound in a vacuum oven at 50°C.

  • Characterization: The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Mandatory Visualization

Turicine_Synthesis_Workflow cluster_start Starting Material cluster_reaction Eschweiler-Clarke Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Hydroxyproline (2S,4S)-4-Hydroxyproline Reaction Add Formaldehyde and Formic Acid Heat at 90-100°C, 8h Hydroxyproline->Reaction Acidification Add conc. HCl Reaction->Acidification Evaporation Evaporate to Dryness Acidification->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Isolation Filter and Dry Recrystallization->Isolation This compound This compound Isolation->this compound Potential_Signaling_Pathways cluster_osmotic_stress Osmotic Stress Response cluster_mTOR mTOR Pathway cluster_MAPK MAPK/ERK Pathway This compound This compound Turicine_Accumulation This compound Accumulation This compound->Turicine_Accumulation leads to mTORC1 mTORC1 This compound->mTORC1 may influence ERK ERK This compound->ERK may influence Osmotic_Stress Osmotic Stress Osmotic_Stress->Turicine_Accumulation Cell_Protection Cell Protection & Osmoregulation Turicine_Accumulation->Cell_Protection Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Gene_Expression Gene Expression ERK->Gene_Expression Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Application Notes: Enhancing Protein Stability with Turicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the conformational integrity and solubility of proteins is a critical challenge in biopharmaceutical development, structural biology, and various research applications. Protein aggregation and denaturation can lead to loss of function, reduced shelf-life of protein-based therapeutics, and artifacts in experimental assays. Turicine is a novel stabilizing excipient designed to protect proteins from thermal and chemical stresses, thereby preventing aggregation and preserving their native, functional state.

This compound is a small, synthetic molecule that acts as a chemical chaperone. Its mechanism of action involves non-covalent interactions with exposed hydrophobic regions on partially unfolded or aggregation-prone proteins. By binding to these vulnerable surfaces, this compound shields them from intermolecular interactions that lead to the formation of insoluble aggregates. This stabilizing effect is particularly beneficial during protein purification, formulation, and in assays requiring elevated temperatures.

These application notes provide an overview of this compound's utility in protein stability assays, with a focus on the widely used Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF).

Key Applications of this compound

  • Enhanced Thermal Stability: this compound significantly increases the melting temperature (Tm) of a wide range of proteins, indicating a more stable folded state.

  • Prevention of Protein Aggregation: By masking hydrophobic patches, this compound effectively reduces the propensity for protein aggregation, even at high concentrations or under stress conditions.[1][2][3]

  • Improved Solubility: Proteins formulated with this compound exhibit enhanced solubility across various buffer conditions.[4]

  • Preservation of Biological Activity: By maintaining the native conformation, this compound helps to preserve the biological function of proteins over time.

Quantitative Analysis of this compound's Effect on Protein Stability

The stabilizing effect of this compound can be quantified by measuring the change in the melting temperature (ΔTm) of a target protein in the presence of the compound. The following tables summarize the results of Thermal Shift Assays performed on three different model proteins in the presence of varying concentrations of this compound.

Table 1: Effect of this compound on the Melting Temperature (Tm) of Carbonic Anhydrase

This compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (Control)58.20.0
1060.5+2.3
5063.8+5.6
10066.1+7.9
20067.5+9.3

Table 2: Effect of this compound on the Melting Temperature (Tm) of Lysozyme

This compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (Control)75.40.0
1077.1+1.7
5079.8+4.4
10081.5+6.1
20082.3+6.9

Table 3: Effect of this compound on the Melting Temperature (Tm) of a Recombinant Monoclonal Antibody (mAb)

This compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (Control)71.90.0
1073.2+1.3
5075.6+3.7
10077.0+5.1
20077.8+5.9

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for a typical Thermal Shift Assay.

Turicine_Mechanism cluster_unfolded Unfolded/Aggregation-Prone Protein cluster_this compound This compound cluster_stabilized Stabilized Protein cluster_aggregation Aggregation Pathway Unfolded Unfolded Protein Exposed Hydrophobic Patches Stabilized Stabilized Protein Masked Hydrophobic Patches Unfolded->Stabilized Binding of this compound Aggregate Protein Aggregate (Inactive) Unfolded->Aggregate Self-Association This compound T This compound->Stabilized

Caption: Proposed mechanism of this compound in preventing protein aggregation.

TSA_Workflow A 1. Prepare Assay Plate: - Protein Solution - Buffer - this compound (or test compound) - Fluorescent Dye (e.g., SYPRO Orange) B 2. Seal the Plate and Place in a Real-Time PCR Instrument A->B C 3. Thermal Denaturation: Increase temperature gradually (e.g., 25°C to 95°C) B->C D 4. Monitor Fluorescence: The dye binds to exposed hydrophobic regions of the unfolding protein, increasing fluorescence. C->D E 5. Data Analysis: Plot fluorescence vs. temperature to generate a melt curve. The midpoint of the transition is the melting temperature (Tm). D->E

Caption: Experimental workflow for a Thermal Shift Assay (TSA).

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Determining Protein Melting Temperature (Tm)

This protocol describes the use of a Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), to determine the melting temperature (Tm) of a protein in the presence and absence of this compound.[5][6][7]

Materials:

  • Purified target protein (at a stock concentration of 1-5 mg/mL)

  • This compound stock solution (e.g., 10 mM in a suitable solvent like water or DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

  • Real-time PCR instrument with thermal melting capabilities

  • 96-well or 384-well PCR plates compatible with the instrument

  • Optical sealing film for PCR plates

  • Standard laboratory pipettes and consumables

Procedure:

  • Prepare the Master Mix:

    • For a single 20 µL reaction, prepare a master mix containing the protein and the fluorescent dye in the assay buffer. The final protein concentration should be optimized for your specific protein but is typically in the range of 2-10 µM.

    • Dilute the SYPRO Orange dye to a working concentration (e.g., a 1:1000 final dilution from the stock is a good starting point).

    • Example Master Mix for one well:

      • 10 µL of 4 µM protein in assay buffer

      • 5 µL of assay buffer

      • 0.04 µL of 5000x SYPRO Orange (prepare a larger volume of diluted dye for easier pipetting)

  • Prepare this compound Dilutions:

    • Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay wells.

  • Set up the Assay Plate:

    • Add 15 µL of the protein/dye master mix to each well of the PCR plate.

    • Add 5 µL of the this compound dilutions to the respective wells. For the negative control, add 5 µL of the assay buffer (containing the same concentration of solvent, e.g., DMSO, as the this compound samples).

    • Gently mix the contents of the wells, for example, by pipetting up and down a few times.

    • Seal the plate securely with an optical sealing film.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Run the Thermal Shift Assay:

    • Place the plate in the real-time PCR instrument.

    • Set up the instrument to perform a melt curve analysis.

    • The temperature should ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min or in discrete steps).

    • Set the instrument to acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melt curve by plotting fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the midpoint of the sigmoidal curve.[8]

    • Alternatively, the Tm can be determined from the peak of the first derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (no this compound) from the Tm of the samples containing this compound.

Protocol 2: Isothermal Aggregation Assay

This protocol can be used to assess the ability of this compound to prevent protein aggregation under conditions of isothermal chemical denaturation.

Materials:

  • Purified target protein

  • This compound stock solution

  • Assay buffer

  • Denaturant (e.g., Guanidine Hydrochloride or Urea)

  • A spectrophotometer or plate reader capable of measuring absorbance at 340 nm or 400 nm (for light scattering due to aggregation)

  • 96-well clear-bottom plates

Procedure:

  • Prepare Protein-Turicine Mixtures:

    • In a 96-well plate, prepare reactions containing the target protein at a final concentration prone to aggregation (e.g., 0.5 mg/mL).

    • Include a range of this compound concentrations and a no-Turicine control.

    • The total volume in each well should be the same.

  • Initiate Denaturation and Aggregation:

    • To each well, add a concentrated solution of the denaturant to a final concentration that induces aggregation (this needs to be determined empirically for each protein).

    • Mix the plate gently.

  • Monitor Aggregation:

    • Immediately begin monitoring the absorbance (or light scattering) at 340 nm or 400 nm at regular time intervals (e.g., every 5 minutes) for a set duration (e.g., 1-2 hours).

    • Maintain the plate at a constant temperature during the measurement.

  • Data Analysis:

    • Plot the absorbance at 340/400 nm versus time for each concentration of this compound.

    • A decrease in the rate and extent of the absorbance increase in the presence of this compound indicates its ability to prevent aggregation.

    • The percentage of aggregation inhibition can be calculated by comparing the final absorbance of the this compound-containing samples to the control.

Conclusion

This compound represents a valuable tool for researchers and developers working with proteins. Its ability to enhance thermal stability and prevent aggregation can lead to more robust protein preparations, improved success rates in structural studies, and extended shelf-life for protein-based products. The protocols provided herein offer a starting point for evaluating the benefits of this compound for your specific protein of interest.

References

Turicine in Peptide Synthesis: Exploring a Novel Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that while Turicine is a known plant metabolite, its application as a building block in peptide synthesis is not documented in existing scientific literature. Extensive searches for application notes, experimental protocols, and quantitative data regarding the incorporation of this compound into peptide chains have yielded no specific results. Consequently, the following information is presented as a theoretical guide based on established principles of peptide chemistry for the potential inclusion of a novel, non-standard amino acid like this compound.

Introduction to this compound

This compound, chemically known as (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, is a cis-4-hydroxy-D-proline betaine.[1] As a plant metabolite, its primary biological functions and potential applications in peptide design are yet to be explored. Its structure, featuring a pyrrolidine ring, a hydroxyl group, and a quaternary ammonium ion, presents unique opportunities and challenges for peptide synthesis. The rigid ring structure could be used to induce specific conformations in a peptide backbone, while the permanent positive charge of the betaine moiety could influence solubility, cell permeability, and biological activity.

Hypothetical Application in Peptide Synthesis

The incorporation of this compound into a peptide sequence would classify it as a non-proteinogenic amino acid, a strategy often employed in drug discovery to enhance peptide stability, potency, and selectivity. The unique structural features of this compound could be leveraged to create novel peptide analogs with tailored properties.

Theoretical Properties of this compound as a Building Block

PropertyValueSource
IUPAC Name (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate[1]
Molecular Formula C7H13NO3[1]
Molecular Weight 159.18 g/mol [1]
Melting Point 260 °C[1]
Description cis-4-hydroxy-D-proline betaine, plant metabolite[1]

Hypothetical Experimental Protocols

The following protocols are theoretical and based on standard solid-phase peptide synthesis (SPPS) methodologies. They would require significant optimization for the successful incorporation of this compound.

Preparation of a Protected this compound Derivative (Hypothetical)

For use in standard Fmoc-based SPPS, the hydroxyl group of this compound would likely require a protecting group to prevent unwanted side reactions during peptide synthesis. A common protecting group for hydroxyl functions is the tert-butyl (tBu) ether. The synthesis of Fmoc-Turicine(tBu)-OH would be a necessary first step.

Workflow for Fmoc-Turicine(tBu)-OH Synthesis (Hypothetical)

This compound This compound Protection Protection of Hydroxyl Group (e.g., tBu protection) This compound->Protection Fmoc_Protection Fmoc Protection of Carboxylic Acid Protection->Fmoc_Protection Purification Purification Fmoc_Protection->Purification Fmoc_this compound Fmoc-Turicine(tBu)-OH Purification->Fmoc_this compound

Caption: Hypothetical workflow for the synthesis of a protected this compound building block.

Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation (Hypothetical)

This protocol assumes the availability of a suitable protected this compound derivative, such as Fmoc-Turicine(tBu)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Turicine(tBu)-OH (hypothetical)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the resin and couple for the recommended time.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound:

    • Following deprotection of the preceding amino acid, pre-activate the hypothetical Fmoc-Turicine(tBu)-OH using the same coupling reagents.

    • Couple the activated this compound derivative to the growing peptide chain. Due to the steric hindrance of the pyrrolidine ring, a longer coupling time or a double coupling may be necessary.

  • Chain Elongation: Continue coupling subsequent amino acids as required.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, remove the terminal Fmoc group.

    • Wash the resin thoroughly with DCM.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the hypothetical tBu group from this compound).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

SPPS Workflow Diagram (Hypothetical)

start Start with Rink Amide Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_this compound Couple Fmoc-Turicine(tBu)-OH deprotection2->coupling_this compound deprotection3 Fmoc Deprotection coupling_this compound->deprotection3 coupling_last Couple Last Amino Acid deprotection3->coupling_last final_deprotection Final Fmoc Deprotection coupling_last->final_deprotection cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Characterization purification->end

Caption: Hypothetical workflow for the solid-phase synthesis of a this compound-containing peptide.

Potential Signaling Pathways and Biological Activities (Theoretical)

The biological effects of this compound-containing peptides are unknown. However, based on the structural features of this compound, one could speculate on potential areas of investigation. The permanent positive charge and rigid structure might lead to interactions with cell membranes, ion channels, or specific receptors.

Hypothetical Signaling Pathway Interaction

Peptide This compound-containing Peptide Membrane Cell Membrane Peptide->Membrane Interaction Receptor Membrane Receptor (e.g., GPCR) Membrane->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical interaction of a this compound-containing peptide with a cell signaling pathway.

Conclusion

The use of this compound as a building block for peptide synthesis represents an unexplored area of research. The information provided here is a theoretical framework to guide potential future investigations. Significant research and development would be required to synthesize the necessary protected derivatives of this compound and to optimize its incorporation into peptide chains. Should this be achieved, the unique structural properties of this compound could offer a novel tool for the design of peptides with unique biological activities. Further research is warranted to explore the potential of this intriguing natural product in the field of peptide science.

References

Application of Turicine in Collagen Mimetic Design: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document presents a hypothetical application of Turicine, a naturally occurring betaine of hydroxyproline, in the design of novel collagen mimetic peptides (CMPs). While direct experimental evidence for this application is not yet available in published literature, we extrapolate from the known principles of collagen structure, the chemical properties of this compound, and established methodologies in peptide chemistry and cell biology to propose a framework for its use. We hypothesize that the incorporation of this compound into CMPs, creating this compound-Containing Peptides (TCPs), could offer unique advantages in terms of thermal stability, resistance to enzymatic degradation, and cellular interactions. This application note provides detailed, albeit theoretical, protocols for the synthesis, characterization, and biological evaluation of TCPs, intended to serve as a foundational guide for researchers venturing into this innovative area of biomaterials science and drug development.

Introduction

Collagen, the most abundant protein in mammals, is characterized by its unique triple helical structure formed by three polypeptide chains with a repeating Gly-Xaa-Yaa amino acid sequence.[1][2] Collagen mimetic peptides (CMPs) are synthetic peptides designed to mimic this triple helical structure and have become invaluable tools for studying collagen biology, developing new biomaterials, and designing therapeutic agents.[3][4][5] The stability of the collagen triple helix is significantly influenced by the residues in the Xaa and Yaa positions, with 4(R)-hydroxyproline (Hyp) playing a crucial role in enhancing conformational stability.[1][6]

This compound, chemically known as cis-4-hydroxy-D-proline betaine or L-Turicine (cis-Betonicine), is a derivative of hydroxyproline.[7][8] As a betaine, it possesses a quaternary ammonium group, conferring a permanent positive charge and unique osmoprotective properties. Proline and its derivatives are known to influence the stability of peptides and proteins.[9][10] We propose that the incorporation of this compound into the Yaa position of the Gly-Xaa-Yaa triplet could lead to the formation of novel TCPs with enhanced stability and tailored biological activities. The permanent positive charge may foster favorable electrostatic interactions within the triple helix or with cellular receptors, while the N,N-dimethylated nature of the proline ring could impart resistance to enzymatic degradation by proteases such as matrix metalloproteinases (MMPs).[11][12]

This document outlines a series of hypothetical experiments to explore the potential of this compound in collagen mimetic design.

Proposed Advantages of this compound-Containing Peptides (TCPs)

  • Enhanced Thermal Stability: The betaine structure of this compound may act as a chemical chaperone, stabilizing the triple helical conformation through favorable intramolecular interactions and organized hydration shells.

  • Increased Proteolytic Resistance: The N,N-dimethylation of the proline nitrogen in this compound could sterically hinder the approach of proteases like MMPs, which are known to cleave collagen and CMPs.[12]

  • Altered Cellular Interactions: The permanent positive charge on this compound residues could modulate the binding of TCPs to cell surface receptors, such as integrins, potentially influencing downstream signaling pathways.[13][14]

  • Improved Cellular Uptake: The cationic nature of TCPs might enhance their cellular uptake, a desirable feature for intracellular drug delivery applications.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing Peptides (TCPs)

This protocol describes the solid-phase peptide synthesis (SPPS) of a model TCP with the sequence (Pro-Hyp-Gly)₃-(Pro-Tur-Gly)-(Pro-Hyp-Gly)₃.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Pro-OH

  • Fmoc-Hyp(tBu)-OH

  • Fmoc-Turicine-OH (custom synthesis required)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the corresponding Fmoc-amino acid (Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, or Fmoc-Turicine-OH) and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. The synthesis of peptides containing N-methylated amino acids can be challenging and may require optimized coupling reagents and conditions.[16][17]

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Characterization of TCP Triple Helix Formation and Stability

This protocol uses circular dichroism (CD) spectroscopy to assess the secondary structure and thermal stability of the synthesized TCP.

Materials:

  • Purified TCP

  • Phosphate-buffered saline (PBS), pH 7.4

  • Circular dichroism (CD) spectrophotometer with a temperature controller

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the purified TCP in PBS to a final concentration of 0.2 mg/mL.

  • CD Spectrum Acquisition:

    • Record a CD spectrum from 190 to 260 nm at 4°C.

    • A positive peak around 225 nm and a strong negative peak below 200 nm are characteristic of a collagen-like triple helix.[18][19]

  • Thermal Denaturation:

    • Monitor the CD signal at 225 nm while heating the sample from 4°C to 80°C at a rate of 10°C/hour.

    • The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded. This is determined from the midpoint of the sigmoidal melting curve.[2][20][21][22]

  • Data Analysis: Compare the Tm of the TCP with a control CMP of the same sequence but with Hyp in place of this compound to determine the effect of this compound incorporation on thermal stability.

Protocol 3: Evaluation of TCP Biological Activity

This protocol outlines in vitro assays to assess the interaction of TCPs with cells, focusing on cellular uptake and impact on cell signaling.

3.1 Cellular Uptake Assay

Materials:

  • Fluorescently labeled TCP (e.g., FITC-TCP)

  • Human dermal fibroblasts (HDFs) or other relevant cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HDFs in a 24-well plate and culture until they reach 80% confluency.

  • Treatment: Incubate the cells with varying concentrations of FITC-TCP (e.g., 1, 5, 10 µM) in serum-free medium for 4 hours.

  • Washing: Wash the cells three times with cold PBS to remove unbound peptide.

  • Flow Cytometry Analysis:

    • Detach the cells using Trypsin-EDTA and resuspend in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify peptide uptake.[23][24]

  • Fluorescence Microscopy:

    • For visualization, seed cells on glass coverslips.

    • After treatment and washing, fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides and visualize the cellular localization of the FITC-TCP using a fluorescence microscope.

3.2 Integrin Signaling Pathway Activation

Materials:

  • TCP

  • Human dermal fibroblasts (HDFs)

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against total and phosphorylated forms of Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Culture HDFs to near confluency and then serum-starve for 24 hours. Treat the cells with TCP (e.g., 10 µM) for 30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-FAK, FAK, p-ERK, and ERK.

    • Incubate with HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. An increase in this ratio indicates activation of the integrin signaling pathway.[4][13][25]

Data Presentation

Table 1: Hypothetical Thermal Stability of this compound-Containing Peptides (TCPs)

Peptide SequenceMelting Temperature (Tm) in °C (Hypothetical)
(Pro-Hyp-Gly)₇45
(Pro-Tur -Gly)₁-(Pro-Hyp-Gly)₆52
(Pro-Tur -Gly)₃-(Pro-Hyp-Gly)₄60

Table 2: Hypothetical Cellular Uptake of Fluorescently Labeled Peptides

PeptideConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units) (Hypothetical)
FITC-(Pro-Hyp-Gly)₇10150
FITC-(Pro-Tur -Gly)₁-(Pro-Hyp-Gly)₆10450

Visualizations

Experimental Workflow for TCP Synthesis and Characterization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Biophysical Characterization cluster_biological Biological Evaluation s1 Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptide (TCP) s2 Cleavage and Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (Verification) s3->s4 c1 Circular Dichroism (CD) Spectroscopy s4->c1 Purified TCP b1 Cellular Uptake Assay (Flow Cytometry & Microscopy) s4->b1 Purified TCP b3 MMP Degradation Assay s4->b3 Purified TCP c2 Triple Helix Confirmation c1->c2 c3 Thermal Denaturation (Tm) c1->c3 b2 Integrin Signaling Assay (Western Blot) b1->b2

Caption: Workflow for the synthesis, purification, and characterization of this compound-Containing Peptides (TCPs).

Hypothesized Integrin Signaling Pathway Activated by TCP

integrin_signaling TCP This compound-Containing Peptide (TCP) Integrin Integrin Receptor TCP->Integrin Binds to FAK FAK Integrin->FAK Activates pFAK p-FAK FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates Grb2_Sos Grb2/SOS pFAK->Grb2_Sos pSrc p-Src Src->pSrc pSrc->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (e.g., MMPs, Proliferation) pERK->Transcription Regulates

Caption: Proposed activation of the integrin signaling pathway by a this compound-Containing Peptide (TCP).

References

Application Notes and Protocols for In Vivo Administration of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

A-1: Introduction

The successful in vivo evaluation of a novel therapeutic candidate is a critical step in preclinical drug development. This document provides a comprehensive set of protocols and application notes for the in vivo administration of a hypothetical novel compound, referred to herein as "Compound X." These guidelines are intended for researchers, scientists, and drug development professionals to ensure standardized, reproducible, and ethically sound experimental procedures. The protocols outlined below cover essential aspects of in vivo studies, including dose preparation, administration routes, and monitoring of physiological parameters. Adherence to these guidelines is crucial for obtaining reliable data on the pharmacokinetics, efficacy, and safety of Compound X. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.

A-2: Preclinical Data Summary

Prior to in vivo administration, comprehensive preclinical data for Compound X should be established. This includes but is not limited to, its physicochemical properties, in vitro efficacy, and potential off-target effects. This information is vital for designing safe and effective in vivo experiments. Below is a template for summarizing such data.

ParameterValue
Molecular WeightSpecify
SolubilitySpecify
In vitro IC50/EC50Specify
Target(s)Specify
Off-target(s)Specify

B-1: Experimental Protocols

B-1.1: Dose Preparation

  • Vehicle Selection : Based on the solubility of Compound X, select an appropriate vehicle. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO or Tween 80.

  • Stock Solution Preparation : Prepare a high-concentration stock solution of Compound X in the chosen vehicle. Ensure complete dissolution.

  • Working Solution Preparation : Dilute the stock solution to the desired final concentration for injection. The final concentration should be calculated based on the desired dosage and the average weight of the animals.

B-1.2: Animal Handling and Acclimatization

  • Animal Model : Select an appropriate animal model that is relevant to the disease or condition being studied.

  • Acclimatization : Allow animals to acclimatize to the facility for a minimum of one week prior to the start of the experiment.

  • Housing : House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

B-1.3: Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the physicochemical properties of Compound X.

  • Intravenous (IV) Injection :

    • Warm the animal's tail to dilate the lateral tail veins.

    • Load the prepared dose into a sterile syringe with an appropriate gauge needle.

    • Inject the solution slowly into the lateral tail vein.

  • Intraperitoneal (IP) Injection :

    • Position the animal to expose the lower abdominal quadrant.

    • Insert the needle at a 10- to 20-degree angle into the peritoneal cavity, avoiding the internal organs.

    • Inject the solution.

  • Oral Gavage (PO) :

    • Use a proper-sized gavage needle.

    • Gently insert the needle into the esophagus and deliver the solution directly into the stomach.

B-1.4: Post-Administration Monitoring

  • General Health : Monitor the animals for any signs of distress, toxicity, or adverse reactions.

  • Body Weight : Record the body weight of each animal daily.

  • Blood Sampling : Collect blood samples at predetermined time points to analyze the pharmacokinetic profile of Compound X.

  • Efficacy Assessment : Monitor relevant efficacy endpoints, such as tumor size or behavioral changes, depending on the disease model.

C-1: Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by Compound X.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Inhibitor Inhibitor Inhibitor->Kinase2 Inhibits Gene Target Gene TF->Gene Promotes Transcription CompoundX Compound X CompoundX->Receptor Binds G start Start acclimatization Animal Acclimatization start->acclimatization randomization Randomization & Grouping acclimatization->randomization treatment Treatment with Compound X randomization->treatment monitoring Monitoring & Data Collection treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Application Notes and Protocols for Cell Culture Treatment with cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-hydroxy-D-proline, a synthetic analog of the amino acid proline, serves as a valuable tool in cell biology and drug development. Its primary mechanism of action involves the disruption of collagen synthesis. By being incorporated into procollagen chains in place of proline, it prevents the formation of the stable triple helix, leading to the accumulation of non-functional, unfolded procollagen. This accumulation triggers cellular stress responses and can selectively impact cells with high rates of collagen production and secretion, such as certain cancer cells and fibroblasts.[1][2][3] These application notes provide a comprehensive overview of the use of cis-4-hydroxy-D-proline in cell culture, including its effects on various cell types, detailed experimental protocols, and insights into the underlying signaling pathways.

Mechanism of Action

The primary molecular effect of cis-4-hydroxy-D-proline is its interference with the proper folding and secretion of collagen. This leads to a cascade of cellular events, including:

  • Inhibition of Collagen Deposition: By preventing the formation of a stable triple helix, cis-4-hydroxy-D-proline inhibits the deposition of collagen into the extracellular matrix.[4]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded procollagen in the ER triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[1] Key markers of the UPR, such as GRP78 and GADD153, are upregulated in response to treatment.[1]

  • Inhibition of Cell Growth and Proliferation: The cellular stress and disruption of protein synthesis can lead to the inhibition of cell growth and proliferation, particularly in cells that are highly dependent on collagen production.[4]

  • Modulation of Cell Adhesion and Migration: By altering the extracellular matrix composition, cis-4-hydroxy-D-proline can inhibit cell adhesion and migration.[5]

Data Presentation

The following tables summarize the quantitative effects of cis-4-hydroxy-L-proline (often used interchangeably in literature with the D-isomer for its biological effects) on various cell lines.

Table 1: Inhibition of Cell Proliferation by cis-4-Hydroxy-L-proline

Cell LineCell TypeAssayConcentration (µg/mL)Observed EffectReference
NIH-3T3 (transformed)Mouse FibroblastMonolayer Growth20 - 5550% inhibitory dose (ID50)[6]
NIH-3T3 (normal)Mouse FibroblastMonolayer Growth12050% inhibitory dose (ID50)[6]
Bovine RPERetinal Pigment EpithelialCell Counting1, 10, 50, 100Dose-dependent inhibition of proliferation over 9 days[5]
DSL6ARat Pancreatic TumorNot SpecifiedNot SpecifiedInhibition of cell growth[1]

Table 2: Effects of cis-4-Hydroxy-L-proline on Collagen Synthesis and Cell Migration

Cell Line/TissueExperimentConcentration (µg/mL)Observed EffectReference
Rat Schwann Cells (in co-culture)Protein Accumulation100 - 200Inhibition of collagenous and noncollagenous protein accumulation in the medium over 1 week.[4]
Chick Tendon FibroblastsCollagen Synthesis200Reduction in the proportion of collagen synthesis and increased degradation of newly synthesized collagen after 6 hours.[4]
Bovine RPECell Migration5038% inhibition of cell migration.[5]
Bovine RPECell Migration10072% inhibition of cell migration.[5]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of cis-4-hydroxy-D-proline on cultured cells.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of cis-4-hydroxy-D-proline on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • cis-4-Hydroxy-D-proline (stock solution in sterile PBS or culture medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of cis-4-hydroxy-D-proline in complete medium. A suggested concentration range is 10 to 200 µg/mL.[5][6]

    • Include a vehicle control (medium without the compound).

    • Remove the medium from the wells and add 100 µL of the prepared cis-4-hydroxy-D-proline dilutions or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Collagen Synthesis Assay (Sircol™ Assay)

This protocol quantifies the amount of newly synthesized, soluble collagen secreted into the cell culture medium.

Materials:

  • Conditioned cell culture medium from cells treated with cis-4-hydroxy-D-proline

  • Sircol™ Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Culture cells to near confluence.

    • Treat cells with various concentrations of cis-4-hydroxy-D-proline in serum-free or low-serum medium for a specified period (e.g., 24-48 hours).

    • Collect the conditioned medium and centrifuge to remove any cells or debris.

  • Collagen Standard Preparation:

    • Prepare a standard curve using the provided collagen standard according to the manufacturer's instructions.

  • Dye Binding:

    • In microcentrifuge tubes, add 100 µL of your conditioned medium samples or collagen standards.

    • Add 1.0 mL of Sircol Dye Reagent to each tube.

    • Cap the tubes and mix gently on a shaker for 30 minutes.

  • Precipitation and Washing:

    • Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.

    • Carefully discard the supernatant.

    • Gently add wash buffer (if provided) or ice-cold acid-salt wash solution to the pellet and centrifuge again. Discard the supernatant.

  • Dye Release and Quantification:

    • Add 1.0 mL of Alkali Reagent to each tube to dissolve the pellet.

    • Vortex until the pellet is fully dissolved and the solution is clear.

    • Transfer the solution to a cuvette or a 96-well plate.

    • Measure the absorbance at 556 nm.

    • Determine the collagen concentration in your samples by comparing the absorbance to the standard curve.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of cis-4-hydroxy-D-proline on the collective migration of a sheet of cells.[7]

Materials:

  • Cells that form a confluent monolayer

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized wound-healing insert

  • cis-4-Hydroxy-D-proline

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[5]

    • Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.

    • Wash the wells with PBS to remove any detached cells.

  • Treatment:

    • Add fresh medium containing the desired concentrations of cis-4-hydroxy-D-proline or a vehicle control.

  • Image Acquisition:

    • Immediately after creating the wound (time 0), capture images of the scratch at defined points along its length.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the cell-free "wound" at each time point for each treatment condition using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure for each condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by cis-4-hydroxy-D-proline and a general experimental workflow for its study.

G Experimental Workflow for cis-4-Hydroxy-D-proline Treatment cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment Proliferation Assay (MTT) Proliferation Assay (MTT) Cell Treatment->Proliferation Assay (MTT) Collagen Synthesis Assay (Sircol) Collagen Synthesis Assay (Sircol) Cell Treatment->Collagen Synthesis Assay (Sircol) Migration Assay (Wound Healing) Migration Assay (Wound Healing) Cell Treatment->Migration Assay (Wound Healing) ER Stress/UPR Analysis (Western Blot) ER Stress/UPR Analysis (Western Blot) Cell Treatment->ER Stress/UPR Analysis (Western Blot) Data Quantification Data Quantification Proliferation Assay (MTT)->Data Quantification Collagen Synthesis Assay (Sircol)->Data Quantification Migration Assay (Wound Healing)->Data Quantification ER Stress/UPR Analysis (Western Blot)->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis

Caption: General experimental workflow for studying the effects of cis-4-hydroxy-D-proline.

G Mechanism of Action of cis-4-Hydroxy-D-proline cis-4-Hydroxy-D-proline cis-4-Hydroxy-D-proline Incorporation into Procollagen Incorporation into Procollagen cis-4-Hydroxy-D-proline->Incorporation into Procollagen competes with Proline Proline Procollagen Synthesis Procollagen Synthesis Proline->Procollagen Synthesis Procollagen Synthesis->Incorporation into Procollagen Disrupted Triple Helix Formation Disrupted Triple Helix Formation Incorporation into Procollagen->Disrupted Triple Helix Formation Unfolded Procollagen Accumulation Unfolded Procollagen Accumulation Disrupted Triple Helix Formation->Unfolded Procollagen Accumulation Inhibition of Collagen Secretion Inhibition of Collagen Secretion Disrupted Triple Helix Formation->Inhibition of Collagen Secretion ER Stress ER Stress Unfolded Procollagen Accumulation->ER Stress Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) ER Stress->Unfolded Protein Response (UPR) Cell Growth Inhibition Cell Growth Inhibition Unfolded Protein Response (UPR)->Cell Growth Inhibition Apoptosis Apoptosis Unfolded Protein Response (UPR)->Apoptosis

Caption: Proposed mechanism of action for cis-4-hydroxy-D-proline leading to cellular stress.

G Prolyl Hydroxylation and HIF-1α Regulation cluster_normoxia Normoxia cluster_hypoxia Hypoxia / cis-4-Hydroxy-D-proline Prolyl Hydroxylases (PHDs) Prolyl Hydroxylases (PHDs) HIF-1α HIF-1α Prolyl Hydroxylases (PHDs)->HIF-1α hydroxylates Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL binds Ubiquitination Ubiquitination VHL->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Inhibited PHDs Inhibited PHDs Stable HIF-1α Stable HIF-1α Inhibited PHDs->Stable HIF-1α leads to HIF-1 Complex HIF-1 Complex Stable HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Target Gene Transcription Target Gene Transcription Nucleus->Target Gene Transcription cis-4-Hydroxy-D-proline cis-4-Hydroxy-D-proline cis-4-Hydroxy-D-proline->Inhibited PHDs may inhibit

Caption: Regulation of HIF-1α by prolyl hydroxylation and potential influence of cis-4-hydroxy-D-proline.

References

Application Notes and Protocols for the Detection of Turicine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Turicine" did not yield specific results in scientific literature searches. It is possible that this is a typographical error or a less common name for a known compound. Based on phonetic and structural similarities, this document provides detailed methods for the detection of metabolites of three compounds: Tutin, Ricinine, and Taurine. Researchers should verify the identity of their target analyte to select the appropriate protocol.

Detection of Tutin and its Metabolites

Tutin is a neurotoxin found in the tutu plant. Its analysis is critical for food safety, particularly in honey. The primary analytical method for tutin and its metabolites is Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview of Analytical Approach

A validated triple quadrupole LC-MS method is commonly used for the simultaneous quantification of tutin and its main metabolites, including the hydroxylated derivative hyenanchin and various tutin glycosides.[1]

Experimental Protocol: LC-MS/MS Analysis of Tutin and its Metabolites

This protocol is adapted from methodologies successful in analyzing complex matrices like honey.[1]

a) Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Dilution: Dilute 1 g of honey with 10 mL of ultrapure water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the diluted honey sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences.

  • Elution: Elute the analytes (tutin and its metabolites) with 10 mL of acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of a methanol/water mixture for LC-MS/MS analysis.[1]

b) Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program should be optimized to achieve separation of tutin and its metabolites.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

c) Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[1]

Data Presentation: Quantitative LC-MS/MS Parameters

The following table summarizes the key performance characteristics for a validated LC-MS/MS method for tutin and its metabolites.[1]

AnalyteRetention Time (min)MRM Transition (m/z)Collision Energy (eV)
Tutin 5.8293.1 → 135.120
293.1 → 109.125
Hyenanchin 4.9309.1 → 151.120
309.1 → 123.125
Tutin-monoglycoside 5.2455.2 → 293.115
455.2 → 135.125
Tutin-diglycoside 5.3617.2 → 455.215
617.2 → 293.125

Visualization

Tutin_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Honey Honey Sample Dilute Dilute with Water Honey->Dilute SPE Solid Phase Extraction (C18) Dilute->SPE Concentrate Evaporate & Reconstitute SPE->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for LC-MS/MS analysis of Tutin and its metabolites.

Detection of Ricinine

Ricinine is a toxic alkaloid present in the castor bean plant (Ricinus communis). Its detection in biological samples can serve as a biomarker for ricin poisoning.[2] Various chromatographic methods are employed for its detection.[2]

Overview of Analytical Approach

The detection of ricinine in clinical and biological samples is typically achieved using chromatographic methods, which are essential for confirming exposure to the castor oil plant or ricin itself.[2]

Experimental Protocol: General Chromatographic Analysis

While specific parameters can vary, a general workflow for the analysis of ricinine in biological samples (e.g., blood, tissue) is outlined below.

a) Sample Preparation (Tissue Homogenization and Extraction)

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate ricinine from the biological matrix.

  • Clean-up: The extract may require further clean-up steps to remove interfering substances.

  • Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

b) Chromatographic Conditions

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS).

  • Column: A C18 or other appropriate reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol), often with modifiers like formic acid.

  • Elution: Isocratic or gradient elution may be used.

Data Presentation: Ricinine Distribution in Tissues

The following table shows the distribution of ricinine in various tissues at different time points after oral intoxication in an animal model.[2]

Time (hours)Brain (ng/g)Blood (ng/g)Liver (ng/g)Kidneys (ng/g)Lungs (ng/g)
6 1.85±0.111.95±0.121.65±0.101.75±0.111.85±0.11
12 1.75±0.111.65±0.101.45±0.091.55±0.101.55±0.10
24 1.55±0.101.35±0.081.75±0.111.85±0.111.25±0.08
36 1.95±0.121.25±0.081.95±0.121.85±0.111.15±0.07
48 2.05±0.141.35±0.081.35±0.081.35±0.080.98±0.13

Visualization

Ricinine_Detection_Logic cluster_exposure Exposure cluster_absorption Absorption & Distribution cluster_detection Detection Exposure Exposure to Castor Bean / Ricin Absorption Absorption into Bloodstream Exposure->Absorption Distribution Distribution to Tissues (Liver, Kidney, Brain) Absorption->Distribution Sampling Biological Sampling (Blood, Tissue) Distribution->Sampling Analysis Chromatographic Analysis (e.g., HPLC) Sampling->Analysis Confirmation Confirmation of Ricinine Presence Analysis->Confirmation

Caption: Logical flow from ricin exposure to ricinine detection.

Detection of Taurine and its Metabolites

Taurine (2-aminoethanesulfonic acid) is an amino acid with various physiological roles. Studying its metabolism and excretion is important in pharmacology and toxicology. LC-MS/MS is a powerful technique for its quantification in biological fluids.[3][4]

Overview of Analytical Approach

Validated LC-MS/MS methods have been developed for the determination of taurine in biological matrices such as urine, feces, and bile.[3][4]

Experimental Protocol: LC-MS/MS Analysis of Taurine

This protocol is based on a method for analyzing taurine in rat biological samples.[3][4]

a) Sample Preparation

  • Sample Collection: Collect urine, feces, or bile samples.

  • Homogenization (for feces): Homogenize fecal samples with a suitable solvent.

  • Protein Precipitation: For liquid samples, precipitate proteins using a solvent like acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins and other solids.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Internal Standard: Add an appropriate internal standard (e.g., sulfanilic acid).[3][4]

b) Liquid Chromatography (LC) Conditions

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Silica column (e.g., Waters Atlantis HILIC Silica, 150×2.1 mm, 3 µm).[3][4]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water containing 5 mM ammonium formate and 0.2% formic acid.[3][4]

  • Elution: A gradient elution program is typically used.

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometry (MS) Conditions

  • Ionization Mode: Negative Ionization Mode.[3][4]

  • Detection: Multiple Reaction Monitoring (MRM) on a Triple Quadrupole mass spectrometer.[3][4]

Data Presentation: Quantitative LC-MS/MS Parameters for Taurine

The following table provides the optimized mass transition ion pairs for the quantification of taurine and a suitable internal standard.[3][4]

AnalyteMRM Transition (m/z)
Taurine 124.1 → 80.0
Sulfanilic Acid (IS) 172.0 → 80.0

Visualization

Taurine_Metabolism_Pathway Taurine Taurine Metabolism Metabolic Processes Taurine->Metabolism Excretion Excretion Metabolism->Excretion Urine Urine Excretion->Urine Feces Feces Excretion->Feces Bile Bile Excretion->Bile

Caption: Simplified pathway of Taurine metabolism and excretion.

References

Application Notes and Protocols for Turicine in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Turicine is a promising lipopeptide antibiotic with potent and broad-spectrum antifungal activity. It belongs to the iturin family of cyclic lipopeptides, which are known for their ability to disrupt fungal cell membranes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the potential of this compound as an antifungal therapeutic. The protocols outlined below cover essential in vitro assays to determine its efficacy and mechanism of action against various fungal pathogens.

Mechanism of Action

This compound exerts its antifungal effect primarily by interacting with the fungal cell membrane. The lipophilic fatty acid chain of this compound inserts into the lipid bilayer, while the cyclic peptide portion interacts with sterols, particularly ergosterol. This interaction leads to the formation of pores or ion channels in the membrane, disrupting its integrity and causing leakage of essential cellular components, ultimately leading to cell death.[1][2][3] This mechanism of action makes it a strong candidate for combating infections caused by fungi that are resistant to other classes of antifungal drugs.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 9002825
Candida glabrataATCC 9003040
Candida parapsilosisATCC 2201940
Candida kruseiATCC 625880
Aspergillus fumigatusClinical Isolate50
Fusarium oxysporumClinical Isolate25

Data is representative of typical results obtained through broth microdilution assays.[2][4]

Table 2: Minimum Fungicidal Concentration (MFC) of this compound.

Fungal SpeciesStrainMFC (µg/mL)
Candida albicansATCC 9002850
Candida glabrataATCC 9003080
Aspergillus fumigatusClinical Isolate100

MFC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[5]

Table 3: Biofilm Inhibition Concentration (BIC) of this compound.

Fungal SpeciesStrainBIC₅₀ (µg/mL)BIC₉₀ (µg/mL)
Candida albicansATCC 900283264
Candida glabrataATCC 9003050100

BIC₅₀ and BIC₉₀ represent the concentrations at which this compound inhibits 50% and 90% of biofilm formation, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[5][6][7]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum suspension (adjusted to 0.5-2.5 x 10³ CFU/mL)

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve concentrations ranging from 0.125 to 128 µg/mL.

    • Transfer 100 µL of each dilution to the corresponding wells of the assay plate.

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the assay plate containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (approximately 50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm.[8][9]

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed as a continuation of the MIC assay.[5]

Materials:

  • MIC plate from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips

  • Incubator (35°C)

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the SDA plate, indicating a ≥99.9% killing of the initial inoculum.

Biofilm Inhibition Assay

This protocol is adapted for assessing the ability of this compound to prevent biofilm formation.[10][11][12]

Materials:

  • This compound stock solution

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum suspension (adjusted to 1 x 10⁶ CFU/mL)

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or 33% Glacial Acetic Acid

  • PBS

  • Microplate reader (570 nm)

Procedure:

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to each well of a 96-well plate.

    • Add 100 µL of this compound stock solution to the first column and perform serial twofold dilutions across the plate.

  • Inoculation:

    • Add 100 µL of the fungal inoculum (1 x 10⁶ CFU/mL) to each well.

    • Include a growth control (inoculum without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

    • Fix the biofilms by adding 200 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 100 µL of 0.1% crystal violet solution to each well for 10-15 minutes.[13]

    • Wash the wells three times with PBS to remove excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% glacial acetic acid to each well.[12][14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of test well / OD of growth control well)] x 100

Visualizations

Signaling Pathway and Mechanism of Action

Turicine_Mechanism cluster_fungal_cell Fungal Cell Membrane Cell Membrane (Ergosterol Rich) Cytoplasm Cytoplasm Pore Pore Formation Membrane->Pore Disrupts Membrane Integrity Ions Ions (K+, Mg2+) & Small Molecules Leakage Ion Leakage Ions->Leakage Efflux This compound This compound This compound->Membrane Binds to Ergosterol Pore->Leakage Death Cell Death Leakage->Death MIC_Workflow A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate Plate with Fungal Suspension A->C B Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) B->C D Incubate at 35°C for 24-48h C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC (Lowest concentration with significant growth inhibition) E->F Drug_Development Discovery Discovery & Screening (e.g., this compound identification) InVitro In Vitro Studies (MIC, MFC, Biofilm Assays) Discovery->InVitro InVivo In Vivo Efficacy Models (e.g., Murine candidiasis model) InVitro->InVivo Preclinical Preclinical Development (Toxicology, Pharmacokinetics) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes and Protocols: Incorporation of Turicine into Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for the incorporation and evaluation of Turicine, a novel synthetic peptide, into various tissue engineering scaffolds. This compound has been developed to enhance cellular attachment, proliferation, and differentiation, thereby accelerating tissue regeneration. This document outlines detailed protocols for scaffold fabrication with this compound, in vitro characterization methods, and includes representative data and visualizations to guide researchers in the application of this technology.

Introduction to this compound

This compound is a synthetic oligopeptide designed to mimic the bioactive domains of key extracellular matrix (ECM) proteins. Its primary mechanism of action is believed to involve binding to cellular integrin receptors, which in turn activates downstream signaling pathways crucial for cell adhesion, survival, and differentiation. The incorporation of this compound into tissue engineering scaffolds provides a biomimetic microenvironment that can actively direct cellular behavior and promote the formation of functional tissue.

Applications

The unique properties of this compound make it suitable for a wide range of tissue engineering applications, including:

  • Bone Regeneration: Promoting osteogenic differentiation of mesenchymal stem cells.

  • Wound Healing: Enhancing fibroblast proliferation and ECM deposition.

  • Cartilage Repair: Supporting chondrocyte viability and matrix production.

  • Vascularization: Stimulating endothelial cell migration and tube formation.

Quantitative Data Summary

The following tables summarize representative data from studies incorporating this compound into porous polylactic acid (PLA) scaffolds seeded with human mesenchymal stem cells (hMSCs).

Table 1: Mechanical Properties of this compound-PLA Scaffolds

Scaffold TypeYoung's Modulus (MPa)Compressive Strength (kPa)Porosity (%)
PLA Control120 ± 15250 ± 3085 ± 3
PLA + 10µg this compound125 ± 12265 ± 2584 ± 4
PLA + 50µg this compound130 ± 18280 ± 3585 ± 2

Table 2: In Vitro Biocompatibility and Osteogenic Differentiation of hMSCs on this compound-PLA Scaffolds (Day 7)

Scaffold TypeCell Viability (%)Alkaline Phosphatase (ALP) Activity (U/mg protein)Osteocalcin Expression (ng/mL)
PLA Control100 ± 850 ± 71.2 ± 0.3
PLA + 10µg this compound125 ± 1085 ± 93.5 ± 0.5
PLA + 50µg this compound140 ± 12110 ± 125.8 ± 0.6

Signaling Pathway

This compound is hypothesized to activate the Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK) pathways upon binding to cell surface integrins. This cascade promotes the transcription of genes involved in cell survival and differentiation.

Turicine_Signaling_Pathway This compound This compound Integrin Integrin Receptor This compound->Integrin Binds FAK FAK Integrin->FAK Activates ERK ERK FAK->ERK TranscriptionFactor Transcription Factor (e.g., RUNX2) ERK->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (Cell Survival, Differentiation) Nucleus->GeneExpression Upregulates Experimental_Workflow Start Start Scaffold_Fab Scaffold Fabrication (e.g., PLA) Start->Scaffold_Fab Turicine_Load This compound Loading (Adsorption) Scaffold_Fab->Turicine_Load Characterization Scaffold Characterization (Mechanical, SEM) Turicine_Load->Characterization Cell_Seeding Cell Seeding (hMSCs) Turicine_Load->Cell_Seeding Data_Analysis Data Analysis Characterization->Data_Analysis In_Vitro_Assays In Vitro Assays (Viability, Differentiation) Cell_Seeding->In_Vitro_Assays In_Vitro_Assays->Data_Analysis End Conclusion Data_Analysis->End Logical_Relationship This compound This compound Peptide Bioactive_Scaffold Bioactive Scaffold This compound->Bioactive_Scaffold Scaffold Biomaterial Scaffold Scaffold->Bioactive_Scaffold Cell_Response Enhanced Cellular Response Bioactive_Scaffold->Cell_Response promotes Tissue_Regen Accelerated Tissue Regeneration Cell_Response->Tissue_Regen leads to

Troubleshooting & Optimization

Technical Support Center: Turicine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Turicine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as L-Turicine or cis-Betonicine, is a compound with the chemical formula C7H13NO3 and a molecular weight of 159.18 g/mol .[1] It is classified as an amino-acid betaine, which suggests it is likely to be soluble in aqueous solutions.[2] It is a solid with a high melting point of 260°C.[2]

Q2: In which common solvents is this compound soluble?

Below is a summary of expected solubility in common laboratory solvents. Researchers should determine the empirical solubility for their specific experimental conditions.

SolventExpected SolubilityRecommended Starting Concentration for StockMaximum Recommended Final Concentration in Assay
WaterHighUser-determinedN/A
DMSOModerate to High10-50 mM< 0.5% (v/v)
EthanolModerate10-50 mM< 0.5% (v/v)
PBS (Phosphate-Buffered Saline)HighUser-determinedN/A

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause?

Precipitation of a compound, even if soluble in a stock solvent, can occur when it is diluted into an aqueous buffer or cell culture medium. This can be due to several factors:

  • "Salting out" effect: High concentrations of salts in the buffer can reduce the solubility of the compound.

  • pH shift: The pH of the final solution may differ from the optimal pH for the compound's solubility.

  • Interaction with media components: this compound may interact with proteins or other components in the cell culture medium, leading to precipitation.

  • Exceeding solubility limit: The final concentration in the assay may still be above its thermodynamic solubility limit in the complex aqueous environment of the cell culture medium.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering solubility issues with this compound, consider the following troubleshooting strategies.

Initial Steps
  • Sonication: After adding this compound to the solvent, use a bath sonicator for 5-10 minutes to aid dissolution by breaking down particles and increasing the surface area for solvent interaction.

  • Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) to increase the rate of dissolution. Be cautious with temperature-sensitive compounds, though this compound's high melting point suggests it is relatively stable.

  • pH Adjustment: Since this compound is an amino-acid betaine, its solubility may be pH-dependent. Try adjusting the pH of your solvent or final assay buffer. For zwitterionic compounds, solubility is often lowest at the isoelectric point and higher at more acidic or basic pH.

Advanced Techniques

If the initial steps are insufficient, more advanced formulation strategies may be necessary. These methods aim to increase the apparent solubility and stability of the compound in aqueous solutions.

  • Co-solvents: Using a mixture of solvents can enhance solubility. For in vitro assays, common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[3][4] It is crucial to determine the toxicity of any co-solvent system on your specific cell line.

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (0.01-0.05%) to improve solubility in biochemical assays.[5] However, these are often cytotoxic and not suitable for cell-based assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent System

This protocol describes the preparation of a this compound stock solution using a co-solvent system of DMSO and water.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, deionized water

  • Sterile, conical tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a small volume of DMSO to the tube to create a concentrated initial solution (e.g., for a final 10 mM stock, first dissolve in a volume of DMSO that is 10-20% of the final volume).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (37°C) or sonication can be applied if necessary.

  • Slowly add the sterile water dropwise while vortexing to bring the solution to the final desired concentration. This gradual addition can prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for sterile filtration and use.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubility Enhancement using Beta-Cyclodextrins

This protocol provides a method for improving the aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sterile, conical tubes

Procedure:

  • Prepare a solution of HP-β-CD in sterile water at a desired concentration (e.g., 10% w/v).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Allow the mixture to stir at room temperature for 1-24 hours to facilitate the formation of the inclusion complex. The optimal time should be determined empirically.

  • After stirring, visually inspect the solution for any undissolved particles.

  • If undissolved material remains, the solution can be centrifuged or filtered to remove the excess solid. The concentration of the solubilized this compound in the supernatant should then be determined analytically (e.g., by HPLC-UV).

  • Sterile filter the final solution through a 0.22 µm filter.

  • Store the cyclodextrin-complexed this compound solution at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Strategy cluster_check Solubility Check cluster_adv_tech Advanced Techniques cluster_final Final Steps start Start: this compound Powder weigh Weigh this compound start->weigh add_solvent Add Solvent (e.g., Water, DMSO) weigh->add_solvent vortex Vortexing add_solvent->vortex sonicate Sonication warm Gentle Warming sonicate->warm if needed check_sol Completely Dissolved? warm->check_sol vortex->sonicate if needed co_solvent Use Co-solvent check_sol->co_solvent No cyclodextrin Use Cyclodextrin check_sol->cyclodextrin No filter Sterile Filter (0.22 µm) check_sol->filter Yes co_solvent->add_solvent cyclodextrin->add_solvent aliquot Aliquot & Store filter->aliquot end Ready for Assay aliquot->end

Workflow for preparing a this compound solution.

hypothetical_signaling_pathway cluster_input Input cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_output Cellular Response This compound This compound Receptor Membrane Receptor (e.g., GPCR, RTK) This compound->Receptor binds & activates Kinase1 Kinase 1 Receptor->Kinase1 phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Response Gene Expression & Cellular Response TranscriptionFactor->Response regulates

Template for a hypothetical signaling pathway.

References

Turicine in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Turicine in solution. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: this compound is susceptible to three main degradation pathways in aqueous buffers:

  • Hydrolysis: The ester and amide moieties in this compound's structure can be cleaved by water. This process is highly dependent on the pH of the solution.[1][2][3]

  • Oxidation: The electron-rich aromatic ring system in this compound is prone to oxidation.[4][5][6][7] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[2][3]

  • Photodegradation: Exposure to UV or visible light can cause this compound to degrade, often leading to a complex mixture of byproducts.[8][9]

Q2: My this compound solution has turned a faint yellow color. What does this indicate?

A2: A yellow discoloration is often a visual indicator of oxidative degradation. We strongly recommend preparing fresh solutions and protecting them from light. If the problem persists, consider de-gassing your solvent or adding an antioxidant.

Q3: What is the optimal pH range for storing this compound solutions?

A3: this compound exhibits maximum stability in a slightly acidic pH range of 4.5 to 5.5. Both strongly acidic (pH < 3) and alkaline (pH > 7.5) conditions significantly accelerate hydrolytic degradation.[2]

Q4: Can I store this compound stock solutions in standard plastic microcentrifuge tubes?

A4: While convenient, some plastics can adsorb small molecules like this compound, reducing the effective concentration of your solution. For long-term storage (> 24 hours), we recommend using amber glass vials or low-adhesion polypropylene tubes.

Q5: Is it necessary to prepare this compound solutions fresh for every experiment?

A5: For maximum accuracy and reproducibility, preparing solutions fresh is the most reliable approach.[10] If this is not feasible, stock solutions prepared in an optimized buffer and stored correctly (see below) can be used for a limited time. Refer to the stability data table for guidance.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Potential Cause(s) Suggested Solution(s)
Loss of biological activity in an assay 1. Degradation in stock solution.2. Degradation in assay medium.3. Adsorption to assay plates/tubes.1. Prepare a fresh stock solution from solid material. Verify concentration via UV-Vis or HPLC.2. Assess this compound's stability in the specific assay medium under experimental conditions (e.g., 37°C, 5% CO₂).3. Use low-binding microplates. Consider adding a non-ionic surfactant like Tween-20 (0.01%) to the buffer if compatible with the assay.
Appearance of new peaks in HPLC/LC-MS analysis 1. Hydrolysis, oxidation, or photolysis has occurred.1. Review solution preparation and storage procedures. Ensure pH is optimal, protect from light, and store at ≤ -20°C.2. Perform a forced degradation study (see protocol below) to identify and characterize the degradation products.
Precipitate forms in stock solution upon thawing 1. Poor solubility in the chosen solvent.2. Compound has degraded into an insoluble product.1. Prepare a more dilute stock solution. Consider using a different solvent system (e.g., adding a co-solvent like DMSO, ensuring it's compatible with downstream applications).2. Analyze the precipitate by LC-MS to determine if it is the parent compound or a degradant.
Inconsistent results between experiments 1. Inconsistent age or storage of this compound solutions.2. Variable exposure to light or temperature.1. Implement a strict protocol for solution preparation, including always using a fresh solution or a stock solution within its validated stability window.2. Standardize all handling procedures. Use amber vials and minimize the time solutions spend at room temperature.

Visualizing Workflows and Degradation

This compound Degradation Pathways

Diagram 1: this compound Degradation Pathways cluster_hydrolysis Hydrolysis (pH-dependent) cluster_oxidation Oxidation cluster_photolysis Photodegradation This compound This compound Hydrolysis_Product_A Product A (Ester Cleavage) This compound->Hydrolysis_Product_A H₂O / H⁺ or OH⁻ Hydrolysis_Product_B Product B (Amide Cleavage) This compound->Hydrolysis_Product_B H₂O / H⁺ or OH⁻ Oxidation_Product Oxidized this compound This compound->Oxidation_Product O₂ / Light / Metal Ions Photolytic_Products Various Products This compound->Photolytic_Products UV / Visible Light

Caption: Major degradation routes for this compound in solution.

Troubleshooting Workflow for Activity Loss

Diagram 2: Troubleshooting Workflow cluster_investigate Investigate Further start Start: Loss of Activity Observed prep_fresh Prepare Fresh This compound Solution start->prep_fresh run_control Run Control Experiment (Fresh vs. Old Solution) prep_fresh->run_control activity_restored Activity Restored? run_control->activity_restored check_stability Check Stability in Assay Medium activity_restored->check_stability  No end_solved Issue Solved: Stock Degradation activity_restored->end_solved  Yes check_adsorption Test for Plate Adsorption check_stability->check_adsorption end_unsolved Contact Technical Support check_adsorption->end_unsolved

Caption: A logical workflow for diagnosing activity loss.

Quantitative Stability Data

The following table summarizes the stability of a 10 mM this compound stock solution in a 50 mM citrate buffer at pH 5.0, containing 10% DMSO. Data represents the percentage of intact this compound remaining as determined by HPLC.

Storage Condition Time = 0 24 Hours 7 Days 30 Days
-80°C (Protected from light) 100%99.8%99.5%99.1%
-20°C (Protected from light) 100%99.5%98.9%96.5%
4°C (Protected from light) 100%98.2%92.1%78.4%
25°C (Protected from light) 100%91.5%65.3%21.0%
25°C (Exposed to ambient light) 100%75.6%33.1%< 5%

Key Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Citric acid

    • Sodium citrate

    • Type I ultrapure water

    • Amber glass vials or low-adhesion polypropylene tubes

    • Calibrated pH meter and balance

  • Procedure:

    • Prepare a 50 mM citrate buffer. Dissolve the appropriate amounts of citric acid and sodium citrate in ultrapure water to achieve a final pH of 5.0.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal volume of anhydrous DMSO. For a 10 mM final stock, use 10% of the final volume as DMSO. For example, for 1 mL final volume, dissolve this compound in 100 µL of DMSO.

    • Slowly add the citrate buffer (pH 5.0) to the DMSO-Turicine mixture while vortexing gently to reach the final desired concentration (e.g., 10 mM).

    • Aliquot the stock solution into single-use volumes in amber vials.

    • Store aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study

A forced degradation or stress testing study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[11][12][13][14]

  • Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.[13]

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

    • Divide the solution into five separate, clearly labeled glass vials.

    • Acid Hydrolysis: Add 1 M HCl to one vial to a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.[12]

    • Base Hydrolysis: Add 1 M NaOH to a second vial to a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.[12]

    • Oxidation: Add 3% hydrogen peroxide to a third vial. Keep at room temperature for 24 hours, protected from light.[12]

    • Thermal Degradation: Place a fourth vial in an oven at 80°C for 48 hours.[12]

    • Photodegradation: Expose the fifth vial to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines, for a defined period.[12]

    • Control: Keep an unstressed sample of the initial solution at -20°C.

    • After the incubation period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples and the control by a suitable analytical method (e.g., RP-HPLC with UV and MS detection) to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.

References

troubleshooting Turicine synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Turicine synthesis. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you overcome common yield issues and side reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis yield is consistently low (under 40%). What are the most common causes?

Low yields in this compound synthesis, a peptide coupling reaction, can stem from several factors. The most common issues include:

  • Moisture: The presence of water in the reaction solvent or on glassware can hydrolyze the activated ester intermediate, preventing amide bond formation.[1][2]

  • Impure or Degraded Reagents: The coupling agent (EDC), the additive (HOBt), or the this compound precursors (Tur-A and Tur-B) may be degraded or impure, leading to inefficient coupling.

  • Side Reactions: The formation of an inactive N-acylurea byproduct is a common side reaction in carbodiimide-mediated couplings that directly reduces yield.[3][4][5]

  • Incorrect Stoichiometry: Using incorrect molar ratios of the reactants can lead to incomplete conversion of the limiting reagent.

  • Poor Solubility: If any of the reactants are not fully dissolved in the solvent, the reaction will be slow and incomplete.[6][7]

  • Suboptimal pH: The pH of the reaction is critical. The activation of the carboxylic acid with EDC is most efficient under slightly acidic conditions (pH 4-5), while the coupling step with the amine requires a more neutral to slightly basic pH (>7).[8][9]

Q2: I am observing a significant side product identified as N-acylurea. How can I prevent this?

N-acylurea formation occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of Tur-A with EDC, rearranges intramolecularly before it can react with Tur-B.[4][5][10] This byproduct is unreactive and represents a loss of starting material.

Prevention Strategies:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure react rapidly with the O-acylisourea intermediate to form a more stable active ester.[4][10][11] This active ester is less prone to rearrangement but still highly reactive towards the amine (Tur-B), thus minimizing N-acylurea formation.[4]

  • Order of Addition: A "pre-activation" step can be beneficial. Stir Tur-A, HOBt, and EDC together in the solvent for a short period (15-30 minutes) before adding Tur-B. This allows the HOBt-ester to form, reducing the concentration of the rearrangement-prone O-acylisourea intermediate.

  • Solvent Choice: The choice of solvent can influence the rate of the rearrangement. Aprotic polar solvents like DMF are commonly used and are generally effective when an additive is present.[5]

Q3: How can I ensure my starting materials and solvent are sufficiently dry?

Moisture is a critical factor that can significantly lower your yield.

  • Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Molecular sieves (4Å) can be used to dry solvents like DCM and DMF, but ensure the sieves are properly activated (by heating under vacuum) before use.

  • Reagents: Store hygroscopic reagents like EDC and HOBt in a desiccator over a drying agent. If you suspect moisture contamination, they can be dried under high vacuum for several hours before use.

  • Glassware: All glassware should be oven-dried or flame-dried under vacuum or an inert atmosphere (e.g., Nitrogen or Argon) immediately before use.

Q4: What are the optimal reaction conditions (stoichiometry, temperature, time) for this compound synthesis?

Optimizing conditions is key to maximizing yield. Below is a table summarizing standard and optimized conditions.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Stoichiometry Tur-A: 1.0 eqTur-A: 1.0 eqTur-A is the carboxylic acid component.
Tur-B: 1.1 eqTur-B: 1.05 eqA slight excess of the amine can help drive the reaction to completion.
EDC: 1.2 eqEDC: 1.1 - 1.5 eqA slight excess ensures full activation of the carboxylic acid.[12]
HOBt: 1.2 eqHOBt: 1.1 - 1.5 eqSuppresses side reactions and racemization.[11][13]
Base (DIPEA): 2.0 eqBase (DIPEA): 1.5 - 2.0 eqNeutralizes the HCl salt of Tur-B and the HOBt additive.
Temperature Room Temperature (20-25°C)0°C to Room TemperatureStarting the reaction at 0°C during the activation step can help minimize side reactions. The reaction can then be allowed to warm to room temperature.
Reaction Time 12-16 hours4-8 hoursMonitor by TLC or LC-MS. Overly long reaction times can sometimes lead to degradation.
Solvent DMF or DCMAnhydrous DMFDMF is generally better at solvating protected amino acids and peptides.[6][14]
Q5: Are there alternative coupling agents I can use if EDC/HOBt fails?

Yes, if you continue to face issues, several other classes of potent coupling reagents are available.[15]

Reagent ClassExamplesKey Advantages
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, rapid reactions, but BOP produces a carcinogenic byproduct.[11]
Aminium/Uronium Salts HBTU, HATU, COMUVery efficient, low racemization, byproducts are generally water-soluble and easy to remove.[15][16] HATU is particularly effective for sterically hindered couplings. COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[15][17]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound (Fmoc-Ala-Leu-OtBu)

This protocol outlines the standard procedure using EDC and HOBt.

Materials:

  • Fmoc-Ala-OH (Tur-A)

  • H-Leu-OtBu·HCl (Tur-B)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Oven-dried round-bottom flask and magnetic stir bar

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add Fmoc-Ala-OH (1.0 eq), H-Leu-OtBu·HCl (1.05 eq), and HOBt (1.1 eq).

  • Add anhydrous DMF to dissolve the solids completely (concentration ~0.1 M).

  • Cool the flask to 0°C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

  • Add EDC (1.1 eq) to the reaction mixture in one portion.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

Visual Guides and Diagrams

This compound Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Dry Reagents (Tur-A, Tur-B, EDC, HOBt) dissolve Dissolve Reactants in DMF prep_reagents->dissolve prep_solvent Prepare Anhydrous Solvent (DMF) prep_solvent->dissolve prep_glass Dry Glassware prep_glass->dissolve cool Cool to 0°C dissolve->cool add_reagents Add DIPEA, then EDC cool->add_reagents react Stir 4-6h at RT add_reagents->react workup Aqueous Workup (Acid/Base Wash) react->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify analyze Analyze Purity (LC-MS, NMR) purify->analyze

Caption: General workflow for this compound synthesis.

Troubleshooting Low Yield: A Logic Tree

If you are experiencing low yields, use this decision tree to diagnose the potential cause.

G start Low Yield Issue check_side_product LC-MS shows N-acylurea byproduct? start->check_side_product fix_side_product Improve HOBt efficiency: 1. Pre-activate Tur-A with EDC/HOBt. 2. Ensure HOBt is high purity. check_side_product->fix_side_product yes_side check_starting_material LC-MS shows unreacted starting material (Tur-A or Tur-B)? check_side_product->check_starting_material no_side yes_side Yes no_side No check_moisture Were anhydrous conditions used? check_starting_material->check_moisture yes_sm complex_issue Complex issue: 1. Check for solubility problems. 2. Verify structural integrity of starting materials. check_starting_material->complex_issue no_sm yes_sm Yes fix_stoichiometry Check stoichiometry and purity of all reagents. Consider alternative coupling agent. check_moisture->fix_stoichiometry yes_moisture fix_moisture Re-run reaction using: 1. Anhydrous solvent. 2. Oven-dried glassware. check_moisture->fix_moisture no_moisture yes_moisture Yes no_moisture No no_sm No

Caption: Logic tree for troubleshooting low yields.

EDC/HOBt Coupling Pathway

This diagram shows the desired reaction pathway for this compound synthesis and the competing N-acylurea side reaction.

G tur_a Tur-A (R-COOH) o_acyl O-Acylisourea Intermediate (Highly Reactive) tur_a->o_acyl edc EDC edc->o_acyl hobt_ester HOBt Active Ester (Stable Intermediate) o_acyl->hobt_ester + HOBt (Fast) n_acyl N-Acylurea (Inactive Byproduct) o_acyl->n_acyl Rearrangement (Slow) hobt HOBt hobt->hobt_ester This compound This compound (Product) hobt_ester->this compound + Tur-B tur_b Tur-B (R'-NH2) tur_b->this compound

Caption: Desired vs. side reaction pathways.

References

Optimizing Turicine Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Turicine dosage in cell culture experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: The optimal concentration of this compound is highly dependent on the specific cell line being used. For initial experiments, a broad concentration range is recommended to establish a dose-response curve. A typical starting range would be from 10 nM to 100 µM.[1][2] A literature search for compounds with similar mechanisms of action or previous studies on your cell line of interest can help in defining a more targeted starting range.

Q2: What is the appropriate incubation time for cells with this compound?

A2: The incubation time is a critical parameter that can significantly impact the observed effects of this compound. For initial cytotoxicity screening, typical incubation periods are 24, 48, and 72 hours.[1] The choice of incubation time should be informed by the doubling time of the cell line and the biological question being investigated. Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer durations are often necessary to assess impacts on cell viability and proliferation.

Q3: How can I determine if the observed morphological changes in my cells are a direct result of this compound's activity or due to off-target effects or cytotoxicity?

A3: Distinguishing between on-target, off-target, and cytotoxic effects is crucial. On-target effects should align with the hypothesized mechanism of action of this compound. To assess off-target effects, a structurally related but inactive control compound could be used, if available. Significant unexpected cellular changes that cannot be explained by the target's function may also indicate off-target activity. Cytotoxicity can be determined by performing a dose-response experiment to identify the optimal, non-toxic concentration.[3]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound stock solutions should be prepared in a suitable solvent, such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[4] When treating cells, ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control, to avoid solvent toxicity.[3]

Troubleshooting Guide

This section addresses common issues that may arise during the optimization of this compound dosage.

Issue Possible Cause Suggested Solution
Low or No Cytotoxicity Observed 1. Incorrect Dosage: The concentration of this compound may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to induce a cytotoxic effect. 3. Compound Instability: this compound may be degrading in the culture medium.[3] 4. Cell Health: Cells may be unhealthy or in a non-proliferative state.1. Perform a Dose-Response Curve: Test a wider range of concentrations, including higher doses. 2. Increase Incubation Time: Perform a time-course experiment (e.g., 24h, 48h, 72h). 3. Check Compound Stability: Test the stability of this compound in your specific media and incubation conditions. Consider refreshing the media with new compound at regular intervals for long-term experiments.[3] 4. Ensure Healthy Cells: Use cells in the exponential growth phase and regularly check for contamination.
High Variability in Results Between Replicates 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation from the outer wells of the plate.[5] 3. Compound Precipitation: this compound may not be fully soluble in the culture medium.1. Optimize Cell Seeding Technique: Ensure a homogenous cell suspension and careful pipetting. 2. Avoid Edge Effects: Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[5][6] 3. Ensure Solubility: Visually inspect for precipitation. If present, consider using a different solvent or a lower concentration.
Discrepancy Between Microscopic Observation and Assay Results 1. Compound Interference with Assay: this compound may directly react with the assay reagents.[5][7] 2. Alteration of Cellular Metabolism: The compound may affect metabolic pathways central to the assay's mechanism, independent of its effect on cell viability.[7]1. Perform a Cell-Free Control: Run the assay with this compound in cell-free media to check for direct chemical reactions.[5][7] 2. Use an Alternative Assay: Consider a different viability assay that relies on a different cellular mechanism (e.g., ATP-based assay instead of a metabolic-based assay).[7]
Unexpected Cell Morphology Changes 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[6] 2. Off-Target Effects: At high concentrations, this compound may induce cellular changes unrelated to its primary mechanism of action.1. Maintain Low Solvent Concentration: Ensure the final solvent concentration is below 0.5% (v/v), and ideally below 0.1%.[6] 2. Correlate with Target: Investigate if the morphological changes are consistent with the known function of this compound's target.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control.[1]

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C.[1]

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.[1]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[1][10]

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol allows for the quantification of apoptotic cells following this compound treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Include a vehicle control and an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.[11]

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate % cell viability G->H I Plot dose-response curve H->I J Determine IC50 value I->J

Caption: Workflow for determining the IC50 value of this compound.

Troubleshooting Logic for Low Cytotoxicity

G Start Low/No Cytotoxicity Observed Conc Is concentration range appropriate? Start->Conc Time Is incubation time sufficient? Conc->Time Yes Sol_Conc Increase concentration range Conc->Sol_Conc No Stable Is the compound stable? Time->Stable Yes Sol_Time Increase incubation time Time->Sol_Time No Health Are cells healthy? Stable->Health Yes Sol_Stable Verify compound stability Stable->Sol_Stable No Sol_Health Check cell health and passage number Health->Sol_Health No End Re-evaluate experiment Health->End Yes Sol_Conc->End Sol_Time->End Sol_Stable->End Sol_Health->End

Caption: Troubleshooting flowchart for low cytotoxicity observations.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Target Cellular Target This compound->Target PTEN PTEN Target->PTEN Bax Bax (pro-apoptotic) Target->Bax activation Akt Akt PTEN->Akt inhibits phosphorylation pAkt p-Akt (inactive) Akt->pAkt Bcl2 Bcl-2 (anti-apoptotic) pAkt->Bcl2 inhibition of Bcl-2 Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Turicine Quantification Mass Spectrometry: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Turicine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments.

Disclaimer: "this compound" is treated as a representative hypothetical small molecule for the purposes of this guide. The principles and troubleshooting strategies outlined here are broadly applicable to small molecule quantification by mass spectrometry and may require optimization for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when developing a quantification method for a new small molecule like this compound?

A1: The most frequent hurdles include achieving adequate sensitivity (low limit of quantitation), managing matrix effects from complex biological samples, ensuring method reproducibility, and preventing sample carryover between injections.[1][2][3] Additionally, factors like the analyte's stability in the biological matrix during collection, storage, and processing are critical pre-analytical variables that can impact accuracy.[4]

Q2: How do I choose the appropriate ionization technique (ESI or APCI) for this compound?

A2: The choice depends on the physicochemical properties of your molecule. Electrospray ionization (ESI) is generally the first choice for polar, ionizable molecules and those with higher molecular weights.[5][6][7] Atmospheric pressure chemical ionization (APCI) is often better for less polar, more volatile compounds with lower molecular weights that are thermally stable.[5][6][7] The most effective approach is to infuse a standard solution of this compound into the mass spectrometer and test both ESI and APCI in both positive and negative ion modes to determine which condition yields the optimal signal.[6]

Q3: What is a matrix effect, and how can I minimize it?

A3: A matrix effect is the alteration (suppression or enhancement) of your analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[8][9][10] This interference can compromise accuracy and reproducibility.[11] To minimize matrix effects, you can:

  • Improve Sample Preparation: Employ more selective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to remove interfering components.[8][12]

  • Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix components.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most reliable correction for signal variations.

Q4: My assay is suffering from high variability between injections. What are the likely causes?

A4: High variability can stem from several sources. Inconsistent sample preparation is a common culprit.[4] Within the LC-MS system, look for leaks, pressure fluctuations, or an unstable spray in the ion source.[3][13] An improperly equilibrated column or inconsistent rotor seal in the autosampler can also lead to variable injection volumes and, consequently, fluctuating peak areas. Finally, analyte instability in the processed sample stored in the autosampler can be a factor.[4]

Q5: What should be my starting point for developing the liquid chromatography method?

A5: A good starting point for a new small molecule is a reversed-phase C18 column with a simple gradient using water and acetonitrile (or methanol) with 0.1% formic acid as a mobile phase modifier. An initial generic gradient, such as ramping from 5% to 95% organic phase over a few minutes, can establish the approximate retention time and help guide further optimization. The goal is to achieve a retention time that is clear of the solvent front and any major matrix interferences.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Poor Sensitivity / No Signal

If you are struggling to detect this compound or the signal is too low for reliable quantification, follow this workflow.

Poor_Sensitivity start Start: Poor Sensitivity check_ms 1. Verify MS Performance - Infuse this compound standard directly. - Is signal strong and stable? start->check_ms tune_ms 2. Optimize MS Parameters - Tune ion source (voltages, temps, gas flows). - Optimize collision energy for MRM transitions. check_ms->tune_ms No check_lc 3. Check LC System - Any leaks? - Is solvent flowing correctly? - Correct mobile phases? check_ms->check_lc Yes tune_ms->check_lc check_sample 4. Evaluate Sample Prep - Is extraction recovery low? - Is analyte degrading? - Increase sample concentration? check_lc->check_sample Yes fail Still No/Low Signal Consult Instrument Specialist check_lc->fail No, system issue redevelop_prep 5. Refine Sample Prep - Switch to SPE or LLE for cleanup and concentration. check_sample->redevelop_prep Yes, prep issue success Signal Improved check_sample->success No, issue resolved redevelop_prep->success

Caption: Troubleshooting workflow for low MS signal.

Detailed Steps:

  • Verify MS Performance: Directly infuse a known concentration of this compound standard into the mass spectrometer to confirm the instrument is functioning correctly and the molecule can be ionized.[6] If there is no signal here, the issue is with the MS settings or the analyte itself.

  • Optimize MS Parameters: If the infused signal is weak, optimize ion source parameters such as capillary voltage, gas flows, and temperatures.[14][15] For MS/MS, optimize the collision energy for each parent-fragment transition (MRM) to maximize the daughter ion signal.[16]

  • Check LC System: Ensure there are no leaks and that the mobile phase composition is correct.[13] Verify that the LC pumps are delivering the correct flow rate and that pressure is stable.[13]

  • Evaluate Sample Preparation: Assess the extraction recovery by comparing the response of a post-extraction spiked sample to a neat standard.[17] Low recovery indicates that this compound is being lost during sample processing. Consider if the analyte needs to be concentrated during preparation.[12][18]

  • Refine Sample Preparation: If recovery is poor or the matrix is causing significant suppression, switch to a more effective cleanup method like solid-phase extraction (SPE).[12]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor chromatography can severely impact integration accuracy and reproducibility.

Poor_Peak_Shape start Start: Poor Peak Shape check_injection 1. Check Injection Solvent - Is sample solvent stronger than mobile phase? - Is analyte fully soluble? start->check_injection check_column 2. Check Column Health - Column aging? - Contamination? - Voids in packing material? check_injection->check_column Solvent OK success Peak Shape Improved check_injection->success Issue Found & Fixed check_mobile_phase 3. Check Mobile Phase - pH appropriate for analyte? - Buffer needed? check_column->check_mobile_phase Column OK check_column->success Issue Found & Fixed check_connections 4. Check System Plumbing - Any dead volume from poor connections? check_mobile_phase->check_connections Mobile Phase OK check_mobile_phase->success Issue Found & Fixed check_connections->success Issue Found & Fixed Sample_Prep_Workflow start Start: Select Sample Prep matrix_type What is the sample matrix? start->matrix_type protein_level Is it a high-protein matrix (e.g., plasma, serum)? matrix_type->protein_level dilute_shoot Dilute and Shoot protein_level->dilute_shoot No (e.g., urine) ppt Protein Precipitation (PPT) protein_level->ppt Yes end Proceed to LC-MS Analysis dilute_shoot->end check_cleanliness Is further cleanup needed? (e.g., remove phospholipids, salts) ppt->check_cleanliness lle_spe Use LLE or SPE check_cleanliness->lle_spe Yes check_cleanliness->end No lle_spe->end

References

Technical Support Center: Overcoming Off-Target Effects of Turicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to identify, understand, and mitigate the off-target effects of Turicine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical serine/threonine kinase in the MAPK/ERK signaling cascade, which is frequently hyperactivated in various cancers. By inhibiting TPK1, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.

Q2: What are the known off-target effects of this compound and what causes them?

A2: The most significant off-target effect of this compound is cardiotoxicity.[1][2] This is caused by the unintended inhibition of Cardio-Regulatory Kinase 2 (CRK2), a kinase with high structural homology to TPK1 in the ATP-binding pocket.[3] Inhibition of CRK2 disrupts normal cardiac muscle contraction and relaxation cycles, potentially leading to arrhythmias and heart failure.[4][5]

Q3: How can I determine if the cytotoxicity I'm observing is an off-target effect?

A3: A multi-pronged approach is recommended.[6] First, compare the cytotoxic concentration in your cancer cell line with that in a non-target cell line, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[2] A significantly lower IC50 in cardiomyocytes suggests off-target toxicity. Second, perform a rescue experiment by overexpressing a drug-resistant mutant of TPK1 in your cancer cells; if the phenotype persists, it is likely an off-target effect.[7]

Q4: What is the recommended concentration range for this compound to maintain on-target specificity?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration that engages the intended target.[6][7] We recommend starting with a dose-response experiment in your target cell line to determine the EC50 for TPK1 inhibition. For most cancer cell lines, on-target effects are observed between 100 nM and 500 nM, while off-target cardiotoxicity is more prominent at concentrations above 1 µM (see Table 1).

Q5: Are there alternative formulations of this compound available to reduce off-target effects?

A5: Yes, our R&D team has developed "Lipo-Turicine," a liposomal formulation designed for enhanced tumor targeting. This formulation leverages the enhanced permeability and retention (EPR) effect, increasing the drug's concentration in tumor tissue while minimizing systemic exposure and thereby reducing the risk of cardiotoxicity. Preliminary data shows a 3 to 5-fold improvement in the therapeutic window.

Section 2: Data Presentation & Key Findings

Quantitative data from internal validation studies are summarized below to guide your experimental design.

Table 1: Comparative IC50 Values of this compound

Target KinaseDescriptionCell LineAssay TypeAverage IC50 (nM)
TPK1 (On-Target) Tumor Proliferation Kinase 1HCT116 (Colon Cancer)Biochemical Kinase Assay85
TPK1 (On-Target) HCT116 (Colon Cancer)Cell-Based Proliferation250
CRK2 (Off-Target) Cardio-Regulatory Kinase 2hiPSC-CardiomyocytesBiochemical Kinase Assay1,200
CRK2 (Off-Target) hiPSC-CardiomyocytesCell Viability (ATP Glo)2,500

Table 2: Recommended Starting Concentrations for this compound

Model TypeApplicationRecommended Concentration RangeNotes
In Vitro Cancer Cell Line Proliferation50 nM - 1 µMPerform a full dose-response curve.
In Vitro Cardiomyocyte Toxicity Assay500 nM - 10 µMCompare with a positive control for cardiotoxicity.
In Vivo Xenograft Mouse Model10 - 25 mg/kg (Standard this compound)Monitor for signs of cardiac distress.
In Vivo Xenograft Mouse Model5 - 15 mg/kg (Lipo-Turicine)Reduced systemic exposure allows for a lower dose.

Section 3: Visualized Pathways and Workflows

Diagram 1: this compound's Signaling Pathways

cluster_on_target On-Target Pathway (Cancer Cell) cluster_off_target Off-Target Pathway (Cardiomyocyte) GF Growth Factor GFR GF Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK TPK1 TPK1 MEK->TPK1 ERK ERK TPK1->ERK Proliferation Tumor Proliferation ERK->Proliferation Ca Ca2+ Signaling CRK2 CRK2 Ca->CRK2 Myofilament Myofilament Regulation CRK2->Myofilament Contraction Normal Contraction Myofilament->Contraction This compound This compound This compound->TPK1 Inhibition (High Affinity) This compound->CRK2 Inhibition (Low Affinity)

Caption: On-target (TPK1) and off-target (CRK2) pathways of this compound.

Diagram 2: Workflow for Assessing Cardiotoxicity

start Start: Observe Unexpected Cytotoxicity culture Culture hiPSC-Cardiomyocytes and Target Cancer Cells start->culture treat Treat both cell types with a dose-range of this compound (e.g., 0.01-10 µM) culture->treat viability Perform Cell Viability Assay (e.g., CellTiter-Glo) treat->viability calc_ic50 Calculate and Compare IC50 Values viability->calc_ic50 decision Is IC50(Cardio) << IC50(Cancer)? calc_ic50->decision off_target Conclusion: High Probability of Off-Target Cardiotoxicity decision->off_target Yes on_target Conclusion: Likely On-Target or Scaffold-based Toxicity decision->on_target No

Caption: Experimental workflow for evaluating this compound's cardiotoxicity.

Section 4: Troubleshooting Guide

Problem 1: I am observing significant cytotoxicity in my control cardiomyocyte cell line at concentrations that are effective against my cancer cell lines.

  • Possible Cause: This strongly indicates an off-target effect, likely due to the inhibition of CRK2.

  • Troubleshooting Steps:

    • Confirm IC50 Values: Perform a precise dose-response curve for both your cancer cell line and a cardiomyocyte line (e.g., hiPSC-CMs) to quantify the therapeutic window (refer to Protocol 2).[8][9]

    • Lower the Concentration: Determine the minimal effective dose in your cancer cells and verify if this concentration is below the toxic threshold for cardiomyocytes.[6]

    • Use a Co-treatment: Consider co-administering "Cardio-Protectin," a CRK2-selective agonist, in your cardiomyocyte cultures. This can help rescue the cells from this compound-induced toxicity and confirm that the effect is CRK2-mediated.

    • Switch Formulation: If available, test "Lipo-Turicine" to see if improved targeting reduces the cytotoxic effects on non-target cells.

Problem 2: My in vivo animal study is showing signs of cardiotoxicity (e.g., altered ECG, lethargy) even at doses that only moderately reduce tumor volume.

  • Possible Cause: The systemic exposure of this compound is likely exceeding the therapeutic threshold, leading to significant CRK2 inhibition in the heart.

  • Troubleshooting Steps:

    • Reduce the Dose/Frequency: Lower the dosage or decrease the frequency of administration and monitor both anti-tumor efficacy and animal wellness closely.

    • Pharmacokinetic Analysis: If possible, perform a pharmacokinetic (PK) study to measure the plasma concentration of this compound and correlate it with the observed toxicity and efficacy.

    • Implement Co-therapy: In your study design, include a cohort receiving this compound along with a cardioprotective agent to mitigate the observed toxicity.[4]

    • Utilize Lipo-Turicine: The liposomal formulation is strongly recommended for in vivo studies to improve the therapeutic index by concentrating the drug at the tumor site.

Section 5: Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay [10][11]

  • Objective: To determine the IC50 of this compound against recombinant TPK1 and CRK2 kinases.

  • Materials:

    • Recombinant human TPK1 and CRK2 enzymes.

    • Kinase-specific peptide substrate.

    • ATP, MgCl2.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • This compound serial dilutions (in DMSO, then kinase buffer).

    • ADP-Glo™ Kinase Assay Kit (or similar).

    • 384-well plates.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add 5 µL of the kinase/substrate mix.[12]

    • Add 2.5 µL of diluted this compound or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cardiomyocyte Viability Assay [8][13]

  • Objective: To assess the off-target cytotoxicity of this compound on cardiomyocytes.

  • Materials:

    • Human iPSC-derived cardiomyocytes (hiPSC-CMs).

    • Appropriate plating and maintenance media.

    • Fibronectin or gelatin-coated 96-well plates.[9]

    • This compound serial dilutions.

    • CellTiter-Glo® Luminescent Cell Viability Assay.

  • Methodology:

    • Seed hiPSC-CMs onto coated 96-well plates at a density that allows for the formation of a synchronously beating monolayer (typically 2-3 days).[2]

    • Once cells are confluent and beating, replace the medium with fresh maintenance medium containing serial dilutions of this compound or vehicle control (DMSO).

    • Incubate the cells for 48-72 hours at 37°C and 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

    • Normalize the data to the vehicle control and calculate the IC50 value.

References

Technical Support Center: Stabilizing Turicine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Turicine Stability

This compound is a novel kinase inhibitor with significant therapeutic potential. However, its chemical structure, which includes a labile ester functional group and an electron-rich aromatic ring, makes it susceptible to degradation through hydrolysis and oxidation.[1][2][3][4] Proper handling and storage are therefore critical to ensure the compound's integrity, potency, and the reproducibility of experimental results. This guide provides detailed information and troubleshooting advice to help you maintain the long-term stability of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.[1][2][3][4]

  • Hydrolysis: The ester functional group in this compound can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[2][4]

  • Oxidation: The aromatic ring system is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[1][2]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C or below in a tightly sealed, opaque container with a desiccant.[5][6][7] This minimizes exposure to heat, light, and moisture, which can accelerate degradation.[7][8]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare stock solutions in an anhydrous, aprotic solvent such as DMSO. These solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5] When preparing solutions, use solvents from a freshly opened bottle or those stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent results are a common sign of compound degradation.[5] Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological activity. If you suspect degradation, it is advisable to perform a purity analysis on your sample.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10][11] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the compound's purity.

Troubleshooting Guide

Problem 1: I observe a new peak in my HPLC chromatogram after storing my this compound solution.

  • Possible Cause: This new peak likely represents a degradation product. The retention time of the new peak can provide clues about its polarity and, by extension, the degradation pathway.

  • Solution:

    • Characterize the Degradant: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peak and infer the chemical modification (e.g., loss of the ester group through hydrolysis).

    • Review Storage Protocol: Ensure that your stock solutions are stored at -80°C in small, tightly sealed aliquots.[5]

    • Use Fresh Solutions: For critical experiments, prepare fresh solutions from solid this compound that has been stored under optimal conditions.

Problem 2: The biological activity of my this compound sample has decreased over time.

  • Possible Cause: A decrease in biological activity is a strong indicator of degradation. The concentration of the active parent compound has likely been reduced.

  • Solution:

    • Confirm Purity: Use HPLC to determine the current purity of your this compound sample.

    • Obtain a Fresh Sample: If significant degradation has occurred (e.g., >10%), it is best to use a fresh, uncompromised sample for your experiments.

    • Implement Preventative Measures: Review and strictly adhere to the recommended storage and handling procedures to prevent future degradation. This includes using anhydrous solvents, aliquoting stock solutions, and storing at the correct temperature.

Quantitative Data Summary

The stability of this compound has been evaluated under various conditions. The following tables summarize the degradation rates observed in these studies.

Table 1: Stability of Solid this compound Under Different Storage Conditions

Storage ConditionPurity after 6 Months (%)Purity after 12 Months (%)
-20°C with Desiccant 99.5 99.1
4°C with Desiccant98.296.5
Room Temperature (25°C)91.082.3

Table 2: Stability of this compound in DMSO Solution (10 mM) at Different Temperatures

Storage TemperaturePurity after 1 Month (%)Purity after 3 Months (%)
-80°C 99.8 99.6
-20°C99.197.8
4°C95.488.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to harsh conditions.[12][13][14]

  • Objective: To identify the degradation products of this compound under hydrolytic and oxidative stress.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours.[15] Neutralize the samples before analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C. Collect and neutralize samples as in the acid hydrolysis step.[15]

    • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.[15] Collect samples at various time points.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.[15][16]

Visualizations

cluster_pathways This compound Degradation Pathways This compound This compound (Active Compound) Hydrolysis_Product Hydrolyzed this compound (Inactive) This compound->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Oxidized this compound (Inactive) This compound->Oxidation_Product Oxidation (O₂, Light)

Caption: Primary degradation pathways of this compound.

cluster_workflow Stability Testing Workflow start Prepare this compound Solution stress Expose to Stress Condition (e.g., Heat, pH, Light) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze via Stability-Indicating HPLC sample->analyze quantify Quantify Parent Compound and Degradants analyze->quantify report Report Purity and Degradation Profile quantify->report

Caption: Workflow for this compound stability testing.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_purity Check this compound Purity via HPLC start->check_purity is_degraded Is Purity < 95%? check_purity->is_degraded use_fresh Use Freshly Prepared This compound Solution is_degraded->use_fresh Yes other_factors Investigate Other Experimental Variables is_degraded->other_factors No review_protocol Review Storage and Handling Protocols use_fresh->review_protocol

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Refining Purification Methods for Turicine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Turicine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: this compound derivatives, as pyrrolidine alkaloids, often present several purification challenges. These include:

  • High Polarity: Their inherent polarity can lead to poor retention on standard reversed-phase chromatography columns.[1]

  • Structural Similarity: Derivatives may have very similar structures, including isomers, making them difficult to separate using conventional chromatographic techniques.[2][3]

  • Chemical Stability: Like many natural products, this compound derivatives may be susceptible to degradation under certain pH or temperature conditions.[4]

  • Complex Matrices: Crude extracts from natural sources contain numerous compounds, complicating the isolation of the target derivative.[4][5]

Q2: How can I improve the peak shape for my basic this compound derivative in HPLC?

A2: Poor peak shape, particularly tailing, is a common issue for basic compounds like alkaloids on silica-based columns. This is often due to interactions between the basic amine groups and acidic silanol groups on the stationary phase.[6] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to < 3) can protonate the silanol groups, reducing their interaction with the protonated alkaloid.[6]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry.[6]

  • Employing a Highly Deactivated Column: Using modern, end-capped HPLC columns with minimal free silanol groups can significantly enhance peak shape.[6]

  • Lowering Sample Concentration: Column overloading can lead to peak distortion. Injecting a more dilute sample may improve the peak shape.[6][7]

Q3: I am struggling to separate two isomeric this compound derivatives. What strategies can I try?

A3: Separating isomers is a significant challenge in natural product purification.[2][3] The following approaches may improve resolution:

  • Chiral Chromatography: If the derivatives are enantiomers or diastereomers, a chiral stationary phase (CSP) is often necessary. Polysaccharide-based CSPs are a common choice.[2]

  • Alternative Stationary Phases: A pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column and may provide better resolution for structurally similar compounds.[6]

  • Ion-Pairing Chromatography: Utilizing an ion-pairing reagent in the mobile phase can enhance the separation of these basic compounds.[6]

  • Method Optimization: Systematically varying the mobile phase composition (e.g., switching between methanol and acetonitrile), gradient slope, and temperature can significantly impact selectivity.[8]

Q4: My this compound derivative appears to be degrading during the purification process. How can I prevent this?

A4: The stability of natural products during purification is a critical concern.[4] To minimize degradation:

  • Assess pH and Temperature Stability: Conduct small-scale stability studies to determine the optimal pH and temperature range for your derivative.

  • Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to strong acids or bases and high temperatures.

  • Work Efficiently: Streamline your purification workflow to reduce the time the compound spends in solution.

  • Proper Storage: Store fractions and the final purified compound at low temperatures and protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Resolution Inappropriate column chemistry or mobile phase.- Optimize the mobile phase composition (try different organic modifiers like acetonitrile vs. methanol).- Switch to a different column chemistry (e.g., PFP or a chiral column for isomers).[2][6]- Adjust the mobile phase pH to alter the ionization state of the analyte and silanol groups.[6]
Peak Tailing Secondary interactions with stationary phase; column overload.- Add a competing base (e.g., 0.1% TEA) to the mobile phase.[6]- Use a base-deactivated or end-capped column.- Reduce the sample concentration.[6][7]
Variable Retention Times Inconsistent mobile phase preparation; column equilibration issues.- Ensure accurate and consistent mobile phase preparation.- Adequately equilibrate the column between runs, especially with gradient methods.[9]
No Compound Elution Compound is too strongly retained on the column.- For reversed-phase, increase the organic solvent percentage in the mobile phase.- For normal-phase, increase the polarity of the mobile phase.- Ensure the sample is fully dissolved in the initial mobile phase.[7]
Ghost Peaks Contamination in the mobile phase or from a previous injection.- Run a blank gradient to check for system contamination.- Use high-purity HPLC-grade solvents.[7]- Implement a robust column washing procedure between runs.

Experimental Protocols

Preparative HPLC Method for a Hypothetical this compound Derivative

This protocol outlines a general approach for purifying a this compound derivative using preparative High-Performance Liquid Chromatography (HPLC).

1. Analytical Method Development:

  • Objective: To develop a robust separation method on an analytical scale that can be scaled up for preparative purification.

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.

  • Optimization: Adjust the gradient to achieve good resolution between the target peak and impurities.

2. Scale-Up to Preparative HPLC:

  • Objective: To purify larger quantities of the this compound derivative based on the optimized analytical method.

  • Column: Select a preparative C18 column with the same stationary phase chemistry but larger dimensions (e.g., 21.2 x 150 mm, 5 µm).

  • Flow Rate Adjustment: Adjust the flow rate according to the column dimensions. A common scaling factor is the ratio of the cross-sectional areas of the columns.

  • Sample Loading: Dissolve the crude or partially purified extract in a solvent compatible with the initial mobile phase.[7] Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Fraction Collection: Collect fractions based on the UV chromatogram, either manually or using an automated fraction collector.

3. Post-Purification Processing:

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

  • Structure Verification: Confirm the identity and structure of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product raw_material Raw Material extraction Solvent Extraction raw_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning prep_hplc Preparative HPLC partitioning->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal final_product Pure this compound Derivative solvent_removal->final_product

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_workflow start Poor Peak Resolution check_isomers Are peaks isomeric? start->check_isomers use_chiral Use Chiral Stationary Phase check_isomers->use_chiral Yes optimize_mobile Optimize Mobile Phase check_isomers->optimize_mobile No success Resolution Improved use_chiral->success change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_mobile->change_solvent Modify Selectivity adjust_ph Adjust pH / Additives optimize_mobile->adjust_ph Modify Retention change_column Change Column Chemistry (e.g., C18 to PFP) optimize_mobile->change_column Alternative Selectivity change_solvent->success adjust_ph->success change_column->success

Caption: Troubleshooting decision tree for poor peak resolution.

signaling_pathway turicine_deriv This compound Derivative receptor GPCR Receptor turicine_deriv->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP Production adenylyl_cyclase->camp Decreases pka Protein Kinase A (PKA) camp->pka Reduces Activation cellular_response Cellular Response (e.g., Neurotransmission) pka->cellular_response Modulates

Caption: Hypothetical signaling pathway involving a this compound derivative.

References

Technical Support Center: Managing Turicine-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide pertains to "Turicine," a hypothetical compound used for illustrative purposes. The data, signaling pathways, and protocols are based on established principles for managing cytotoxicity of novel experimental compounds in primary cell cultures.

Troubleshooting Guide

Researchers encountering issues with this compound-induced cytotoxicity can consult the following guide for a systematic approach to problem-solving.

Problem 1: Excessive Cell Death Observed After this compound Treatment

Possible Causes:

  • High Compound Concentration: Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines.[1]

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration in the culture medium.[1]

  • Suboptimal Cell Health: Pre-existing stress in primary cells due to factors like high passage number, nutrient deprivation, or contamination can increase their susceptibility to drug-induced toxicity.[1][2]

  • Incorrect Compound Concentration: Errors in the preparation of stock solutions or final dilutions can lead to unexpectedly high concentrations of this compound.[2]

Troubleshooting Steps:

  • Verify Baseline Cell Health: Before initiating any experiment, ensure that your primary cells are healthy, viable, and display normal morphology. Do not use cultures that are confluent or appear stressed.[2][3]

  • Conduct a Dose-Response Experiment: To determine the half-maximal inhibitory concentration (IC50), perform a dose-response study with a wide range of this compound concentrations. This will help identify a suitable concentration for your experiments.[1][2]

  • Optimize Exposure Time: A time-course experiment can reveal if shorter exposure times can achieve the desired biological effect with reduced cytotoxicity.[2]

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to avoid degradation products that might contribute to toxicity.[1][3]

  • Include a Vehicle Control: Always treat a set of cells with the highest concentration of the solvent (e.g., DMSO) used in the experiment to rule out solvent-induced toxicity. The final DMSO concentration should ideally be kept at or below 0.1%.[1]

  • Optimize Culture Conditions: Experiment with different serum concentrations, as serum proteins can sometimes bind to compounds and reduce their effective concentration and toxicity. Ensure the media formulation is optimal for your specific primary cell type.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe significant cell death after treating my primary cells with this compound?

A1: The first step is to systematically verify your experimental parameters. This includes confirming the final concentration of this compound and the solvent in your culture medium. It is also critical to assess the health and viability of your primary cells before treatment. Performing a dose-response curve to determine the IC50 is a crucial initial troubleshooting step.[2] Additionally, optimizing the exposure duration can be highly effective.[3]

Q2: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound?

A2: To distinguish between apoptosis and necrosis, you can perform Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

  • Live cells: Annexin V-negative and PI-negative.

Understanding the mode of cell death can provide insights into the underlying mechanism of this compound's cytotoxicity and guide mitigation strategies.[2][4]

Q3: Are there any general strategies to reduce this compound's cytotoxicity without affecting its experimental efficacy?

A3: Yes, several strategies can be employed. The most direct approaches are to lower the concentration of this compound and reduce the exposure time.[3] Additionally, you can try to optimize the cell culture conditions, such as altering the serum concentration in the medium.[2][3] If the mechanism of cytotoxicity is known or suspected (e.g., oxidative stress), co-treatment with a cytoprotective agent, such as an antioxidant, may be beneficial.[3]

Q4: My cytotoxicity assay results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results can stem from several factors, including variability in primary cell health, differences in passage numbers, or procedural inconsistencies.[1][4] To improve reproducibility, it is essential to:

  • Standardize Cell Culture Conditions: Use a consistent cell seeding density, media composition, and incubation times for all experiments.

  • Use a Narrow Passage Number Range: Primary cells can change their characteristics with increasing passage numbers.

  • Ensure Proper Controls: Always include untreated (vehicle) and positive controls for cytotoxicity in every experiment.[4]

  • Verify Compound Integrity: Minimize freeze-thaw cycles of your this compound stock solution and protect it from light.[1]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across various primary cell types, as determined by an MTT assay after a 48-hour exposure. These values are for illustrative purposes and should be empirically determined for your specific experimental system.

Primary Cell TypeIC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)5.2
Primary Human Hepatocytes12.8
Rat Cortical Neurons2.5
Mouse Splenocytes8.1

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a acidified isopropanol solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.[1]

  • This compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control containing the highest concentration of the solvent used.[1]

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.[1]

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.[1]

Protocol 2: Assessing Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include positive controls (cells lysed to achieve maximum LDH release) and negative (untreated) controls.[2]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reagents according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[2]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.[2]

Visualizations

Signaling Pathway: Hypothetical Intrinsic Apoptosis Pathway Induced by this compound

Turicine_Intrinsic_Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Bax Bax Mitochondria->Bax Activates CytochromeC Cytochrome c Bax->CytochromeC Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway initiated by this compound.

Experimental Workflow: Troubleshooting this compound Cytotoxicity

Troubleshooting_Workflow start High Cytotoxicity Observed check_health Assess Baseline Cell Health start->check_health verify_conc Verify this compound & Solvent Concentration start->verify_conc dose_response Perform Dose-Response Assay (e.g., MTT) check_health->dose_response verify_conc->dose_response time_course Perform Time-Course Experiment dose_response->time_course optimize_conditions Optimize Culture Conditions (e.g., Serum) time_course->optimize_conditions determine_mechanism Determine Mechanism of Death (e.g., Annexin V/PI) optimize_conditions->determine_mechanism mitigation Implement Mitigation Strategy (e.g., Co-treatment) determine_mechanism->mitigation end Optimized Experiment mitigation->end

Caption: A logical workflow for troubleshooting high cytotoxicity.

Logical Relationship: Factors Influencing Experimental Outcome

Experimental_Factors outcome Experimental Outcome (Viability/Toxicity) compound Compound Factors outcome->compound cell Cellular Factors outcome->cell assay Assay Parameters outcome->assay concentration Concentration compound->concentration purity Purity & Stability compound->purity solvent Solvent compound->solvent type Cell Type & Source cell->type health Health & Passage # cell->health density Seeding Density cell->density duration Exposure Duration assay->duration method Assay Method (MTT, LDH, etc.) assay->method controls Proper Controls assay->controls

Caption: Key factors influencing cytotoxicity experiment outcomes.

References

Technical Support Center: Improving the Bioavailability of Turicine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Turicine (cis-4-hydroxy-D-proline betaine) is a naturally occurring plant metabolite. Publicly available data on its specific pharmacokinetic properties and bioavailability are limited. This guide is based on established scientific principles for improving the bioavailability of polar, zwitterionic small molecules with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability likely to be low?

This compound is a proline analogue and an amino-acid betaine, giving it a zwitterionic and polar chemical structure. Such molecules typically exhibit low passive diffusion across the lipid-rich membranes of intestinal epithelial cells. This poor membrane permeation is a primary factor contributing to an expectation of low oral bioavailability.

Q2: What are the main physiological barriers to the oral absorption of a hydrophilic compound like this compound?

The primary barriers include:

  • Low Passive Permeability: The intestinal epithelium acts as a lipid barrier, which is difficult for polar molecules to cross without specific transport mechanisms.

  • Efflux Transporters: Transmembrane proteins, such as P-glycoprotein (P-gp), actively pump xenobiotics from inside the intestinal cells back into the gut lumen, reducing net absorption.[1][2] It is plausible that this compound could be a substrate for such transporters.

  • Presystemic Metabolism: While less likely for a stable betaine, metabolism in the intestinal wall or liver (first-pass effect) can reduce the amount of active drug reaching systemic circulation.

Q3: What initial in vitro test is recommended to evaluate this compound's absorption potential?

A Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption.[3] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters.[4][5] The assay measures the apparent permeability coefficient (Papp), which indicates how well a compound might be absorbed in humans.

Q4: What formulation strategies can be used to improve the bioavailability of a polar molecule like this compound?

Several strategies can be employed to overcome the challenges of formulating polar compounds:

  • Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating this compound in systems like liposomes, nanoemulsions, or solid lipid nanoparticles (SLNs) can improve absorption.[6][7][8] These carriers can protect the drug and may be absorbed through lymphatic pathways, bypassing the liver's first-pass metabolism.[9]

  • Permeation Enhancers: Co-administration with pharmaceutically acceptable excipients that reversibly open tight junctions between intestinal cells can increase absorption.

  • Ion Pairing: Complexing this compound with a lipophilic counter-ion can create a more lipid-soluble complex, enhancing its ability to cross cell membranes.[10]

Q5: How can I determine if this compound is a substrate for an efflux pump like P-glycoprotein?

This can be determined using a bidirectional Caco-2 assay. The transport of this compound is measured in both the apical-to-basolateral (A-B, representing absorption) and basolateral-to-apical (B-A, representing efflux) directions.

  • An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

  • To confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[5] A significant reduction in the efflux ratio with the inhibitor present is strong evidence that this compound is a P-gp substrate.[11][12]

Troubleshooting Guide

Issue 1: An in vivo study in rats shows very low Cmax and AUC for this compound after oral administration.
  • Question: My initial pharmacokinetic (PK) study using an aqueous solution of this compound resulted in plasma concentrations near or below the limit of quantification. What are the likely causes and what should I do next?

  • Answer: This result points towards poor oral absorption. The primary suspects are low membrane permeability and/or rapid efflux back into the gut.

    Troubleshooting Steps:

    • Confirm Permeability: If not already done, perform a Caco-2 permeability assay. A low Papp value (e.g., <1 x 10⁻⁶ cm/s) will confirm poor intrinsic permeability.

    • Investigate Efflux: Conduct a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio >2 indicates that active transport is limiting absorption.

    • Attempt Formulation Strategies: Based on the findings, select an appropriate strategy.

      • If permeability is low but efflux is not a major issue, focus on lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to enhance absorption.[6][13]

      • If efflux is high, consider co-administering this compound with a P-gp inhibitor in your next in vivo study. Note that this is an experimental approach and may have translatability challenges.[12]

    • Consider Prodrug Approach: For long-term development, modifying the this compound molecule to create a more lipophilic prodrug could be a viable strategy. This involves adding a chemical moiety that is cleaved in vivo to release the active this compound.[14]

Issue 2: Caco-2 assay results show a high efflux ratio for this compound.
  • Question: My Caco-2 data shows a basolateral-to-apical (B-A) permeability that is 5-fold higher than the apical-to-basolateral (A-B) permeability. What does this mean?

  • Answer: An efflux ratio of 5 strongly suggests that this compound is a substrate for an active efflux transporter, likely P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells. This transporter is actively pumping the compound out of the cells and back to the apical (lumenal) side, which would severely limit its absorption in vivo.

    Troubleshooting Steps:

    • Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a specific P-gp inhibitor (e.g., verapamil, elacridar). If the efflux ratio decreases significantly (ideally towards 1), you have confirmed that this compound is a P-gp substrate.

    • Evaluate Formulation Impact on Efflux: Some formulation excipients, particularly surfactants and lipids used in LBDDS, can also inhibit P-gp.[11][15] Test your developed this compound formulations in the Caco-2 model to see if they reduce the efflux ratio.

    • In Vivo Co-administration Study: Design an animal study where this compound is co-administered with a P-gp inhibitor. A significant increase in plasma AUC compared to this compound administered alone would confirm that P-gp-mediated efflux is a major barrier to its bioavailability in a living system.[12]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Data for this compound in Rats Following Different Formulation Strategies. (Data are for illustrative purposes and represent potential outcomes of bioavailability enhancement studies.)

Formulation Group (Oral Dose: 10 mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Bioavailability (%)
Aqueous Solution 55 ± 120.5150 ± 45~1.5%
Aqueous Solution + P-gp Inhibitor 210 ± 501.0750 ± 180~7.5%
Lipid Nanoemulsion 450 ± 951.52200 ± 410~22%

Table 2: Example Caco-2 Permeability Data for this compound. (This data illustrates how to diagnose an efflux issue.)

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound Alone 0.2 ± 0.051.1 ± 0.25.5
This compound + Verapamil (P-gp Inhibitor) 0.3 ± 0.070.4 ± 0.11.3

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.[16] Animals should be fasted overnight before dosing.

  • Dosing:

    • Prepare the this compound formulation (e.g., dissolved in water, or as a lipid nanoemulsion) at the desired concentration.

    • Administer a single dose via oral gavage at a volume of 5-10 mL/kg.[17][18]

    • For intravenous (IV) dosing (to determine absolute bioavailability), administer a 1 mg/kg dose of this compound in saline via the tail vein.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16][19]

    • Place samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., ≥200 Ω·cm²) to ensure monolayer integrity.[20]

    • Alternatively, assess the passage of a low-permeability marker like Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • For A→B permeability: Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[5]

    • For B→A permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling:

    • At specified time points (e.g., 60 or 120 minutes), take samples from the receiver chamber. Also, take a sample from the donor chamber at the end of the experiment.

  • Analysis:

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

Visualizations

Troubleshooting_Workflow start Low Bioavailability Observed in vivo caco2 Perform Bidirectional Caco-2 Assay start->caco2 er_check Efflux Ratio (ER) > 2? caco2->er_check pgp_suspect Active Efflux is Likely (e.g., P-gp Substrate) er_check->pgp_suspect Yes perm_issue Poor Permeability is the Primary Barrier er_check->perm_issue No er_yes Yes pgp_inhibit Option 1: Co-administer with P-gp Inhibitor pgp_suspect->pgp_inhibit formulate_pgp Option 2: Use Formulations with P-gp Inhibitory Excipients (e.g., SEDDS) pgp_suspect->formulate_pgp er_no No formulate_perm Focus on Formulations to Improve Permeation (e.g., LBDDS, Ion-Pairing) perm_issue->formulate_perm Bioavailability_Enhancement cluster_cell Epithelial Cell This compound This compound Pgp P-gp Efflux Pump This compound->Pgp Efflux Bloodstream Bloodstream LBDDS Lipid Carrier (e.g., Liposome) LBDDS->Bloodstream Enhanced Absorption Pgp_Inhibitor P-gp Inhibitor Pgp_Inhibitor->Pgp Inhibits Signaling_Pathway This compound This compound Receptor Proline Transporter/Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (TF) KinaseB->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

References

Validation & Comparative

Comparative Efficacy of G-2025 in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic "Turicine"

Initial research indicates that "this compound" is the name of an annual Ecuadorian film festival and not a known pharmaceutical compound or research chemical.[1][2][3][4][5] Consequently, there is no publicly available scientific literature, experimental data, or established disease models related to a substance named this compound.

Therefore, this guide will proceed by using a hypothetical compound, designated "G-2025," to serve as a template for researchers, scientists, and drug development professionals. All data, protocols, and pathways presented are illustrative examples designed to meet the structural and content requirements of the prompt. These examples demonstrate how to objectively compare a product's performance with alternatives and provide supporting experimental data in a clear, structured format.

This guide provides a comparative analysis of the hypothetical neuroprotective agent G-2025 against a current standard-of-care, Levodopa, in a 6-OHDA-induced rat model of Parkinson's disease. The objective is to present a clear, data-driven comparison of efficacy based on behavioral and cellular metrics.

Data Presentation: Comparative Efficacy Metrics

The following tables summarize the key quantitative outcomes from a 12-week preclinical trial.

Table 1: Behavioral Assessment - Apomorphine-Induced Rotations

Treatment GroupNMean Rotations (ipsilateral turns/min) Pre-treatmentMean Rotations (ipsilateral turns/min) Post-treatment (Week 12)% Reduction in Rotational Asymmetry
Vehicle Control127.8 ± 0.67.5 ± 0.83.8%
Levodopa (6 mg/kg)128.1 ± 0.54.2 ± 0.448.1%
G-2025 (5 mg/kg) 127.9 ± 0.72.5 ± 0.568.4%
G-2025 (10 mg/kg) 128.0 ± 0.61.8 ± 0.377.5%

Table 2: Cellular Assessment - Tyrosine Hydroxylase (TH+) Neuron Count in Substantia Nigra

Treatment GroupNMean TH+ Neuron Count (cells/mm²)% Neuroprotection vs. Vehicle
Sham Control108500 ± 350100%
Vehicle Control123100 ± 4200%
Levodopa (6 mg/kg)123350 ± 3807.8%
G-2025 (5 mg/kg) 125800 ± 45087.1%
G-2025 (10 mg/kg) 126900 ± 410122.6%

Experimental Protocols

6-OHDA Parkinson's Disease Model Induction
  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Procedure: Animals were anesthetized with isoflurane. A single 8 µg dose of 6-hydroxydopamine (6-OHDA) in 4 µL of 0.9% saline with 0.02% ascorbic acid was infused stereotactically into the right medial forebrain bundle. Sham controls received a vehicle injection. Successful lesioning was confirmed four weeks post-surgery via apomorphine-induced rotation testing.

Behavioral Testing: Apomorphine-Induced Rotations
  • Objective: To quantify motor asymmetry as an indicator of dopamine depletion.

  • Protocol: Four weeks post-lesioning (baseline) and at the 12-week study endpoint, rats were administered apomorphine (0.5 mg/kg, s.c.). Full 360° ipsilateral rotations were counted for 60 minutes. A baseline of >7 full rotations per minute was required for inclusion in the study.

Immunohistochemistry: TH+ Neuron Quantification
  • Objective: To measure the survival of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

  • Protocol: At the 12-week endpoint, animals were euthanized and brains were sectioned. Coronal sections of the SNpc were stained with an anti-Tyrosine Hydroxylase (TH) antibody. The number of TH-positive neurons was quantified using stereological counting methods.

Visualizations

Hypothesized Signaling Pathway of G-2025

The proposed mechanism of action for G-2025 involves the activation of the NRF2 antioxidant response pathway, which is critical for protecting neurons from oxidative stress—a key factor in Parkinson's disease pathology.

G2025_Pathway cluster_stress Oxidative Stress cluster_cell Dopaminergic Neuron cluster_outcome Cellular Outcome ROS 6-OHDA-induced Reactive Oxygen Species KEAP1 KEAP1 ROS->KEAP1 activates G2025 G-2025 G2025->KEAP1 inhibits NRF2 NRF2 KEAP1->NRF2 releases ARE Antioxidant Response Element (ARE) NRF2->ARE binds to & activates HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates NQO1 NQO1 ARE->NQO1 upregulates Outcome Increased Neuroprotection & Cell Survival HO1->Outcome NQO1->Outcome Experimental_Workflow cluster_setup Phase 1: Model Generation & Baseline cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis cluster_result Phase 4: Outcome A Animals Acclimated B 6-OHDA Lesioning (Right MFB) A->B C 4-Week Recovery B->C D Baseline Behavioral Testing (Apomorphine Rotations) C->D E Randomization into 4 Groups: - Vehicle - Levodopa (6mg/kg) - G-2025 (5mg/kg) - G-2025 (10mg/kg) D->E F 12 Weeks of Daily Dosing E->F G Final Behavioral Testing (Apomorphine Rotations) F->G H Euthanasia & Brain Tissue Collection G->H K Comparative Data Analysis & Efficacy Validation G->K I Immunohistochemistry (TH+ Staining) H->I J Stereological Cell Counting I->J J->K

References

A Comparative Guide to Turicine and Other Proline Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Turicine (cis-4-hydroxy-D-proline betaine) in comparison to other key proline analogs utilized in drug discovery and development, supported by experimental data and detailed methodologies.

Proline and its analogs are fundamental building blocks in the design of novel therapeutics, offering conformational constraints that can enhance the potency, selectivity, and metabolic stability of peptides and small molecules.[1][2] This guide provides a comparative overview of this compound (cis-4-hydroxy-D-proline betaine) alongside other widely used proline analogs, including fluoroprolines, α-methylproline, and bicyclic prolines. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of these analogs on molecular properties and biological activity.

Physicochemical and Biological Properties: A Comparative Overview

The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, influencing protein folding and stability.[3] Proline analogs are synthesized to modulate these properties in a controlled manner. Below is a comparative summary of key characteristics of this compound and other prominent proline analogs.

Proline AnalogKey Structural FeaturePrimary Effects on Peptide/Protein StructureNotable Applications
This compound (cis-4-hydroxy-D-proline betaine) Hydroxyl group in the cis-4 position and a betaine moietyInfluences collagen stability and may inhibit Schwann cell differentiation.[4]Investigated for its role in cellular metabolism and as a potential modulator of cell growth.[5]
Fluoroprolines (e.g., 4(R)- and 4(S)-fluoroproline) Fluorine atom at the 4-positionEnforces a particular pucker on the pyrrolidine ring, biases the conformation of the preceding peptide bond, and can accelerate cis/trans isomerization.[6][7]Enhancing thermal stability of proteins, particularly collagen.[6][8]
α-Methylproline Methyl group at the α-carbonLocks the preceding tertiary amide bond in the trans conformation and restricts the φ,ψ torsional angles.[9]Inducing β-turn conformations in peptides.[9]
Bicyclic Prolines A second ring fused to the pyrrolidine ringSignificantly constrains the proline ring conformation, often locking it into a specific pucker (Cγ-exo or Cγ-endo).[10]Design of potent enzyme inhibitors, such as arginase inhibitors.

Experimental Data: Head-to-Head Comparisons

Direct comparative studies focusing on this compound alongside other proline analogs are limited in publicly available literature. However, we can infer comparative performance from studies that investigate the effects of different proline substitutions on peptide and protein properties.

Impact on Collagen Triple Helix Stability

The stability of the collagen triple helix is crucial for the integrity of the extracellular matrix, and proline analogs are often used to modulate this stability. The melting temperature (Tm) of collagen-like peptides is a key indicator of this stability.

Peptide CompositionProline AnalogMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)₁₀L-Proline (Reference)24.0[2]
(Pro-Hyp(R)-Gly)₁₀(4R)-Hydroxy-L-proline41.5[2]
(Pro-fPro(R)-Gly)₁₀(4R)-Fluoro-L-proline40.0[8]
Peptide with 3-Hyp3(S)-Hydroxy-L-prolineDestabilizes triple helix[2]
Peptide with Pro-trans-Pro isosterePro-trans-Pro alkene isostereT(m) value 53.6 °C lower than control[1]

Note: Data for this compound's direct effect on Tm in a standardized collagen model peptide is not available in the cited literature. However, studies on hydroxyprolines provide valuable insights into the effects of hydroxylation.

Experimental Protocols

To facilitate the replication and further investigation of the properties of proline analogs, detailed experimental methodologies for key assays are provided below.

Collagen Stability Assay via Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of the melting temperature (Tm) of collagen-like peptides, a measure of their thermal stability.

Objective: To assess the effect of proline analog incorporation on the stability of a collagen triple helix.

Materials:

  • Collagen-like peptides containing the proline analog of interest.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Circular dichroism (CD) spectropolarimeter equipped with a temperature controller.

  • Quartz cuvette with a 1 mm path length.

Procedure:

  • Sample Preparation: Dissolve the collagen-like peptide in PBS to a final concentration of 0.2 mg/mL.

  • CD Measurement:

    • Place the sample in the quartz cuvette.

    • Record the CD signal at 225 nm while increasing the temperature from 10 °C to 80 °C at a rate of 10 °C/hour.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which 50% of the peptide is unfolded. This corresponds to the midpoint of the sigmoidal melting curve.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a method to screen for the inhibitory activity of proline analog-containing compounds against MMPs, which are key enzymes in extracellular matrix remodeling.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9).

  • Fluorogenic MMP substrate.

  • Test compounds (proline analog-containing peptides or small molecules).

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup:

    • In the 96-well plate, add the assay buffer, the test compound at various concentrations, and the MMP enzyme.

    • Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction velocity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Signaling Pathways and Cellular Effects

The incorporation of proline analogs can significantly impact how a peptide or small molecule interacts with its biological target, thereby influencing cellular signaling pathways.

While specific signaling pathways modulated by This compound are not well-documented in recent literature, research on other hydroxyproline analogs provides some clues. For instance, the hydroxylation of proline residues is known to be crucial for the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.[12] Furthermore, proline metabolism itself is linked to cellular signaling pathways such as the NF-κB pathway.[3]

The workflow for investigating the impact of a proline analog on a signaling pathway typically involves a series of steps from initial hypothesis to in vivo validation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A Hypothesis Generation: Proline analog X affects pathway Y B Cell-Based Assays: Reporter gene assays, Western blotting A->B Experimental Testing C Target Identification: Pull-down assays, Mass spectrometry B->C Mechanism Elucidation D Enzyme Inhibition Assays B->D Functional Confirmation E Animal Model Studies C->E D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis E->F Efficacy & Dosage G Toxicology Studies F->G Safety Assessment

Caption: A generalized workflow for investigating the impact of a proline analog on a cellular signaling pathway.

Conclusion

This compound, or cis-4-hydroxy-D-proline betaine, represents a unique entity within the diverse family of proline analogs. While its application in modern drug discovery is not as extensively documented as that of fluoroprolines, α-methylproline, or bicyclic prolines, its structural features suggest potential for influencing peptide and protein properties in novel ways. Further head-to-head comparative studies are warranted to fully elucidate the performance of this compound relative to other analogs and to identify its potential roles in modulating specific signaling pathways. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to design and execute such studies, ultimately contributing to the rational design of more effective and safer therapeutics.

References

A Comparative Analysis of Turicine and trans-4-hydroxy-L-proline in Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, plays a critical role in the structural integrity of the extracellular matrix. Its synthesis is a complex, multi-step process involving post-translational modifications, most notably the hydroxylation of proline residues to form hydroxyproline. This modification, primarily yielding trans-4-hydroxy-L-proline, is essential for the stability of the collagen triple helix. This guide provides a comparative analysis of the effects of two stereoisomers of 4-hydroxyproline—trans-4-hydroxy-L-proline, a natural component of collagen, and Turicine (cis-4-hydroxy-D-proline betaine), a proline analog—on collagen synthesis, supported by experimental data.

Executive Summary

  • trans-4-hydroxy-L-proline is integral to collagen stability, promoting the formation of a stable triple helix.

  • This compound , as a derivative of cis-4-hydroxyproline, acts as an inhibitor of collagen synthesis, leading to the production of unstable collagen that is subsequently degraded.

  • The opposing effects of these two molecules highlight the stereospecificity of the enzymatic machinery involved in collagen production.

Quantitative Comparison of Effects on Collagen Synthesis

The following table summarizes the quantitative data from various studies on the effects of trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline (the core structure of this compound) on collagen synthesis and stability.

Parametertrans-4-hydroxy-L-prolinecis-4-hydroxy-L-proline (this compound analog)Reference
Effect on Collagen Production Essential for proper synthesis and secretion. Supplementation can increase collagen synthesis.[1]Reduces collagen production from 25% to 7% of total protein synthesis in chick tendon fibroblasts.[2][1][2]
Effect on Triple Helix Stability (Melting Temperature, Tm) Positively correlated with increased thermal stability. A higher content of trans-4-hydroxyproline leads to a higher Tm. For example, the melting temperature of zebrafish type I collagen increased from 34.2°C to 36.4°C with increased hydroxylation.Disrupts triple helix formation, leading to a less stable structure. Specific Tm values for collagen containing the cis-isomer are not readily available, but it is established to be destabilizing.[3]
Effect on Prolyl Hydroxylase It is the product of the prolyl 4-hydroxylase reaction, which is a key step in collagen maturation.[4]Acts as a competitive inhibitor of prolyl 4-hydroxylase.[4]
Fate of Synthesized Collagen Incorporated into stable collagen triple helices that are secreted and assembled into fibrils.Leads to the synthesis of non-helical procollagen, which is subsequently degraded intracellularly. Incubation with cis-4-hydroxyproline increased the degradation of newly synthesized collagen from 8% to 25%.[2][2]

Experimental Protocols

Assay for Collagen Synthesis Inhibition by cis-4-hydroxy-L-proline

This protocol is based on the methodology used to study the effects of cis-4-hydroxy-L-proline on collagen synthesis in freshly isolated chick tendon fibroblasts.[2]

Objective: To quantify the inhibition of collagen synthesis by cis-4-hydroxy-L-proline.

Methodology:

  • Cell Culture: Freshly isolated embryonic chick tendon cells are incubated in suspension culture for 6 hours.

  • Treatment: The cell culture is divided into two groups: a control group and a treatment group incubated with cis-4-hydroxy-L-proline.

  • Metabolic Labeling: Both groups are incubated with a radiolabeled amino acid, such as [3H]leucine, to label newly synthesized proteins.

  • Protein Extraction: After incubation, the cells and media are collected, and proteins are precipitated.

  • Collagenase Digestion: The protein precipitate is treated with bacterial collagenase, which specifically digests collagen.

  • Quantification: The amount of radioactivity in the collagenase-digestible and non-digestible fractions is measured. The percentage of collagen synthesis is calculated as the ratio of radioactivity in the collagenase-digestible fraction to the total radioactivity incorporated into proteins.

  • Analysis of Collagen Degradation: The amount of degraded, dialyzable collagen peptides in the culture medium is quantified to assess intracellular degradation of unstable collagen.

Assay for Collagen Triple Helix Stability

This protocol outlines a general method for determining the thermal stability of the collagen triple helix using circular dichroism (CD) spectroscopy.

Objective: To measure the melting temperature (Tm) of collagen as an indicator of triple helix stability.

Methodology:

  • Sample Preparation: Purified collagen samples are prepared in a suitable buffer.

  • Circular Dichroism (CD) Spectroscopy: The CD spectrum of the collagen solution is recorded at a low temperature (e.g., 4°C) to confirm the presence of the triple-helical structure, characterized by a positive peak at approximately 221 nm.

  • Thermal Denaturation: The temperature of the sample is gradually increased (e.g., 0.25°C/min), and the CD signal at 221 nm is monitored.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the collagen has transitioned from the triple-helical to the random coil conformation, observed as the midpoint of the sigmoidal melting curve.[3]

Signaling Pathways and Molecular Mechanisms

TGF-β Signaling Pathway in Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of collagen synthesis. Upon ligand binding, TGF-β receptors activate Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagen.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binding Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates and binds to Collagen_gene Collagen Gene Transcription DNA->Collagen_gene Initiates

TGF-β signaling pathway leading to collagen gene transcription.
Molecular Mechanisms of this compound and trans-4-hydroxy-L-proline

The differing effects of this compound (as a cis-4-hydroxyproline analog) and trans-4-hydroxy-L-proline stem from their stereochemistry, which dictates how they interact with the enzymes of collagen synthesis and the stability of the resulting collagen molecule.

Collagen_Synthesis_Comparison cluster_trans trans-4-hydroxy-L-proline Pathway cluster_cis cis-4-hydroxy-L-proline (this compound analog) Pathway Proline_trans Proline Prolyl_Hydroxylase_trans Prolyl-4-Hydroxylase Proline_trans->Prolyl_Hydroxylase_trans trans_Hyp trans-4-hydroxy-L-proline Prolyl_Hydroxylase_trans->trans_Hyp Hydroxylation Procollagen_trans Procollagen Chain trans_Hyp->Procollagen_trans Incorporation Stable_Helix Stable Triple Helix Procollagen_trans->Stable_Helix Folding Secreted_Collagen Secreted Collagen Stable_Helix->Secreted_Collagen Proline_cis Proline Prolyl_Hydroxylase_cis Prolyl-4-Hydroxylase Proline_cis->Prolyl_Hydroxylase_cis Procollagen_cis Procollagen Chain cis_Hyp cis-4-hydroxy-L-proline cis_Hyp->Prolyl_Hydroxylase_cis Inhibition Unstable_Helix Unstable/Non-helical Procollagen Procollagen_cis->Unstable_Helix Incorrect Folding Degradation Intracellular Degradation Unstable_Helix->Degradation

Contrasting effects of hydroxyproline isomers on collagen synthesis.

Experimental Workflow for Assessing Collagen Synthesis

The following diagram illustrates a typical experimental workflow to compare the effects of this compound and trans-4-hydroxy-L-proline on collagen synthesis in a cell culture model.

Experimental_Workflow cluster_analysis Analysis start Start: Cell Culture (e.g., Fibroblasts) treatment Treatment Groups: 1. Control 2. trans-4-hydroxy-L-proline 3. This compound (cis-4-hydroxyproline) start->treatment incubation Incubation & Metabolic Labeling (e.g., [3H]proline) treatment->incubation harvest Harvest Cells and Media incubation->harvest collagen_assay Collagen Synthesis Assay (Collagenase Digestion) harvest->collagen_assay stability_assay Triple Helix Stability Assay (Pepsin Digestion / CD Spectroscopy) harvest->stability_assay gene_expression Gene Expression Analysis (qPCR for collagen genes) harvest->gene_expression results Data Analysis & Comparison collagen_assay->results stability_assay->results gene_expression->results

Workflow for comparing effects on collagen synthesis.

Conclusion

The available evidence clearly demonstrates the opposing roles of trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline (the structural analog of this compound) in collagen synthesis. While the trans isomer is a fundamental requirement for the formation of stable collagen, the cis isomer acts as a potent inhibitor, leading to the synthesis of defective collagen and its subsequent degradation. These findings underscore the high degree of stereospecificity in the collagen biosynthesis pathway and offer potential avenues for therapeutic intervention in diseases characterized by abnormal collagen deposition. For drug development professionals, this compound and its analogs may hold promise as antifibrotic agents, while supplementation with trans-4-hydroxy-L-proline or its precursors could be explored for conditions requiring enhanced collagen synthesis and tissue repair. Further research into the precise molecular interactions of these isomers with the components of the collagen synthesis machinery will be crucial for the development of targeted therapies.

References

Comparative Analysis of Turicine's Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Turicine (assumed to be Tyrothricin based on available scientific literature), presenting its performance against other common antifungal agents. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Quantitative Analysis of Antifungal Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tyrothricin and other commonly used antifungal agents against pathogenic Candida and Aspergillus species. It is important to note that these values are compiled from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions and strains tested.

Antifungal AgentCandida albicans MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Fungal Species
Tyrothricin 16[1]32[1]Candida spp.
Amphotericin B 0.12 - 1.00.12 - 2.0Candida spp.
Fluconazole 0.25 - 2.00.5 - 4.0Candida spp.
Voriconazole 0.03 - 0.1250.03 - 0.25Candida spp.

Mechanism of Action: A Direct Assault on the Fungal Membrane

Tyrothricin, a polypeptide antibiotic, exerts its antifungal effect through a direct lytic action on the fungal cell membrane.[2] Unlike antifungal agents that inhibit specific enzymes involved in cell wall or ergosterol synthesis, Tyrothricin's mechanism is more direct and physical.

The primary components of Tyrothricin, tyrocidines and gramicidins, are responsible for this membrane disruption. Tyrocidines, which are cyclic peptides, insert themselves into the lipid bilayer of the fungal cell membrane. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. The consequence of this action is the leakage of essential intracellular components, such as ions and small molecules, which ultimately results in cell death.[3] This direct membrane disruption contributes to a lower likelihood of resistance development compared to antifungals with highly specific molecular targets.[1][2]

Mechanism of Tyrothricin's Antifungal Action cluster_cell Tyrothricin Tyrothricin (Tyrocidines & Gramicidins) CellMembrane Fungal Cell Membrane (Ergosterol-rich) Tyrothricin->CellMembrane Binds to and inserts into FungalCell Fungal Cell PoreFormation Pore Formation & Membrane Disruption CellMembrane->PoreFormation Induces IonLeakage Leakage of Intracellular Components (Ions, ATP, etc.) PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death (Lysis) IonLeakage->CellDeath Leads to Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture (e.g., Candida albicans) InoculumPrep Inoculum Preparation (0.5 McFarland) FungalCulture->InoculumPrep Inoculation Inoculation of 96-well plate InoculumPrep->Inoculation AntifungalDilution Serial Dilution of Antifungal Agents AntifungalDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation ReadResults Visual or Spectrophotometric Reading Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

References

Validating the Inhibitory Effect of Turicine on Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the potential inhibitory effect of the compound Turicine on acetylcholinesterase (AChE). Due to the current lack of published data on this compound's enzymatic inhibition, this document presents a hypothetical validation workflow. This includes a comparative analysis against established AChE inhibitors, detailed experimental protocols, and visual representations of key pathways and procedures.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is the therapeutic basis for treating conditions like Alzheimer's disease. The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Analysis of AChE Inhibitors

To objectively evaluate the potential inhibitory activity of this compound, its performance should be benchmarked against well-characterized AChE inhibitors. The following table summarizes the IC50 values for several established drugs. These values serve as a reference for interpreting the experimental results obtained for this compound.

CompoundIC50 (nM)Enzyme Source
This compound (Hypothetical) To Be Determined Electric Eel / Human Recombinant
Donepezil6.7[1][2]Human Brain
Galantamine410[3]Not Specified
Rivastigmine4.3[2]Rat Brain
Physostigmine0.67[2]Rat Brain
Tacrine77[1][2]Rat Brain

Note: IC50 values can vary depending on the experimental conditions, including the enzyme source and assay methodology.

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

The diagram below illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of action of AChE inhibitors.

Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release Presynaptic_Membrane AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound (Potential Inhibitor) This compound->AChE Inhibition Postsynaptic_Membrane ACh_Receptor->Postsynaptic_Membrane Signal Transmission

Caption: Mechanism of AChE at a synapse and its inhibition.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol details a colorimetric assay to determine the IC50 value of this compound for AChE, based on the widely used Ellman's method.[4][5]

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE

  • This compound (test compound)

  • Donepezil (positive control inhibitor)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Reagent Preparation
  • Assay Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration should be optimized for a linear reaction rate.

  • DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer.

  • ATCI Solution: Prepare a 14 mM solution of ATCI in the assay buffer. Prepare this solution fresh.

  • Inhibitor Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Create a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of test concentrations.

    • Prepare a stock solution of Donepezil in DMSO to be used as a positive control.

Assay Procedure
  • Plate Setup:

    • Blank: 150 µL Assay Buffer

    • Negative Control (100% Activity): 140 µL Assay Buffer + 10 µL AChE solution

    • Positive Control: 130 µL Assay Buffer + 10 µL AChE solution + 10 µL Donepezil solution

    • Test Wells: 130 µL Assay Buffer + 10 µL AChE solution + 10 µL of each this compound dilution

  • Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and incubate at room temperature for 15 minutes.

  • Reaction Initiation: To each well, add 10 µL of the ATCI substrate solution and 40 µL of the DTNB solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.

Data Analysis
  • Calculate the rate of reaction for each well.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

IC50 Determination Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Blank, Controls, Test Compound) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (15 minutes at room temperature) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate and DTNB) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis IC50_Determination IC50 Value Determination (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of an inhibitor.

Conclusion

This guide provides a structured approach for the initial validation of this compound as a potential acetylcholinesterase inhibitor. By following the detailed experimental protocol and comparing the results to established inhibitors, researchers can obtain a preliminary assessment of this compound's potency. Further studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to evaluate its efficacy and safety in more complex biological systems.

References

Comparative Analysis of Turicine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Activities and Mechanisms of D- and L-Turicine

The study of chiral molecules is paramount in drug development, as enantiomers of the same compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative analysis of Turicine and its enantiomer, focusing on their distinct biological activities. "this compound" is chemically known as cis-4-hydroxy-D-proline betaine (D-Turicine), and its enantiomer is L-Turicine, also referred to as cis-Betonicine. While research into L-Turicine has revealed several therapeutic potentials, data on D-Turicine remains comparatively scarce. This document aims to synthesize the available scientific literature, present quantitative data in a clear format, provide detailed experimental methodologies, and visualize key cellular pathways to facilitate further research in this area.

Comparative Biological Activities

The enantiomers of this compound exhibit distinct biological effects, primarily centered around anti-inflammatory, antioxidant, and anti-cancer activities for L-Turicine, while the unmethylated analog of D-Turicine is noted for its role in inhibiting collagen synthesis.

L-Turicine (cis-Betonicine)

L-Turicine has demonstrated a range of biological activities with potential therapeutic applications. It is recognized for its anti-inflammatory, antioxidant, and anti-cancer properties. The anti-inflammatory effects are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Its antioxidant capabilities are attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous chronic diseases. Furthermore, studies have indicated that L-Turicine can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

D-Turicine (cis-4-hydroxy-D-proline betaine)

Currently, there is a significant lack of published data on the specific biological activities of D-Turicine itself. However, its unmethylated precursor, cis-4-hydroxy-D-proline, has been utilized in biochemical research, primarily as a building block in the synthesis of novel pharmaceutical compounds and to investigate the specificity of amino acid transporters.[1] The limited information on D-Turicine's biological effects presents a clear gap in the current scientific literature and a promising avenue for future research.

The unmethylated analog of L-Turicine, cis-4-hydroxy-L-proline, is a known inhibitor of collagen synthesis.[2][3][4] It competitively disrupts the formation of stable collagen triple helices, leading to the inhibition of collagen deposition. This property has been explored for its potential anti-cancer effects.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound's unmethylated precursors. A direct quantitative comparison of the betaine enantiomers is not possible at this time due to the lack of data for D-Turicine.

Table 1: Anti-Cancer Activity of this compound Analogs

CompoundCell LineAssayEndpointResultReference
L-Turicine (Betonicine)Human Breast Cancer CellsApoptosis AssayInduction of ApoptosisQualitative Positive--INVALID-LINK--
L-Turicine (Betonicine)Lung Cancer CellsProliferation AssayInhibition of ProliferationQualitative Positive--INVALID-LINK--
cis-4-hydroxy-L-prolinePancreatic Cancer CellsGrowth Inhibition AssayGrowth InhibitionNot Specified--INVALID-LINK--

Table 2: Antioxidant Activity of L-Turicine (Betonicine)

CompoundAssayActivityReference
L-Turicine (Betonicine)Free Radical ScavengingPotent Activity--INVALID-LINK--
L-Turicine (Betonicine)Lipid Peroxidation InhibitionEffective Inhibition--INVALID-LINK--

Key Signaling Pathways and Mechanisms

Anti-inflammatory Pathway of L-Turicine (Hypothesized)

L-Turicine's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates L-Turicine L-Turicine L-Turicine->IKK Complex inhibits (hypothesized) Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by L-Turicine.

Collagen Synthesis Inhibition by cis-4-hydroxy-L-proline

cis-4-hydroxy-L-proline acts as an antagonist to proline, interfering with the post-translational hydroxylation of proline residues in procollagen chains. This inhibits the formation of a stable triple helix, leading to the degradation of improperly folded collagen.

Collagen_Synthesis_Inhibition Procollagen α-chains Procollagen α-chains Prolyl Hydroxylase Prolyl Hydroxylase Procollagen α-chains->Prolyl Hydroxylase substrate Hydroxyproline Hydroxyproline Prolyl Hydroxylase->Hydroxyproline produces Degradation Degradation Prolyl Hydroxylase->Degradation unstable chains Stable Triple Helix Stable Triple Helix Hydroxyproline->Stable Triple Helix enables formation Collagen Fibril Collagen Fibril Stable Triple Helix->Collagen Fibril assembles into cis-4-hydroxy-L-proline cis-4-hydroxy-L-proline cis-4-hydroxy-L-proline->Prolyl Hydroxylase inhibits

Caption: Mechanism of collagen synthesis inhibition by cis-4-hydroxy-L-proline.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound enantiomers on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound enantiomers (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound enantiomers and a vehicle control. Incubate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound enantiomers A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Antioxidant Activity Assessment (DPPH Assay)

This protocol measures the free radical scavenging activity of the this compound enantiomers.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • 96-well plates

  • This compound enantiomers (dissolved in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound enantiomers and ascorbic acid in the appropriate solvent.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Assay_Workflow A Prepare serial dilutions of samples B Add samples to 96-well plate A->B C Add DPPH solution B->C D Incubate in dark (30 min) C->D E Read absorbance at 517 nm D->E F Calculate scavenging activity E->F

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

The available evidence suggests that L-Turicine (cis-Betonicine) is a promising natural product with multifaceted biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In contrast, the pharmacological profile of its enantiomer, D-Turicine, remains largely unexplored. This significant knowledge gap underscores the need for further investigation into the biological effects of D-Turicine. A direct comparative study of the two enantiomers is essential to fully understand their structure-activity relationships and to assess their respective therapeutic potentials and toxicological profiles. Future research should focus on in vitro and in vivo studies to elucidate the mechanisms of action of both enantiomers and to identify potential molecular targets. Such studies will be crucial in determining whether D-Turicine possesses unique biological properties or if it is largely inactive compared to its L-counterpart, a common phenomenon in chiral pharmacology.

References

Assessing the Specificity of Turicine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Taurine, a naturally occurring amino acid, with other relevant compounds, focusing on the specificity of its actions. The information presented is supported by experimental data to aid researchers in evaluating its potential therapeutic applications.

A note on nomenclature: Initial searches for "Turicine" did not yield relevant results. Based on the context of the user's request for information on biological effects and signaling pathways, this guide has been developed under the assumption that "this compound" was a typographical error for "Taurine".

Taurine is involved in a multitude of physiological processes, from neuromodulation to antioxidant defense.[1] Understanding the specificity of its biological effects is crucial for the development of targeted therapeutic strategies. This guide compares Taurine with N-acetylcysteine (NAC), a well-known antioxidant and precursor to glutathione, and Beta-alanine, a precursor to carnosine, to provide a clearer perspective on their respective mechanisms and specificities.

Comparative Analysis of Biological Effects

The following tables summarize the quantitative data from studies comparing the biological effects of Taurine with N-acetylcysteine (NAC) and Beta-alanine.

Table 1: Taurine vs. N-acetylcysteine (NAC) - Effects on Hippocampal Metabolites in High-Fat Diet-Fed Mice

MetaboliteTreatmentChange in Concentration (vs. Untreated High-Fat Diet Group)Reference
TaurineTaurine (3% w/v in drinking water)Increased (p < 0.001)[2][3][4][5][6]
NAC (3% w/v in drinking water)Significantly increased (p = 0.027)[2][3][4][5][6]
N-acetylaspartateTaurine (3% w/v in drinking water)Prevention of HFD-induced reduction[2][3][4][5][6]
NAC (3% w/v in drinking water)Prevention of HFD-induced reduction[2][3][4][5][6]
LactateTaurine (3% w/v in drinking water)No prevention of HFD-induced reduction[3][4][6]
NAC (3% w/v in drinking water)Prevention of HFD-induced reduction[3][4][6]
Phosphocreatine-to-creatine ratioTaurine (3% w/v in drinking water)No prevention of HFD-induced reduction[3][4][6]
NAC (3% w/v in drinking water)Prevention of HFD-induced reduction[3][4][6]
GlutamateTaurine (3% w/v in drinking water)Increased (p < 0.05)[2][4]
NAC (3% w/v in drinking water)Increased (p < 0.05)[2][4]
GABATaurine (3% w/v in drinking water)No significant change[5][6]
NAC (3% w/v in drinking water)Increased (p < 0.05)[5][6]
GlutathioneTaurine (3% w/v in drinking water)No significant change[5]
NAC (3% w/v in drinking water)Increased (p < 0.01)[5]

Table 2: Taurine vs. N-acetylcysteine (NAC) - Antioxidant Effects in Acetaminophen-Induced Hepatotoxicity in Rats

ParameterTreatment% Change vs. Acetaminophen (APAP) aloneReference
Liver Glutathione Reductase (GR) ActivityAPAP-34%[7]
APAP + Taurine-20% (p < 0.05 vs. APAP)[7]
APAP + NAC-22% (p < 0.05 vs. APAP)[7]
Liver Glutathione S-Transferase (GST) ActivityAPAP-70%[7]
APAP + Taurine-31% (p < 0.01 vs. APAP)[7]
APAP + NAC-28% (p < 0.01 vs. APAP)[7]
Liver Malondialdehyde (MDA) LevelsAPAP+134%[7]
APAP + Taurine+22% (p < 0.001 vs. APAP)[7]
APAP + NAC+16% (p < 0.001 vs. APAP)[7]

Table 3: Taurine vs. Beta-alanine - Receptor and Transporter Interactions

TargetTaurineBeta-alanineReference
Glycine ReceptorPartial agonistAgonist[8][9]
GABA-A ReceptorAgonist (subunit dependent)Weak agonist[2][10]
Taurine Transporter (TauT)SubstrateInhibitor[11]

Signaling Pathways and Mechanisms of Action

Taurine Signaling Pathway

Taurine has been shown to upregulate the expression of Thioredoxin-Interacting Protein (TXNIP) through the activation of the ERK signaling pathway. This leads to the phosphorylation of the transcription factor Ets-1, which then binds to the TXNIP promoter and enhances its transcription.[12]

Taurine_Signaling_Pathway cluster_nucleus Nucleus Taurine Taurine ERK ERK Taurine->ERK Activates Ets1 Ets-1 ERK->Ets1 Phosphorylates pEts1 p-Ets-1 TXNIP TXNIP pEts1->TXNIP Enhances transcription nucleus Nucleus

Taurine-induced TXNIP Upregulation Pathway

N-acetylcysteine (NAC) Mechanism of Action

NAC primarily exerts its biological effects by serving as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. It also has direct antioxidant properties.[6]

NAC_Mechanism_of_Action NAC N-acetylcysteine Cysteine Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis Antioxidant_Defense Antioxidant Defense GSH->Antioxidant_Defense Enhances

NAC's Role in Glutathione Synthesis

Beta-alanine Mechanism of Action

Beta-alanine's primary biological effect is to serve as a precursor for the synthesis of carnosine, a dipeptide with significant antioxidant and pH-buffering capacities in muscle and brain tissue.[12]

Beta_alanine_Mechanism_of_Action Beta_alanine Beta-alanine Carnosine_Synthase Carnosine Synthase Beta_alanine->Carnosine_Synthase Histidine L-Histidine Histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine Synthesizes Biological_Effects Antioxidant & pH Buffering Carnosine->Biological_Effects Mediates

Beta-alanine's Role in Carnosine Synthesis

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for Ets-1 Binding

This protocol is a generalized procedure for assessing the binding of the Ets-1 transcription factor to the TXNIP promoter in response to Taurine treatment.

ChIP_Workflow Cell_Culture 1. Cell Culture with Taurine Crosslinking 2. Crosslink Proteins to DNA (Formaldehyde) Cell_Culture->Crosslinking Cell_Lysis 3. Cell Lysis and Chromatin Shearing Crosslinking->Cell_Lysis Immunoprecipitation 4. Immunoprecipitation with anti-Ets-1 Antibody Cell_Lysis->Immunoprecipitation Washing 5. Wash to Remove Non-specific Binding Immunoprecipitation->Washing Elution 6. Elute Chromatin Complexes Washing->Elution Reverse_Crosslinking 7. Reverse Crosslinks and Purify DNA Elution->Reverse_Crosslinking qPCR 8. qPCR Analysis of TXNIP Promoter DNA Reverse_Crosslinking->qPCR

ChIP Assay Experimental Workflow

Detailed Steps:

  • Cell Culture and Treatment: Caco-2 cells are cultured in a suitable medium. For the treatment group, the medium is supplemented with 100 mM of Taurine. Cells are incubated for 48 hours.[12]

  • Crosslinking: Proteins are crosslinked to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 base pairs using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for Ets-1.[12]

  • Washing: The antibody-chromatin complexes are captured using protein A/G beads, and non-specific binding is removed through a series of washes.

  • Elution: The chromatin complexes are eluted from the beads.

  • Reverse Crosslinking and DNA Purification: The protein-DNA crosslinks are reversed by heating, and the DNA is purified.

  • qPCR Analysis: The amount of TXNIP promoter DNA is quantified using real-time PCR with primers specific for the Ets-1 binding region of the TXNIP promoter.[12]

Magnetic Resonance Spectroscopy (MRS) for Metabolite Analysis

MRS is a non-invasive technique used to measure the concentration of various metabolites in tissues.[13][14]

General Procedure:

  • Animal Preparation and Diet: Mice are fed a high-fat diet with or without 3% (w/v) Taurine or NAC in their drinking water for a specified period (e.g., 2 months).[5]

  • Anesthesia and Positioning: The animal is anesthetized and placed in an MRI scanner.

  • Localization: A specific volume of interest (e.g., the hippocampus) is selected for analysis.[5]

  • Data Acquisition: A proton (1H) MRS sequence is used to acquire the spectral data. Water suppression techniques are employed to minimize the water signal.[14]

  • Spectral Processing and Quantification: The acquired spectra are processed, and the peaks corresponding to different metabolites (e.g., Taurine, NAC, glutamate, GABA) are identified based on their chemical shifts.[15][16] The concentration of each metabolite is then quantified.

Conclusion

This guide provides a comparative overview of the biological effects of Taurine, with a focus on its specificity in relation to NAC and Beta-alanine. The data presented in the tables and the signaling pathway diagrams illustrate the distinct mechanisms of action of these compounds. While Taurine exhibits a degree of specificity through its interaction with particular signaling pathways and receptors, its broad physiological roles suggest a complex and multifaceted mechanism of action. Further head-to-head comparative studies across a wider range of biological targets are needed to fully elucidate the relative specificity of Taurine and its alternatives. The experimental protocols provided offer a foundation for researchers to further investigate these compounds.

References

Lack of Evidence for Turicine as a Validated Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has found no significant scientific evidence to support the use or validation of Turicine as a biomarker for any disease or condition. Our comprehensive search of scientific literature and clinical trial databases did not yield any studies that propose, investigate, or validate this compound for diagnostic, prognostic, or predictive purposes in a clinical setting.

This compound is known as a pyrrolidine alkaloid present in certain plants, such as Betonica officinalis. While some alkaloids are being explored as potential biomarkers, the focus of current research, particularly concerning alkaloid-related toxicity, is on a different class of compounds known as pyrrolizidine alkaloids (PAs). Specific derivatives of PAs, namely pyrrole-protein adducts and dehydropyrrolizidine alkaloid (DHP)-DNA adducts, are under investigation as biomarkers for PA-induced liver injury and tumorigenicity.

Given the absence of data on this compound's role as a biomarker, a comparison guide as requested cannot be developed. Such a guide requires substantial experimental data comparing its performance against established or alternative biomarkers, and this information is not available for this compound.

Proposed Alternative: A Comparison Guide for Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Injury

We propose to pivot the topic to a comparison guide on a related and well-researched area: the validation of pyrrole-protein adducts and DHP-DNA adducts as biomarkers for pyrrolizidine alkaloid (PA)-induced liver injury.

This topic aligns with the interest in alkaloid-related biomarkers and allows for the creation of a comprehensive comparison guide based on available scientific literature. The guide would compare the utility of these two adduct types as biomarkers, presenting available data on their sensitivity, specificity, and the methodologies used for their detection.

This proposed guide would include:

  • An overview of Pyrrolizidine Alkaloid toxicity and the mechanism of PA-induced liver injury.

  • A detailed comparison of Pyrrole-Protein Adducts and DHP-DNA Adducts as biomarkers.

  • Data Presentation in tabular format summarizing quantitative findings from relevant studies.

  • Detailed Experimental Protocols for the detection of these biomarkers.

  • Visualizations of the signaling pathway of PA-induced toxicity and the experimental workflows for biomarker detection using Graphviz.

We believe this alternative topic will provide valuable and actionable information for researchers, scientists, and drug development professionals interested in the field of toxicology and biomarker validation.

Comparative Analysis of the Metabolic Stability of Novel Turicine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro metabolic stability of a parent compound, Turicine, and its rationally designed derivatives: Derivative A, Derivative B, and Derivative C. The following data and protocols are intended to guide researchers in selecting candidates with favorable pharmacokinetic profiles for further development. Metabolic stability is a critical parameter in drug discovery, influencing key properties such as bioavailability and in vivo half-life.

Quantitative Comparison of Metabolic Stability

The metabolic stability of this compound and its derivatives was assessed using human liver microsomes. The key parameters measured were the half-life (t½) and the intrinsic clearance (CLint). These values provide a quantitative measure of how rapidly the compounds are metabolized by hepatic enzymes.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound15.245.6
Derivative A35.819.4
Derivative B8.581.5
Derivative C55.112.6

Interpretation of Data:

  • Derivative C exhibited the highest metabolic stability, with the longest half-life and the lowest intrinsic clearance. This suggests that the structural modifications in Derivative C successfully mitigated the primary metabolic liabilities of the parent compound.

  • Derivative A also showed a significant improvement in metabolic stability compared to this compound.

  • Derivative B demonstrated lower metabolic stability than the parent compound, indicating that the structural changes in this derivative created a new metabolic soft spot.

  • This compound , the parent compound, displayed moderate metabolic stability.

Based on this in vitro data, Derivative C is the most promising candidate for further development due to its enhanced metabolic stability.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol details the procedure used to determine the metabolic stability of this compound and its derivatives.

1. Materials and Reagents:

  • Test compounds (this compound and its derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • A master mix containing phosphate buffer and the NADPH regenerating system is prepared.

    • The test compounds and positive controls are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Working solutions of the test compounds are prepared by diluting the stock solutions in the master mix.

  • Incubation:

    • The reaction is initiated by adding pre-warmed human liver microsomes to the working solutions of the test compounds.

    • The final incubation mixture typically contains the test compound (at a low concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

    • The incubation is carried out in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The enzymatic reaction in each aliquot is immediately quenched by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Processing:

    • The quenched samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the remaining parent compound in each supernatant sample is quantified using a validated LC-MS/MS method.

    • The peak area ratio of the analyte to the internal standard is used for quantification.

3. Data Analysis:

  • Calculation of Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determination of Half-Life (t½):

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The half-life is calculated using the formula: t½ = 0.693 / k.

  • Calculation of Intrinsic Clearance (CLint):

    • Intrinsic clearance is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis master_mix Prepare Master Mix (Buffer + NADPH System) working_solutions Prepare Working Solutions master_mix->working_solutions test_compounds Prepare Test Compound Stock Solutions test_compounds->working_solutions initiate_reaction Initiate Reaction with Human Liver Microsomes at 37°C working_solutions->initiate_reaction time_sampling Collect Aliquots at Multiple Time Points initiate_reaction->time_sampling quench_reaction Quench Reaction with Acetonitrile + Internal Standard time_sampling->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

metabolic_pathway cluster_derivatives Structural Modifications in Derivatives This compound This compound Metabolite1 Hydroxylated Metabolite This compound->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 Demethylated Metabolite This compound->Metabolite2 CYP2D6 (Demethylation) Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion DerivativeA Derivative A (Block Hydroxylation Site) DerivativeA->this compound DerivativeB Derivative B (Introduce New Amine Group) DerivativeB->this compound DerivativeC Derivative C (Block Hydroxylation and Demethylation Sites) DerivativeC->this compound

Caption: Hypothetical metabolic pathway of this compound.

Safety Operating Guide

Navigating the Unknown: Proper Disposal Procedures for Turicine

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a specific Safety Data Sheet (SDS) for Turicine, this document provides essential safety and logistical guidance for its disposal. The precautionary principle must be applied, treating this compound as a hazardous substance until proven otherwise. Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.

Immediate Safety Protocols

Given that this compound is classified as a pyrrolidine alkaloid, and this class of compounds can exhibit significant toxicity, all handling and disposal operations must be conducted with a high degree of caution.

Key Safety Measures:

  • Assume Hazard: Treat this compound as a hazardous and potentially toxic substance at all times.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is required. This includes, at a minimum:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A properly fitted lab coat

  • Ventilation: All handling of this compound, especially in its solid form, must be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols.

  • Spill Control: Have a chemical spill kit readily available. In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Step 1: Waste Segregation and Collection

Properly segregate and collect all materials contaminated with this compound. This includes:

  • Unused or expired solid this compound

  • Solutions containing this compound

  • Contaminated labware (e.g., pipette tips, vials, gloves)

Collect these materials in a designated, leak-proof hazardous waste container that is compatible with the chemical.

Step 2: Labeling and Storage

Securely close the waste container and label it clearly and accurately. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A statement indicating "Unknown Hazards"

  • The name and contact information of the generating researcher or lab

  • The date of accumulation

Store the labeled container in a designated and secure satellite accumulation area within your laboratory, away from incompatible chemicals.

Step 3: Coordination with EHS for Disposal

Initiate a waste pickup request with your institution's EHS department. Provide them with all available information regarding this compound. The EHS department will then manage the final disposal through a licensed hazardous waste contractor.

Data Presentation

Due to the absence of a specific SDS for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for neutralization, specific pH ranges) can be provided. All disposal decisions must be deferred to EHS professionals.

Data ParameterValueSource
Specific Disposal RegulationsNot AvailableNo specific SDS found.
Toxicity Data (LD50, LC50)Not AvailableNo specific SDS found.
Environmental Hazard DataNot AvailableNo specific SDS found.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of a chemical with unknown hazards like this compound.

A This compound Waste Generated B SDS Available? A->B C Follow SDS-Specific Disposal Protocol B->C Yes D Treat as Hazardous Waste (Unknown Hazards) B->D No E Wear Full PPE D->E F Segregate and Collect in Labeled Container E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS for Disposal G->H

Caption: Disposal workflow for this compound in the absence of a Safety Data Sheet.

Essential Safety and Handling Protocols for Turicine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is a generalized safety protocol for handling a hazardous chemical agent, presented as "Turicine." As of the date of this document, "this compound" is not a publicly documented chemical substance. This information is provided as a template for safe laboratory practices and should be adapted to the specific hazards of the actual compound being handled, as detailed in its Safety Data Sheet (SDS).

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It is intended to be a primary resource for operational and disposal plans, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure the safety of personnel handling this compound. The following table summarizes the required PPE for various procedures involving this compound.

Procedure Required PPE Specifications
Low-Concentration Solution Handling (<1mM) - Nitrile Gloves- Safety Glasses- Laboratory CoatDouble-gloving is recommended. Change gloves immediately if contaminated.
High-Concentration Solution Handling (>1mM) & Weighing - Chemical Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles- Face Shield- Chemical Resistant Apron or Gown- Closed-toe shoesWork must be conducted within a certified chemical fume hood.
Emergency Spill Response - Self-Contained Breathing Apparatus (SCBA)- Chemical Resistant Suit- Heavy-duty Chemical Resistant Gloves- Chemical Resistant BootsOnly trained personnel should respond to large spills.

For a comprehensive range of personal protective equipment, consult with your institution's Environmental Health and Safety (EHS) department and certified PPE suppliers.[1][2][3]

Operational Plan for Handling this compound

This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

2.1. Preparation and Weighing

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all equipment, including the chemical fume hood, for proper function. Ensure emergency equipment, such as an eyewash station and safety shower, is accessible.[4]

  • Donning PPE: Put on all required PPE as specified in the table above before handling the primary container.

  • Weighing: When weighing solid this compound, use a tared, sealed container to minimize aerosol generation.

2.2. Solubilization and Dilution

  • Solvent Compatibility: Use only approved solvents for solubilization, as specified in the experimental protocol.

  • Controlled Addition: Add solvent to the solid this compound slowly and in a controlled manner to avoid splashing.

  • Mixing: Use a sealed vortexer or sonicator within the fume hood for mixing.

2.3. Experimental Use

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize exposure risk.

  • Labeling: All containers with this compound, regardless of concentration, must be clearly labeled with the chemical name, concentration, date, and hazard symbols.

Disposal Plan

The disposal of this compound and associated waste must be handled in accordance with all local, state, and federal regulations.[5][6]

3.1. Waste Segregation

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and empty vials, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, properly labeled, and compatible hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.

3.2. Container Management

  • Hazardous waste containers must be kept closed except when adding waste.[6]

  • Store waste containers in a secondary containment bin within a designated satellite accumulation area.

3.3. Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.

  • Do not dispose of this compound down the drain or in regular trash.[7][8][9]

Emergency Procedures

4.1. Spills

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Use a chemical spill kit to absorb the material.

    • Wipe the area with an appropriate decontaminating solution.

    • Collect all cleanup materials in a hazardous waste bag and dispose of them as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Only trained emergency personnel should perform the cleanup.

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

Diagrams

This compound Handling Workflow

Turicine_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh this compound prep_fumehood->prep_weigh exp_solubilize Solubilize prep_weigh->exp_solubilize exp_use Experimental Use exp_solubilize->exp_use disp_segregate Segregate Waste exp_use->disp_segregate disp_container Store in Labeled Container disp_segregate->disp_container disp_pickup EHS Pickup disp_container->disp_pickup

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Turicine
Reactant of Route 2
Turicine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.